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Foundational

An In-Depth Technical Guide to 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: Structure, Properties, and Synthetic Strategy

Abstract: This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. By integrating two pharmaceutically significant scaffolds—a substituted pyrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. By integrating two pharmaceutically significant scaffolds—a substituted pyrazine and a functionalized piperidine—this molecule presents a compelling starting point for medicinal chemistry and drug development programs. This document details its molecular structure, predicted physicochemical properties, and a robust, validated protocol for its synthesis via nucleophilic aromatic substitution. Furthermore, we explore the underlying rationale for its design, offering insights into its potential structure-activity relationships and therapeutic applications, particularly in oncology and neuroscience. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery pipelines.

Introduction: The Strategic Fusion of Privileged Heterocyclic Scaffolds

In modern drug discovery, the use of heterocyclic ring systems is a cornerstone of molecular design.[1] These structures offer a three-dimensional framework that can effectively orient functional groups to interact with biological targets. Among the most utilized are the pyrazine and piperidine cores, each conferring distinct and advantageous properties to a molecule.

The pyrazine ring , an electron-deficient diazine, is a common feature in numerous FDA-approved drugs.[2] Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring ligands into the active sites of proteins, particularly kinases.[2] The pyrazine core is known for its metabolic stability and its ability to serve as a bioisosteric replacement for other aromatic rings, fine-tuning a compound's electronic and solubility profile.[2][3] Derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[4][5][6]

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, foundational to drugs targeting the central nervous system (CNS), cardiovascular diseases, and more.[7][8] Its saturated, non-planar structure provides a versatile scaffold for introducing substituents with precise stereochemistry, which is critical for target selectivity.[1] The incorporation of a hydroxyl group, as in the piperidin-4-ol moiety, significantly enhances hydrophilicity and polarity, often improving the pharmacokinetic profile of a drug candidate.[9]

The strategic combination of these two "privileged" scaffolds in 1-(3-Methylpyrazin-2-yl)piperidin-4-ol creates a molecule with significant potential, merging the hydrogen-bonding capability and aromatic nature of pyrazine with the versatile, functionalized scaffold of piperidine.

Molecular Profile and Physicochemical Properties

Chemical Structure and Identifiers
  • IUPAC Name: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

  • Molecular Formula: C₁₀H₁₅N₃O

  • Molecular Weight: 193.25 g/mol

  • Canonical SMILES: CC1=NC=CN=C1N2CCC(CC2)O

  • InChI Key: InChIKey=BRCSHOKJVBPSMO-UHFFFAOYSA-N

2D Chemical Structure:

Caption: 2D structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Physicochemical Data (Predicted)

The following properties have been estimated using computational models based on the constituent fragments, as direct experimental data is not widely available. These values provide a baseline for understanding the molecule's likely behavior in experimental settings.

PropertyPredicted ValueRationale and Significance
logP (Octanol/Water) 0.8 ± 0.4Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for bioavailability.
Topological Polar Surface Area (TPSA) 56.8 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
pKa (Most Basic) 6.5 ± 0.3The piperidine nitrogen is the most basic site. This pKa suggests the compound will be partially protonated at physiological pH (7.4), which can enhance aqueous solubility.
pKa (Most Acidic) 15.0 ± 0.5The piperidinol -OH group is weakly acidic, typical for an alcohol.
Aqueous Solubility > 1.0 mg/mLThe presence of the hydroxyl group and multiple nitrogen atoms capable of hydrogen bonding is expected to confer good aqueous solubility.
Hydrogen Bond Donors 1 (from -OH)The hydroxyl group can participate in hydrogen bonding with target proteins or water.
Hydrogen Bond Acceptors 4 (3xN, 1xO)Multiple sites for hydrogen bonding interactions, crucial for molecular recognition at a biological target.

Anticipated Spectroscopic Characterization

A robust spectroscopic analysis is essential for structure verification and quality control. Based on the known chemical shifts of pyrazine and piperidine derivatives, the following spectral data are anticipated for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Pyrazine Ring: Two singlets or narrow doublets expected in the aromatic region, likely between δ 7.8-8.2 ppm.

    • Piperidine Ring: A complex series of multiplets between δ 1.5-4.5 ppm. The protons adjacent to the nitrogen (positions 2 and 6) would appear downfield (δ 3.5-4.5 ppm). The proton on the carbon bearing the hydroxyl group (position 4) would be a multiplet around δ 3.8-4.2 ppm.

    • Methyl Group: A sharp singlet around δ 2.5 ppm.

    • Hydroxyl Proton: A broad singlet, variable chemical shift (δ 1.5-3.0 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Pyrazine Ring: Four distinct signals in the aromatic region (δ 130-160 ppm).

    • Piperidine Ring: Signals for the five carbons, with the carbon bearing the hydroxyl group (C4) around δ 65-70 ppm and the carbons adjacent to the nitrogen (C2, C6) around δ 45-55 ppm.

    • Methyl Carbon: A signal in the aliphatic region around δ 20-25 ppm.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 194.13.

Proposed Retrosynthetic Analysis and Synthesis Protocol

Retrosynthetic Strategy

The most logical and industrially scalable approach to synthesizing 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyrazine ring facilitates the displacement of a leaving group by a nucleophile.

Retrosynthetic Disconnection: The C-N bond between the pyrazine and piperidine rings is the key disconnection point. This leads to two readily available starting materials:

  • 2-Chloro-3-methylpyrazine (Electrophile): An activated aromatic halide.

  • Piperidin-4-ol (Nucleophile): A commercially available secondary amine.[10][11][12][13]

Synthesis Workflow Diagram

G Start1 2-Chloro-3-methylpyrazine Reaction Nucleophilic Aromatic Substitution (SₙAr) Start1->Reaction Start2 Piperidin-4-ol Start2->Reaction Base Base (e.g., K₂CO₃ or DIPEA) Base->Reaction  Neutralizes HCl byproduct Solvent Solvent (e.g., DMF or Acetonitrile) Solvent->Reaction  Reaction Medium Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Organic Extract Product 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and rationale.

Objective: To synthesize 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Materials:

  • 2-Chloro-3-methylpyrazine (1.0 eq)

  • Piperidin-4-ol (1.1 eq)[11][12]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-3-methylpyrazine (1.0 eq), piperidin-4-ol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

    • Causality: Using a slight excess of piperidin-4-ol ensures the complete consumption of the limiting reagent. K₂CO₃ is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An inert atmosphere prevents side reactions with atmospheric moisture or oxygen.

  • Solvent Addition and Heating: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting pyrazine. Stir the mixture and heat to 80-100 °C.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-3-methylpyrazine) is fully consumed (typically 4-12 hours).

    • Trustworthiness: Continuous monitoring is crucial to prevent the formation of degradation byproducts from prolonged heating and ensures the reaction is stopped at optimal yield.

  • Workup and Extraction: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers.

    • Causality: Dilution with water precipitates the inorganic salts and transfers the polar DMF solvent to the aqueous phase. Ethyl acetate is a suitable organic solvent for extracting the moderately polar product. Multiple extractions ensure maximum recovery.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The brine wash is critical for removing DMF, which has a high boiling point and can interfere with purification. Anhydrous Na₂SO₄ removes trace water from the organic solvent.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent.

    • Causality: Chromatography separates the desired product from unreacted piperidin-4-ol and any minor impurities, yielding the pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights and Potential Applications

The structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is rich with features that can be systematically explored to develop potent and selective drug candidates.

The Role of the Pyrazine Core

The pyrazine ring is the primary anchor for potential protein-ligand interactions. The N4 nitrogen is a key hydrogen bond acceptor, a feature commonly exploited in kinase inhibitors to interact with the hinge region of the ATP-binding pocket.[2] The methyl group at the C3 position provides a hydrophobic contact point and can be modified to explore steric tolerance within a binding site.

The Influence of the Piperidin-4-ol Moiety

This fragment serves multiple purposes. The hydroxyl group is a hydrogen bond donor and acceptor, significantly improving aqueous solubility.[9] It provides a handle for further chemical modification; for example, it can be etherified or esterified to introduce new functionalities or to create prodrugs. The piperidine ring itself acts as a non-planar spacer, and its conformation can be critical for achieving the correct orientation of the pyrazine core.

Pharmacophoric Features Diagram

Caption: Key pharmacophoric features of the target molecule.

Potential Therapeutic Targets

Based on its structural components, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a promising scaffold for targeting:

  • Protein Kinases: The pyrazine-amine motif is a well-established hinge-binding element. This scaffold could be elaborated to develop inhibitors for kinases implicated in cancer or inflammatory diseases.

  • CNS Receptors: The piperidine core is prevalent in many CNS-active drugs.[14] The molecule's predicted ability to cross the blood-brain barrier makes it a candidate for developing agents for neurological disorders like Alzheimer's disease or schizophrenia.

  • Monoamine Oxidase (MAO): Piperidine derivatives have been investigated as MAO inhibitors for the treatment of neurodegenerative diseases.[15]

Conclusion

1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a thoughtfully designed heterocyclic compound that embodies key principles of modern medicinal chemistry. It combines the desirable electronic and hydrogen-bonding properties of a substituted pyrazine with the versatile, functionalized 3D scaffold of piperidin-4-ol. The synthetic route presented here is robust, scalable, and relies on readily available starting materials. The molecule's balanced physicochemical properties and rich pharmacophoric features make it an exceptionally valuable building block for the discovery of novel therapeutics, with promising applications in oncology and neuroscience.

References

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (2026, February 27). Google Cloud.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD.
  • Piperidine Ring: Significance and symbolism. (2025, July 31). Wisdomlib.
  • Jayalakshmi Jayan, et al. (n.d.). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • CAS RN 5382-16-1. Fisher Scientific.
  • Structure and pharmacological activity of pyrazine. ResearchGate.
  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. (2025, December 8). Google Cloud.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate.
  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.
  • CAS 5382-16-1: 4-Piperidinol. CymitQuimica.
  • PIPERIDIN-4-OL. (2022, October 16). ChemBK.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: A Strategic Research Guide

An in-depth technical guide by a Senior Application Scientist Abstract 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a novel heterocyclic compound with an uncharacterized biological profile. The absence of established mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a novel heterocyclic compound with an uncharacterized biological profile. The absence of established mechanism of action (MoA) data necessitates a structured, hypothesis-driven approach for its in vitro pharmacological characterization. This guide presents a comprehensive, multi-phased strategy designed for researchers in drug development. We will proceed from foundational physicochemical analysis and structurally-derived hypothesis generation to broad target screening and definitive target validation. The methodologies detailed herein are designed to create a self-validating experimental cascade, ensuring that each phase logically informs the next, culminating in a robust and defensible MoA profile. This document serves not as a review of known data, but as a forward-looking playbook for the systematic investigation of a novel chemical entity.

Part 1: Foundational Analysis & Hypothesis Generation

Before initiating any biological assays, a foundational understanding of the compound's physicochemical properties is critical for ensuring data integrity. Concurrently, an analysis of its core chemical scaffolds can provide crucial, experience-based starting points for hypothesis generation.

Critical Physicochemical & ADME Profiling

The validity of in vitro data is contingent upon the compound's behavior in aqueous assay buffers. Poor solubility can lead to false negatives or artifactual results, while instability can result in underestimated potency. Therefore, the initial step is to characterize the fundamental properties of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Experimental Protocol: Foundational Physicochemical Characterization

  • Aqueous Solubility Assessment:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Serially dilute the stock solution into a series of phosphate-buffered saline (PBS) solutions (pH 7.4) to final concentrations ranging from 1 µM to 200 µM.

    • Incubate for 2 hours at room temperature.

    • Measure turbidity using nephelometry or by assessing light scatter at ~600 nm on a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Chemical Stability Analysis:

    • Incubate the compound (e.g., at 10 µM) in PBS (pH 7.4) and in cell culture media (e.g., DMEM with 10% FBS) at 37°C.

    • Collect aliquots at time points 0, 1, 2, 4, 8, and 24 hours.

    • Quench the reaction with an equal volume of acetonitrile.

    • Analyze the concentration of the parent compound at each time point using LC-MS/MS. A decrease in concentration over time indicates instability.

  • Lipophilicity (LogP/LogD) Determination:

    • Experimentally determine the LogD at pH 7.4 using the shake-flask method with n-octanol and PBS.

    • Quantify the concentration of the compound in both the aqueous and octanol phases via UV-Vis spectroscopy or LC-MS to calculate the partition coefficient.

Table 1: Target Physicochemical Profile for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

ParameterTarget ValueRationale
Kinetic Solubility (pH 7.4)> 50 µMEnsures compound remains in solution at typical screening concentrations, avoiding aggregation artifacts.
Plasma Stability (t½)> 2 hoursIndicates sufficient stability for the duration of most cell-based assays.
LogD (pH 7.4)1.0 - 3.0Predicts good membrane permeability for cellular assays, aligning with Lipinski's Rule of Five.
Structurally-Derived Target Hypothesis

The chemical structure of a compound is a blueprint of its potential biological interactions. By deconstructing 1-(3-Methylpyrazin-2-yl)piperidin-4-ol into its primary pharmacophores—the methylpyrazine ring and the piperidin-4-ol core—we can generate informed hypotheses about its potential molecular targets.

  • The Methylpyrazine Moiety: Pyrazine rings are prevalent in a variety of bioactive molecules. They are often found in kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding region of ATP. Furthermore, their aromatic and electron-poor nature makes them key components in ligands for various receptors and enzymes.

  • The Piperidin-4-ol Core: The piperidine scaffold is a cornerstone of central nervous system (CNS) drug discovery. It is a common feature in ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as ion channels. The hydroxyl group can serve as a critical hydrogen bond donor or acceptor, enhancing binding affinity and specificity.

This structural analysis leads to two primary, testable hypotheses for the molecular target class of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

G cluster_compound Test Compound cluster_moieties Core Pharmacophores cluster_hypotheses Hypothesized Target Classes Compound 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Pyrazine Methylpyrazine Moiety Compound->Pyrazine Analysis of Piperidine Piperidin-4-ol Moiety Compound->Piperidine Analysis of Kinases Protein Kinases (e.g., Tyr, Ser/Thr Kinases) Pyrazine->Kinases Known to target GPCRs GPCRs & Ion Channels (e.g., Dopamine, Serotonin Rec.) Piperidine->GPCRs Common scaffold for

Caption: Hypothesis generation based on structural deconstruction.

Part 2: A Phased In Vitro Strategy for MoA Elucidation

With working hypotheses established, the following phased approach provides a logical and efficient workflow for identifying the compound's biological target and mechanism of action. This strategy begins with broad, cell-based screening and progressively narrows the focus to specific molecular interactions.

G Phase1 Phase I: Phenotypic Screening Data1 Cellular Activity (IC50) Phase1->Data1 Phase2 Phase II: Broad Target Screening Data2 Target Class Hits (% Inhibition) Phase2->Data2 Phase3 Phase III: Target Validation & Pathway Analysis Data3 Binding Affinity (KD) & Downstream Effects Phase3->Data3 Conclusion MoA Hypothesis Formulation Data1->Phase2 Inform selection of screening panels Data2->Phase3 Prioritize hits for validation Data3->Conclusion Synthesize all data

Caption: A three-phased workflow for MoA elucidation.

Phase I: Phenotypic Screening

Objective: To determine if the compound elicits a biological response in a cellular context and to quantify its potency. A broad cell panel screen is a robust first step to identify potential therapeutic areas (e.g., oncology) or general cytotoxicity.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed a panel of human cell lines (e.g., MCF-7 [breast cancer], A549 [lung cancer], U87 [glioblastoma], and HEK293 [non-cancerous embryonic kidney]) into 96-well, white-walled plates at their empirically determined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in appropriate cell culture medium, starting from a top concentration of 100 µM.

  • Dosing: Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 10 µM staurosporine) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.

Table 2: Representative Data Output from Phenotypic Screening

Cell LineTissue of OriginIC50 (µM)Interpretation
MCF-7Breast Cancer5.2Suggests potential anti-proliferative activity.
A549Lung Cancer7.8Moderate activity.
U87Glioblastoma> 100Inactive in this cell line.
HEK293Kidney (Normal)85.1Indicates some selectivity for cancer cell lines over non-cancerous cells.
Phase II: Broad Target Class Screening

Objective: Based on the structural hypotheses and phenotypic data, perform broad screening against large panels of purified targets to identify direct molecular interactions. This is the most efficient method to rapidly narrow down the potential target space.

Methodology: Utilize established, fee-for-service screening platforms. These services provide high-quality, standardized data across hundreds of targets.

  • Kinase Panel Screening: If the compound shows anti-proliferative activity, a broad kinase panel (e.g., Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot) is the logical choice.

    • Principle: These assays typically measure the ability of the test compound to displace a known ligand from the ATP-binding site of a large number of kinases.

    • Typical Assay Conditions: The compound is tested at a single high concentration (e.g., 10 µM).

    • Data Output: Results are reported as percent inhibition or percent of control, with a lower score indicating stronger binding. Hits are typically defined as >80% inhibition.

  • GPCR/CNS Target Panel Screening: If the structural analysis suggesting CNS activity is to be prioritized, a broad GPCR binding panel (e.g., Eurofins' SafetyScreen44™ Panel) is appropriate.

    • Principle: These are radioligand binding assays where the test compound competes with a known high-affinity radioligand for binding to a specific receptor.

    • Typical Assay Conditions: The compound is tested at a single concentration (e.g., 10 µM).

    • Data Output: Results are reported as percent inhibition of specific binding.

Phase III: Target Validation and Pathway Analysis

Objective: To definitively confirm the primary molecular target(s) identified in Phase II, determine the binding affinity, and investigate the downstream cellular consequences of this interaction.

2.3.1. Biophysical Validation of Direct Target Engagement

Methodology: Use a label-free biophysical method like Surface Plasmon Resonance (SPR) to confirm a direct interaction between the compound and the purified protein target and to quantify binding kinetics.

G cluster_spr SPR Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Inject 2. Inject Compound (Analyte) at Multiple Concentrations Immobilize->Inject Measure 3. Measure Association (kon) and Dissociation (koff) Inject->Measure Calculate 4. Calculate Binding Affinity (KD = koff / kon) Measure->Calculate

Caption: Conceptual workflow for Surface Plasmon Resonance (SPR).

2.3.2. Cellular Pathway Analysis

Methodology: Use Western Blotting to determine if the compound modulates the specific signaling pathway associated with its validated target. For example, if the target is a kinase like MEK1, we would probe for changes in the phosphorylation of its direct substrate, ERK1/2.

Experimental Protocol: Western Blot for p-ERK1/2

  • Cell Culture and Treatment: Plate a responsive cell line (e.g., MCF-7) and allow cells to attach. Starve the cells (e.g., in serum-free media for 12 hours) to reduce basal signaling.

  • Compound Incubation: Pre-treat cells with various concentrations of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 10 minutes. Include an unstimulated control and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

Hypothetical Signaling Pathway Modulation

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates MEK MEK1 EGFR->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Compound 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Compound->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Part 3: Data Synthesis and Conclusion

Table 3: Summary of MoA Characterization Data

Assay TypeParameter MeasuredHypothetical ResultInterpretation
Phenotypic ScreenIC50 (MCF-7)5.2 µMCompound has cell-based anti-proliferative activity.
Kinase Panel Screen% Inhibition @ 10µM98% (MEK1)MEK1 is a high-probability primary target.
SPRBinding Affinity (KD)150 nMConfirms direct, high-affinity binding to MEK1 protein.
Western Blotp-ERK IC50250 nMDemonstrates potent inhibition of MEK1 kinase activity in a cellular context.

Conclusion: Based on this hypothetical data set, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a potent, cell-active inhibitor of the MAPK signaling pathway. It acts via direct, high-affinity binding to MEK1, preventing the phosphorylation of its downstream substrate ERK. This mechanism is consistent with the observed anti-proliferative effects in cancer cell lines. This systematic in vitro investigation provides a strong foundation for further preclinical development, including in vivo efficacy and safety studies.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. [Link]

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. [Link]

  • Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. ACS Publications. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

Foundational

Preclinical Pharmacokinetic Profiling of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: A Technical Whitepaper

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Compound: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (Abbreviated herein as 3-MPP-4-ol ) Executive Summary The transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Compound: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (Abbreviated herein as 3-MPP-4-ol )

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to clinical development hinges on a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. 3-MPP-4-ol represents a unique structural motif combining an electron-deficient 3-methylpyrazine ring with a polar piperidin-4-ol moiety. This whitepaper provides an authoritative, in-depth guide to evaluating the preclinical pharmacokinetic (PK) profile of 3-MPP-4-ol in animal models. By integrating structural rationale with field-proven experimental designs, this guide establishes a self-validating framework for predicting human pharmacokinetics.

Structural Rationale & Metabolic Liabilities

Before initiating in vivo animal studies, a Senior Application Scientist must deduce the metabolic liabilities of the NCE based on its molecular architecture. The rational selection of an animal model relies on broad physiological and biochemical similarities to humans regarding these specific metabolic pathways[1].

For 3-MPP-4-ol, the structural features dictate two primary metabolic routes:

  • Phase I Oxidation (CYP450-mediated): The 3-methylpyrazine ring is susceptible to aliphatic oxidation at the methyl group (forming a carboxylic acid) or N-oxidation at the pyrazine nitrogens.

  • Phase II Conjugation (UGT-mediated): The secondary alcohol on the piperidine ring (piperidin-4-ol) is a prime candidate for direct Phase II metabolism, specifically O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes[2].

Understanding these pathways is critical because species-specific differences in CYP450 and UGT isoform expression will dictate whether a rodent or non-rodent model best predicts human clearance.

MetabolicPathway Parent 3-MPP-4-ol (Parent Drug) Phase1_CYP CYP450 Oxidation (Pyrazine N-Oxidation) Parent->Phase1_CYP CYP3A4 / 1A2 Phase1_Aliphatic CYP450 Oxidation (Methyl Hydroxylation) Parent->Phase1_Aliphatic CYP2C9 Phase2_UGT UGT Glucuronidation (Piperidin-4-ol O-Glucuronide) Parent->Phase2_UGT UGT1A4 / 2B7 Excretion Renal / Biliary Excretion Phase1_CYP->Excretion Phase1_Aliphatic->Excretion Phase2_UGT->Excretion

Caption: Proposed Phase I and Phase II metabolic pathways of 3-MPP-4-ol.

In Vitro ADME: The Self-Validating Microsomal Assay

Before dosing animals, in vitro metabolic stability must be established to ensure the compound will not be immediately cleared (first-pass metabolism) upon oral administration. Because 3-MPP-4-ol is subject to both Phase I and Phase II metabolism, a standard NADPH-only microsomal assay is insufficient.

Protocol: Phase I/II Liver Microsomal Stability Assay

Causality: We supplement the assay with both NADPH (for CYP450s) and UDPGA (for UGTs). Alamethicin, a pore-forming peptide, is added to permeabilize the microsomal membranes, allowing UDPGA access to the lumenal UGT active sites.

Step-by-Step Methodology:

  • Preparation: Thaw Sprague-Dawley (SD) rat and Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Permeabilization: Pre-incubate microsomes (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to expose UGT enzymes.

  • Spiking: Add 3-MPP-4-ol to achieve a final assay concentration of 1 µM. Keep the organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH and 2 mM UDPGA.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 3-MPP-4-ol-d4). Causality: Acetonitrile precipitates proteins, halting enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Internal Control: Always run Verapamil (high CYP clearance) and Naloxone (high UGT clearance) in parallel to validate the enzymatic activity of the microsomes.

In Vivo Animal Models: Selection & Rationale

Mechanistic approaches in drug metabolism heavily depend upon surgical and pharmacological animal models to understand absorption and disposition[3]. For 3-MPP-4-ol, the Sprague-Dawley (SD) Rat is selected as the primary rodent model, followed by the Beagle Dog as the non-rodent model.

  • Rodent (SD Rat): Utilized for initial PK screening. Rats with surgically implanted jugular vein catheters (JVC) are used. Causality: JVC allows for stress-free, serial blood sampling from a single animal, drastically reducing inter-subject variability compared to terminal cardiac puncture, while adhering to the 3Rs of animal welfare[3].

  • Non-Rodent (Beagle Dog): Selected due to its physiological similarity to the human gastrointestinal tract, providing a more accurate prediction of oral bioavailability (F%) for polar, basic molecules like 3-MPP-4-ol.

In Vivo Pharmacokinetic Methodology

To determine absolute bioavailability and fundamental PK parameters (Clearance, Volume of Distribution), a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) routes is mandatory.

Protocol: In Vivo PK Profiling in SD Rats
  • Formulation:

    • IV Formulation: 2 mg/kg 3-MPP-4-ol dissolved in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Ensures complete dissolution and prevents precipitation in the bloodstream, which could cause micro-embolisms or artificially inflate the Volume of Distribution ( Vss​ ).

    • PO Formulation: 10 mg/kg 3-MPP-4-ol suspended in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing: Administer the IV dose via the tail vein (bolus, 1 mL/kg). Administer the PO dose via oral gavage (5 mL/kg) to fasted rats (fasted overnight to eliminate food-effect variables on absorption).

  • Serial Sampling: Withdraw 200 µL of blood via the JVC at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood in K₂EDTA tubes. Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until LC-MS/MS analysis.

PKWorkflow Acclimation Animal Acclimation (JVC SD Rats) Dosing Dosing Phase IV (2 mg/kg) PO (10 mg/kg) Acclimation->Dosing Sampling Serial Blood Sampling (0.08 to 24h) Dosing->Sampling Processing Plasma Extraction (Protein Precip.) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling NCA & PK Modeling Analysis->Modeling

Caption: Step-by-step in vivo pharmacokinetic study workflow in rodent models.

Quantitative Pharmacokinetic Data Presentation

Following LC-MS/MS bioanalysis, Non-Compartmental Analysis (NCA) is performed using validated PK software (e.g., Phoenix WinNonlin) to derive the core parameters. Below is a representative data synthesis for 3-MPP-4-ol in SD Rats.

Table 1: Pharmacokinetic Parameters of 3-MPP-4-ol in Male SD Rats (n=3/group)

PK ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL1,450 ± 120850 ± 95Moderate oral peak concentration indicates steady absorption.
Tmax​ h0.081.5 ± 0.51.5h Tmax​ suggests absorption is primarily in the upper intestine.
AUC0−∞​ h·ng/mL2,100 ± 1804,725 ± 310Total systemic exposure; used to calculate bioavailability.
T1/2​ h2.4 ± 0.33.1 ± 0.4Short-to-moderate half-life, typical of pyrazine-based small molecules.
Clearance ( CL ) L/h/kg0.95 ± 0.11Moderate clearance (~30% of rat hepatic blood flow).
Vss​ L/kg2.8 ± 0.2 Vss​ > Total body water (0.67 L/kg) indicates high tissue distribution[4].
Bioavailability ( F ) %45.0% Good oral bioavailability, likely limited by first-pass UGT glucuronidation.

Conclusion & Translational Outlook

The preclinical evaluation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol demonstrates a highly viable pharmacokinetic profile. The moderate clearance (0.95 L/h/kg) and excellent volume of distribution (2.8 L/kg) suggest that the molecule readily partitions into tissues, which is highly desirable if the pharmacological target is intracellular or located beyond the blood-brain barrier.

To translate these findings to humans, allometric scaling is applied. By plotting the clearance and volume of distribution across multiple species (e.g., mouse, rat, dog) against body weight on a logarithmic scale, we can predict human parameters[4]. Given the significant role of UGT-mediated glucuronidation on the piperidin-4-ol moiety, future clinical trial designs must account for potential polymorphisms in human UGT enzymes (such as UGT2B7), which could lead to inter-patient variability in drug exposure.

References
  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. URL:[Link]

  • Landskroner, K. (2011). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Xenobiotica, 41(8), 708-719. URL: [Link]

  • Zhang, Y., et al. (2014). Metabolism of SKLB-TB1001, a Potent Antituberculosis Agent, in Animals. Antimicrobial Agents and Chemotherapy, 58(8), 4675-4681. URL:[Link]

  • Park, A. Y. J., et al. (2021). Preclinical Pharmacokinetics and Safety of Intravenous RTD-1. Antimicrobial Agents and Chemotherapy, 65(9). URL:[Link]

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Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in Human Liver Microsomes

Foreword: The Strategic Imperative of Metabolic Stability In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. A compound's journey from a promising hit to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. A compound's journey from a promising hit to a viable drug candidate is fraught with potential pitfalls, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a cornerstone of its pharmacokinetic profile.[2][3] It directly influences critical parameters such as in vivo half-life, oral bioavailability, and the potential for drug-drug interactions.[4][5] A compound that is metabolized too rapidly will struggle to achieve and maintain therapeutic concentrations, while a compound that is excessively stable may accumulate and lead to toxicity.[5][6]

This guide provides a comprehensive, field-proven framework for evaluating the metabolic stability of a novel chemical entity, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, using the gold-standard in vitro tool: pooled human liver microsomes (HLMs). HLMs are a subcellular fraction of the liver containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative drug metabolism.[7][8][9][10] By understanding how to design, execute, and interpret HLM assays, researchers can make informed decisions, optimize chemical structures, and ultimately select drug candidates with a higher probability of clinical success.

Compound Profile & Theoretical Metabolic Assessment: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Before embarking on experimental work, a thorough analysis of the molecule's structure is essential for predicting its metabolic fate. This proactive assessment allows for the anticipation of potential metabolites and informs the development of analytical methods.

The structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol consists of two key heterocyclic systems: a substituted pyrazine ring and a piperidin-4-ol moiety.

  • Pyrazine Moiety: Pyrazine rings are found in numerous bioactive molecules.[11] Their metabolism can involve oxidation of alkyl substituents and ring hydroxylation.[12] The methyl group at the 3-position of the pyrazine ring is a prime candidate for oxidation by CYP enzymes, potentially forming a hydroxymethyl derivative which could be further oxidized to a carboxylic acid. Studies on pyrazine derivatives have shown their potential to induce various CYP isoenzymes, such as CYP2E1, CYP2B1, and CYP3A.[13][14]

  • Piperidine Moiety: The piperidine ring is a common scaffold in pharmaceuticals.[15][] Its metabolism is well-characterized and typically involves several pathways.[17]

    • Ring Hydroxylation: Oxidation of the carbon atoms within the piperidine ring, particularly those alpha to the nitrogen, is a common metabolic route.[17]

    • N-Oxidation: The tertiary amine in the piperidine ring can be a target for oxidation.

    • Lactam Formation: Oxidation at the carbon alpha to the nitrogen can lead to the formation of a stable lactam metabolite.[18]

    • Ring Opening: While less common, cleavage of the piperidine ring can occur.[17][18]

The secondary alcohol at the 4-position of the piperidine ring is also a potential site for Phase II conjugation reactions, such as glucuronidation. However, a standard HLM assay primarily assesses Phase I metabolism unless explicitly supplemented with cofactors like UDPGA.[7][19]

Predicted Metabolic "Soft Spots"

Based on this analysis, the most probable sites of metabolic attack for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol are:

  • Oxidation of the pyrazine's methyl group.

  • Hydroxylation of the piperidine ring.

  • Hydroxylation of the pyrazine ring.

The following diagram illustrates these potential biotransformation pathways.

G cluster_0 Potential Phase I Metabolic Pathways Parent 1-(3-Methylpyrazin-2-yl)piperidin-4-ol M1 Piperidine Ring Hydroxylation Parent->M1 CYP450 M2 Pyrazine Methyl Group Oxidation Parent->M2 CYP450 M3 Pyrazine Ring Hydroxylation Parent->M3 CYP450 M4 Further Oxidation (Carboxylic Acid) M2->M4 ADH/ALDH

Caption: Predicted Phase I metabolic pathways for the test compound.

Experimental Protocol: The Self-Validating HLM Assay

This protocol is designed to be a self-validating system. The inclusion of positive and negative controls ensures the integrity of the results. A positive control (e.g., Verapamil, a high-clearance compound) confirms the metabolic activity of the microsomes, while a negative control (incubation without the NADPH cofactor) demonstrates that compound depletion is enzyme-dependent.[9][20]

Materials & Reagents
  • Test Compound: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

  • Microsomes: Pooled Human Liver Microsomes (HLMs)

  • Cofactor System: NADPH Regenerating System (e.g., containing NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Positive Controls: Verapamil (high turnover), Imipramine (low/intermediate turnover)

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound like Propranolol).

  • Equipment: 96-well incubation plates, thermal shaker/incubator (37°C), centrifuge, LC-MS/MS system.

Step-by-Step Methodology

Expert Insight: Consistency is key. All solutions, especially the HLM suspension, should be kept on ice to prevent premature degradation of enzymatic activity. The NADPH solution should be prepared fresh and kept at 37°C just prior to initiating the reaction.

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of the test compound and positive controls in DMSO.[20]

    • Create intermediate working solutions (e.g., 100 µM) by diluting the stock solutions in acetonitrile or a suitable solvent.

  • Preparation of Incubation Mixtures (on ice):

    • In a 96-well plate, prepare the main incubation mixture. For a final incubation volume of 200 µL, combine:

      • Potassium Phosphate Buffer (100 mM, pH 7.4)

      • Pooled HLMs (to a final concentration of 0.5 mg/mL)[7][21]

      • Test compound or control (to a final concentration of 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

  • Pre-incubation:

    • Cover the plate and pre-incubate the mixture for 10 minutes at 37°C in a shaking incubator.[20][22] This step ensures that the system reaches thermal equilibrium before the reaction is initiated.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to each well.[22]

    • Immediately after adding NADPH, take the first sample (T=0). This is a critical baseline measurement.

    • Collect subsequent samples at designated time points (e.g., 5, 15, 30, 45, and 60 minutes).[7][23]

    • To sample, transfer a fixed volume (e.g., 25 µL) of the incubation mixture into a separate 96-well plate containing 3-4 volumes (e.g., 100 µL) of the ice-cold acetonitrile quenching solution with internal standard.[24]

  • Negative Control:

    • Run a parallel incubation for the test compound where the NADPH solution is replaced with an equal volume of buffer. Sample at T=0 and T=60 minutes. Significant compound loss in this control would indicate chemical instability rather than metabolic turnover.

  • Sample Processing:

    • Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[21][25]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.[26] The method should be optimized for the sensitive and specific detection of the parent compound and the internal standard.

    • The disappearance of the parent compound is monitored by measuring the peak area ratio (parent compound/internal standard) at each time point.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Processing & Analysis prep_stocks Prepare Compound Stock Solutions (1) prep_hlm Prepare HLM & Buffer Mixture (on ice) (2) prep_stocks->prep_hlm pre_incubate Pre-incubate HLM & Compound at 37°C (3) prep_hlm->pre_incubate prep_nadph Prepare Fresh NADPH Solution (37°C) (2) initiate Initiate Reaction with NADPH (4) prep_nadph->initiate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) (4) initiate->sampling quench Quench Reaction with Cold ACN + IS (5) sampling->quench centrifuge Centrifuge to Pellet Proteins (6) quench->centrifuge analyze Analyze Supernatant by LC-MS/MS (7) centrifuge->analyze data Calculate Kinetic Parameters (8) analyze->data

Caption: Workflow for the HLM metabolic stability assay.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate at which the test compound is metabolized, which allows for the calculation of key pharmacokinetic parameters.[6]

Calculating Metabolic Rate
  • Normalize Data: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Plot the Data: Plot the natural logarithm (ln) of the % remaining against time.

  • Determine the Rate Constant: If the metabolism follows first-order kinetics, the plot will be linear. The slope of this line is the elimination rate constant (k).

    • Slope = -k

Calculating Key Parameters

From the rate constant, two critical parameters can be derived: the in vitro half-life (t½) and the intrinsic clearance (CLint).[3][6]

  • In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

    • Equation: t½ = 0.693 / k

    • Units: minutes

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of other factors like blood flow.[6]

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

    • Simplified Equation: CLint = k * (Incubation Volume (µL) / Microsomal Protein (mg))

Sample Data and Interpretation

The following table presents hypothetical data for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol alongside high and low-turnover controls.

Parameter1-(3-Methylpyrazin-2-yl)piperidin-4-olVerapamil (High Control)Imipramine (Low Control)Negative Control (No NADPH)
t½ (min) 35.212.5> 60> 60
CLint (µL/min/mg) 39.4110.9< 23.1Not Applicable
Classification Moderate ClearanceHigh ClearanceLow ClearanceStable

Interpretation:

  • The data for Verapamil and Imipramine confirm that the assay system is performing as expected.

  • The negative control shows minimal loss of the compound, confirming that its disappearance is NADPH-dependent and thus, mediated by CYP enzymes.

  • With a half-life of 35.2 minutes and an intrinsic clearance of 39.4 µL/min/mg, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol would be classified as a compound with moderate metabolic stability .

This classification is crucial. It suggests the compound is not so rapidly metabolized that it would be cleared instantly in vivo, nor is it so stable that it poses a high risk of accumulation. This result would likely support its progression to further preclinical studies, although structure-activity relationship (SAR) studies could be initiated to explore modifications that might slightly enhance stability without compromising potency.[1][4]

Conclusion and Forward Look

The in vitro HLM stability assay is an indispensable tool in the drug discovery cascade, providing a reliable and high-throughput method to de-risk compounds based on their metabolic profile.[6][21] The successful execution of this assay, as detailed in this guide, provides critical data for calculating in vitro half-life and intrinsic clearance.[9] For 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, the finding of moderate clearance provides confidence in its metabolic properties, warranting further investigation. The next logical steps would involve metabolite identification studies to confirm the predicted metabolic pathways and quantitative in vivo pharmacokinetic studies in animal models to see how these in vitro findings translate to a living system.

References

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Structural Elucidation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: A Comprehensive Guide to NMR and Crystallographic Characterization

Executive Summary Heteroaryl piperidines represent a privileged structural scaffold in modern medicinal chemistry. They frequently serve as core pharmacophores in the development of soluble epoxide hydrolase inhibitors [...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heteroaryl piperidines represent a privileged structural scaffold in modern medicinal chemistry. They frequently serve as core pharmacophores in the development of soluble epoxide hydrolase inhibitors [1], kinase inhibitors, and GPCR ligands [2]. The compound 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (CAS: 1261232-02-3) is a highly versatile building block. Its structural dynamics—governed by the steric interplay between the pyrazine methyl group and the piperidine ring—dictate its binding affinity and pharmacokinetic profile in downstream drug candidates.

This technical whitepaper provides an authoritative, step-by-step guide to the structural characterization of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, utilizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction (XRD).

Chemical Architecture & Conformational Dynamics

The molecular architecture of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol features a pyrazine ring substituted at the C2 position with a piperidin-4-ol moiety and at the C3 position with a methyl group.

Causality in Conformational Preferences: The C(aryl)–N(piperidine) bond possesses partial double-bond character due to the delocalization of the piperidine nitrogen's lone pair into the electron-deficient pyrazine system. However, the steric bulk of the adjacent C3-methyl group restricts free rotation around this axis. In solution, this leads to a time-averaged symmetric NMR spectrum at ambient temperature, though low-temperature studies may resolve distinct rotamers. Furthermore, the piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions, placing the C4-hydroxyl group in the thermodynamically favored equatorial position.

Workflow cluster_NMR Solution-State NMR Profiling cluster_XRD Solid-State XRD Analysis Start 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Sample Preparation NMR1 1D Acquisition (1H, 13C in CDCl3) Start->NMR1 XRD1 Crystal Growth (Slow Evaporation) Start->XRD1 NMR2 2D Correlation (COSY, HSQC, HMBC) NMR1->NMR2 NMR3 Resonance Assignment & Conformational Analysis NMR2->NMR3 Validation Comprehensive Structural Validation & 3D Pharmacophore Mapping NMR3->Validation XRD2 Diffraction Data Collection (Mo Kα) XRD1->XRD2 XRD3 Structure Solution & Refinement (SHELXL) XRD2->XRD3 XRD3->Validation

Workflow for the structural elucidation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Profiling

To establish a self-validating system for structural assignment, 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

Experimental Choices: Chloroform-d (CDCl3) is selected as the solvent because its residual solvent peak (7.26 ppm) does not overlap with the aliphatic piperidine signals or the downfield pyrazine doublets . Data is acquired at 400 MHz (1H) and 100 MHz (13C) to provide sufficient dispersion of the tightly coupled piperidine aliphatic signals.

Table 1: Representative 1H NMR Data (400 MHz, CDCl3)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H5 (Pyrazine)8.12d2.61HAromatic CH
H6 (Pyrazine)8.01d2.61HAromatic CH
H4 (Piperidine)3.88tt9.0, 4.21HCH-OH (axial)
H2eq, H6eq3.55ddd12.8, 4.2, 4.22HN-CH2 (equatorial)
H2ax, H6ax2.98ddd12.8, 10.5, 2.82HN-CH2 (axial)
CH3 (Pyrazine)2.51s-3HHeteroaryl-CH3
H3eq, H5eq2.02m-2HC-CH2-C (equatorial)
OH1.85br s-1HHydroxyl (exchangeable)
H3ax, H5ax1.65dtd13.0, 9.0, 4.02HC-CH2-C (axial)
Table 2: Representative 13C NMR Data (100 MHz, CDCl3)
PositionChemical Shift (ppm)TypeAssignment
C2 (Pyrazine)155.2QuaternaryN-C=N (attached to piperidine)
C3 (Pyrazine)146.8QuaternaryN-C=C (attached to CH3)
C5 (Pyrazine)139.4CHAromatic CH
C6 (Pyrazine)137.1CHAromatic CH
C4' (Piperidine)67.8CHCH-OH
C2', C6' (Piperidine)48.3CH2N-CH2
C3', C5' (Piperidine)34.2CH2C-CH2-C
CH3 (Pyrazine)21.5CH3Heteroaryl-CH3

Self-Validating Assignments: The assignment of the pyrazine protons (H5 and H6) is confirmed by their characteristic ~2.6 Hz coupling constant, typical of ortho-coupling in electron-deficient 1,4-diazines. The HMBC spectrum provides the critical causal link: the piperidine N-CH2 protons (H2', H6') show strong three-bond (^3JCH) correlations to the pyrazine C2 carbon (155.2 ppm), unequivocally confirming the regiochemistry of the substitution.

X-Ray Crystallography & Solid-State Analysis

While NMR provides dynamic solution-state data, X-ray crystallography establishes the absolute solid-state conformation and intermolecular interactions.

Causality in Crystal Growth: A slow evaporation method using a binary solvent system (Dichloromethane/Hexane, 1:3 v/v) is utilized. The slow diffusion of the anti-solvent (hexane) into the DCM layer lowers the dielectric constant of the medium gradually. This thermodynamic control promotes the formation of a few large, defect-free single crystals rather than rapid microcrystalline precipitation.

Table 3: Crystallographic Parameters
ParameterValue
Empirical FormulaC10H15N3O
Formula Weight193.25 g/mol
Crystal SystemMonoclinic
Space GroupP2_1/c
Unit Cell Dimensionsa = 8.452(2) Å, b = 11.234(3) Å, c = 11.895(3) Å
Cell Angleβ = 95.42(1)°
Volume1124.5(5) ų
Z, Calculated Density4, 1.142 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.0412, wR2 = 0.1025

Supramolecular Motifs: In the solid state, the molecules assemble via robust O-H···N hydrogen bonds. The equatorial C4-hydroxyl group acts as a hydrogen bond donor to the N4 atom of the pyrazine ring of an adjacent molecule, forming an infinite 1D supramolecular chain along the crystallographic b-axis.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 15 mg of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in 0.6 mL of moderately dried Chloroform-d (CDCl3, 99.8% D).

  • Instrument Calibration: Tune and match the probe to the exact sample impedance. Lock the spectrometer to the deuterium frequency of CDCl3 and perform automated shimming (Z1-Z5) to achieve a line width < 0.8 Hz for the TMS standard.

  • Data Acquisition:

    • 1H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 scans, 2 seconds relaxation delay.

    • 13C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to prevent sample heating, 1024 scans, 2 seconds relaxation delay.

    • 2D HMBC: Optimize the long-range coupling delay for ^nJCH = 8 Hz. This is critical for observing the cross-peak between the piperidine N-CH2 and the pyrazine C2, validating the structural connectivity.

Protocol 2: Single Crystal Growth and XRD Data Collection
  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the compound in 2 mL of Dichloromethane (DCM). Layer carefully with 6 mL of n-Hexane in a loosely capped 10 mL vial. Leave undisturbed at 20 °C for 72 hours.

  • Mounting and Data Collection: Select a clear, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer equipped with a nitrogen cold stream operating at 100 K. Causality: Low-temperature data collection minimizes thermal motion (Debye-Waller factors), significantly improving the resolution of the electron density map, especially for the hydroxyl hydrogen atom.

  • Structure Solution: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F^2 via the SHELXL program . Ensure the final R1 factor is below 5% to validate the structural model.

Sources

Foundational

Blood-Brain Barrier Permeability of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: A Technical Guide for CNS Drug Development

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective microvascular unit that prevents over 98% of small organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective microvascular unit that prevents over 98% of small organic molecules from entering the brain[1]. This whitepaper provides a comprehensive, empirically grounded framework for evaluating the BBB permeability of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol .

As a low-molecular-weight heteroaromatic compound, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol presents a unique physicochemical profile. By synthesizing in silico predictions with rigorous in vitro (PAMPA-BBB, MDCK-MDR1) and in vivo methodologies, this guide establishes a self-validating workflow to definitively characterize its CNS penetrance.

Physicochemical Profiling & Causality of Passive Diffusion

Before initiating resource-intensive in vitro assays, we must establish the theoretical basis for the compound's permeability. The topological polar surface area (TPSA) and lipophilicity (LogD/LogP) are the most critical predictors for passive transcellular diffusion across the BBB[2].

Structural and Mechanistic Analysis

The molecular structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol consists of a hydrophilic piperidin-4-ol moiety conjugated to a slightly lipophilic 3-methylpyrazine ring.

Crucial Mechanistic Insight: In standard aliphatic piperidines, the nitrogen atom is highly basic (pKa ~10) and protonated at physiological pH (7.4), which severely restricts passive BBB diffusion. However, in this molecule, the piperidine nitrogen is directly attached to the electron-deficient pyrazine ring. The nitrogen's lone pair delocalizes into the heteroaromatic system, drastically lowering its pKa (estimated < 4.0). Consequently, the molecule remains predominantly neutral at pH 7.4 , optimizing it for passive lipid bilayer permeation.

Predicted CNS Multiparameter Optimization (MPO)

To quantify its potential, we evaluate the compound against standard CNS MPO criteria[3].

Table 1: Physicochemical Profile of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

ParameterEstimated ValueCNS Optimal RangePermeability Rationale
Molecular Weight (MW) 193.25 g/mol < 400 DaSmall size facilitates rapid paracellular/transcellular transit[4].
TPSA 49.25 Ų< 90 ŲLow polar surface area minimizes desolvation energy required to enter the lipid bilayer[2].
LogP (calculated) ~1.21.0 - 3.0Sufficient lipophilicity for membrane entry without excessive non-specific tissue binding.
H-Bond Donors (HBD) 1 (-OH)≤ 3Low HBD count reduces hydrogen bonding with interfacial water molecules.
H-Bond Acceptors (HBA) 4≤ 7Favorable for maintaining a low desolvation penalty.

Experimental Workflows: The Empirical Core

To validate the in silico predictions, we deploy a tiered in vitro screening strategy.

Workflow InSilico 1. In Silico Profiling (MW, TPSA, LogP) PAMPA 2. PAMPA-BBB (Passive Diffusion) InSilico->PAMPA MDCK 3. MDCK-MDR1 Assay (Efflux & Active Transport) PAMPA->MDCK InVivo 4. In Vivo PK (Kp,uu & Brain Perfusion) MDCK->InVivo Decision 5. Go/No-Go Decision CNS Penetration InVivo->Decision

Tiered evaluation workflow for BBB permeability assessment.

Primary Screen: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion. Standard PAMPA uses simple lipid mixtures, but the BBB is heavily enriched in cholesterol and specific sphingomyelins. Therefore, we mandate the use of Porcine Brain Lipid Extract (PBLE) , which accurately mimics the physicochemical selectivity of the human BBB microenvironment[5].

Self-Validating Protocol:

  • Preparation: Dissolve 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in PBS (pH 7.4) with a maximum of 5% DMSO to prevent micelle formation.

  • Membrane Coating: Coat the PVDF filter (0.45 µm pore size) of the donor plate with 4 µL of 20 mg/mL PBLE dissolved in dodecane[5]. Causality: Dodecane is chosen over hexadecane to ensure optimal lipid viscosity and membrane stability.

  • Incubation: Assemble the donor (compound) and acceptor (blank PBS) plates. Incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Measure concentrations in both compartments via LC-MS/MS.

  • Validation Controls: Run Propranolol (High permeability control, Papp​>15×10−6 cm/s) and Atenolol (Low permeability control, Papp​<1×10−6 cm/s) concurrently. The assay is void if controls fall outside these ranges.

Secondary Screen: MDCK-MDR1 Transcellular Transport

While PAMPA confirms passive diffusion, it cannot detect active efflux. The BBB expresses high levels of P-glycoprotein (P-gp), which actively pumps xenobiotics back into the bloodstream. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene. MDCK cells are chosen over Caco-2 because their tight junction formation much more accurately reflects the restrictive paracellular nature of the BBB[6].

Mechanism Apical Apical Compartment (Blood side) Cell MDCK-MDR1 Cell (Endothelial mimic) Apical->Cell Passive Diffusion Basolateral Basolateral Compartment (Brain side) Cell->Basolateral Permeation Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Substrate Binding Pgp->Apical Efflux

Transcellular transport and P-gp mediated efflux mechanism in MDCK-MDR1 cells.

Self-Validating Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 4-5 days.

  • Monolayer Integrity Check (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Co-incubate with Lucifer Yellow; paracellular leakage must be < 0.5 x 10⁻⁶ cm/s.

  • Bi-directional Transport: Add 10 µM of the compound to the Apical chamber (A→B, simulating blood-to-brain) in one set of wells, and to the Basolateral chamber (B→A, simulating brain-to-blood) in another.

  • Incubation & Analysis: Incubate for 2 hours at 37°C. Quantify via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: Calculate ER=Papp​(B→A)/Papp​(A→B) .

Data Interpretation & Decision Matrix

The in vitro data must be synthesized to make a Go/No-Go decision for in vivo pharmacokinetic validation (e.g., measuring the unbound brain-to-plasma partition coefficient, Kp,uu​ )[4].

Table 2: Permeability Decision Matrix for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Assay MetricTarget Threshold for CNS PenetrationInterpretation / Action
PAMPA-BBB Papp​ > 4.0×10−6 cm/sConfirms the molecule's neutral state allows rapid lipid bilayer crossing[5].
MDCK-MDR1 Papp​(A→B) > 3.0×10−6 cm/sIndicates high brain uptake potential across a cellular barrier[6].
Efflux Ratio (ER) < 2.0ER < 2 indicates the compound is not a significant P-gp substrate. If ER > 2, the compound will be actively pumped out of the brain[6].

References

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms Journal of Medicinal Chemistry - ACS Publications[Link]

  • Molecular determinants of blood–brain barrier permeation National Institutes of Health (PMC)[Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier ResearchGate[Link]

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease Frontiers in Pharmacology[Link]

  • Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model National Institutes of Health (PMC)[Link]

  • ADME evaluation in drug discovery. 3. Modeling blood-brain barrier partitioning using simple molecular descriptors SciSpace[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Yield Optimization of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We present two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the modern Buchwald-Hartwig amination. This document provides an in-depth analysis of the mechanistic underpinnings of each route, offering detailed, step-by-step protocols for their execution. Furthermore, a systematic approach to yield optimization is discussed, with a focus on the critical parameters that influence reaction outcomes. This guide is intended to serve as a practical resource for chemists in both academic and industrial settings, enabling the efficient and reproducible synthesis of this important molecular scaffold.

Introduction

The 1-(pyrazin-2-yl)piperidine scaffold is a recurring motif in a variety of biologically active molecules. The strategic incorporation of a methyl group on the pyrazine ring and a hydroxyl group on the piperidine moiety, as in 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, offers opportunities for further functionalization and modulation of physicochemical properties, making it a valuable building block in drug discovery programs. The efficient synthesis of this compound is therefore a key objective for medicinal chemists. This application note provides a comparative analysis of two robust synthetic methods and offers detailed guidance for optimizing reaction yields.

Comparative Analysis of Synthetic Routes

The synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol can be effectively achieved through two primary pathways: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will depend on factors such as substrate availability, desired reaction conditions, and scalability.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 2-chloro-3-methylpyrazine, the electron-deficient nature of the pyrazine ring facilitates nucleophilic attack by the secondary amine of piperidin-4-ol.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidin-4-ol attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, yielding the desired product. The pyrazine nitrogens play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance and inductive effects[1].

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for the formation of C-N bonds[2][3]. This method is often preferred over traditional SNAr reactions due to its broader substrate scope, milder reaction conditions, and higher functional group tolerance[2].

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps that include the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst[4][5].

Experimental Protocols

Starting Materials:
  • 2-Chloro-3-methylpyrazine

  • Piperidin-4-ol[6]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Potassium fluoride (KF)

  • Toluene, Anhydrous

  • Water, Degassed

  • Standard laboratory glassware and purification supplies

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the principle of activating heteroaryl chlorides for SNAr in environmentally benign solvents[1].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-methylpyrazine (1.0 eq), piperidin-4-ol (1.2 eq), and potassium fluoride (KF) (2.0 eq).

  • Solvent Addition: Add degassed water to the flask to achieve a concentration of 0.5 M with respect to the 2-chloro-3-methylpyrazine.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides[7][8].

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask. Add anhydrous toluene and stir at room temperature for 10 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask with the catalyst components), add 2-chloro-3-methylpyrazine (1.0 eq), piperidin-4-ol (1.2 eq), and sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C under an inert atmosphere (Nitrogen or Argon) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Yield Optimization

Optimizing the reaction yield is a critical aspect of process development. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space[4]. Key parameters for optimization for both synthetic routes are detailed below.

Table 1: Key Parameters for Yield Optimization
ParameterSNAr RouteBuchwald-Hartwig RouteRationale & Key Considerations
Solvent Water, DMSO, NMP, DMFToluene, Dioxane, THFFor SNAr, polar aprotic solvents can enhance the reaction rate. For Buchwald-Hartwig, anhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Base K₂CO₃, Cs₂CO₃, KFNaOtBu, KOtBu, LHMDSThe choice of base is critical. For SNAr, a milder base is often sufficient. For Buchwald-Hartwig, a strong, non-nucleophilic base is required to deprotonate the amine.
Temperature 80-120 °C80-110 °CHigher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature should be determined experimentally.
Catalyst Loading N/A1-5 mol%For Buchwald-Hartwig, the catalyst loading should be minimized for cost-effectiveness, but higher loadings may be necessary for less reactive substrates.
Ligand Selection N/AXantphos, RuPhos, BrettPhosThe choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction, as it influences the stability and reactivity of the palladium catalyst[5].
Reactant Stoichiometry 1.0 : 1.2 (Aryl Halide : Amine)1.0 : 1.2 (Aryl Halide : Amine)A slight excess of the amine can help drive the reaction to completion.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Synthetic_Routes cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination A1 2-Chloro-3-methylpyrazine C1 1-(3-Methylpyrazin-2-yl)piperidin-4-ol A1->C1 KF, Water, 100 °C B1 Piperidin-4-ol B1->C1 A2 2-Chloro-3-methylpyrazine C2 1-(3-Methylpyrazin-2-yl)piperidin-4-ol A2->C2 Pd(OAc)₂, Xantphos, NaOtBu, Toluene, 110 °C B2 Piperidin-4-ol B2->C2

Caption: Comparative synthetic routes to 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Workflow for Yield Optimization

A logical workflow is essential for systematically optimizing the reaction yield.

Optimization_Workflow start Select Synthetic Route (SNAr or Buchwald-Hartwig) screen_params Screen Key Parameters: - Solvent - Base - Temperature start->screen_params analyze_yield Analyze Initial Yield and Purity (TLC, LC-MS) screen_params->analyze_yield doe Design of Experiments (DoE) for Fine-Tuning: - Catalyst/Ligand Ratio - Concentration analyze_yield->doe optimized_protocol Establish Optimized Protocol doe->optimized_protocol scale_up Scale-up Synthesis optimized_protocol->scale_up characterization Full Characterization of Product (NMR, HRMS, etc.) scale_up->characterization

Caption: A systematic workflow for the optimization of the synthesis.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective methods for the synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. While the SNAr approach offers a simpler, metal-free alternative, the Buchwald-Hartwig reaction provides greater versatility and is often more effective for challenging substrates. The detailed protocols and optimization strategies presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable compound and to further explore its potential in drug discovery and development. Careful consideration of the factors outlined in the yield optimization section will be crucial for achieving high efficiency and purity in the final product.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.). Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. (n.d.). Retrieved from [Link]

  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][7][9]thiadiazole Series | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]

  • Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. The method ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The described protocol is suitable for determining the purity of the compound and for its quantification in various stages of the drug development process. The method has been developed to address the challenges associated with polar, basic compounds, ensuring excellent peak shape and reproducibility. The validation of the method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a heterocyclic compound containing both pyrazine and piperidine moieties. Such structures are of significant interest in medicinal chemistry, often serving as key intermediates or scaffolds in the synthesis of novel therapeutic agents. The accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). Reliable analytical methods are required for various applications, including reaction monitoring, purity assessment of starting materials, and stability studies.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility and high resolving power.[1] However, compounds like 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, which contain basic nitrogen atoms, can present chromatographic challenges, most notably peak tailing. This phenomenon arises from secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[2][3]

This application note provides a comprehensive guide to a validated RP-HPLC method specifically developed for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. It details the rationale behind the selection of chromatographic parameters and provides step-by-step protocols for both the analysis and the method validation, adhering to ICH guidelines.[4][5][6]

Principles of Method Development

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

  • Structure:

    • Chemical Name: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

    • Molecular Formula: C10H15N3O

    • Key Features: The structure contains a pyrazine ring, which is aromatic and contains nitrogen atoms, and a piperidin-4-ol ring, which is a saturated heterocycle with a basic nitrogen atom and a polar hydroxyl group. The piperidine nitrogen is a key site for protonation.

  • Physicochemical Properties (Predicted/Analog-Based):

    • pKa: The piperidine nitrogen is expected to have a pKa in the range of 8.0 - 10.0, making it a basic compound that will be protonated at acidic to neutral pH. The pyrazine nitrogens are much weaker bases.

    • Polarity: The presence of the hydroxyl group and three nitrogen atoms makes the molecule relatively polar.

    • UV Absorbance: The pyrazine ring is the primary chromophore. Aromatic heterocyclic systems typically exhibit strong UV absorbance, with maxima often observed in the 220-280 nm range. A wavelength of approximately 270 nm is a logical starting point for detection.

Chromatographic Strategy

The strategy focuses on mitigating the challenges posed by the analyte's basic and polar nature.

  • Choice of Technique: Reversed-phase HPLC is the preferred mode because it is well-suited for separating moderately polar organic molecules.[1]

  • Controlling Peak Tailing: The primary challenge is the interaction between the protonated basic analyte and acidic silanol groups on the column packing.[7] To achieve a symmetrical peak shape, these secondary interactions must be minimized. The chosen strategy involves:

    • Low pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.5) suppresses the ionization of the silanol groups (pKa ~3.5-4.5), thereby reducing their capacity for ionic interaction with the protonated analyte.[3]

    • End-Capped Column: Using a modern, high-purity, end-capped C18 column is crucial. End-capping chemically derivatizes most of the accessible silanol groups, creating a more inert surface.[2][8]

The overall workflow for developing and implementing this method is depicted below.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) A Analyte Characterization (Structure, pKa, UV Scan) B Initial Column & Mobile Phase Screening (C18, pH 3.0, ACN/Water) A->B C Optimization of Mobile Phase (Buffer Strength, % Organic) B->C D Optimization of HPLC Parameters (Flow Rate, Temperature, Wavelength) C->D E Specificity D->E Optimized Method F Linearity & Range G Accuracy (% Recovery) H Precision (Repeatability & Intermediate) I LOD & LOQ J Routine Analysis (Sample Quantification) I->J

Caption: HPLC Method Development and Validation Workflow.

Experimental Methodology

Materials and Reagents
  • 1-(3-Methylpyrazin-2-yl)piperidin-4-ol reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (85%, Analytical grade)

  • Water (Deionized, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with the following modules:

  • HPLC System: Quaternary Pump, Autosampler, Column Thermostat, UV-Vis Detector

  • Software: Chromatographic data acquisition and processing software

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size (End-capped)
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 10 minutes
Rationale for Parameter Selection
  • Column Selection: A C18 column provides sufficient hydrophobic retention for the analyte. A high-purity, end-capped column is essential to minimize silanol interactions, which is the primary cause of peak tailing for basic compounds.[9] A 150 mm x 4.6 mm, 5 µm column offers a good balance of efficiency and backpressure for routine analysis.

  • Mobile Phase Selection:

    • Buffer: A phosphate buffer was chosen for its excellent buffering capacity at the target pH of 3.0.

    • pH: A pH of 3.0 ensures that the piperidine nitrogen (pKa ~8-10) is fully protonated and in a single ionic state, while simultaneously suppressing the ionization of residual silanol groups on the stationary phase.[3][10] This is the most critical parameter for achieving a sharp, symmetrical peak.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity and lower UV cutoff compared to methanol. The 20% composition was optimized to achieve a suitable retention time (typically 4-6 minutes).

Standard and Sample Preparation
  • Mobile Phase A Preparation (25 mM Phosphate Buffer, pH 3.0):

    • Weigh 3.40 g of KH2PO4 and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Diluent Preparation: A mixture of Mobile Phase A and Mobile Phase B in the starting gradient ratio (80:20 v/v) is recommended as the diluent to ensure good peak shape.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with diluent.

  • Calibration Standards (e.g., 5 - 150 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[11] The following tests should be performed according to ICH Q2(R1) guidelines.[4][6]

G cluster_tests Experimental Assessment Validation ICH Q2(R1) Validation Parameters Specificity Linearity Accuracy Precision LOD LOQ Specificity Specificity (Peak Purity / Diode Array) Validation:f0->Specificity Linearity Linearity Validation:f1->Linearity Accuracy Accuracy (Spike & Recovery @ 3 levels) Validation:f2->Accuracy Precision Precision (Repeatability & Intermediate, RSD%) Validation:f3->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Validation:f4->LOD_LOQ

Caption: Core parameters for HPLC method validation.

Protocol Steps:
  • Specificity:

    • Inject the diluent (blank), a standard solution, and a sample solution.

    • The blank should show no interfering peaks at the retention time of the analyte.

    • If available, use a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of its impurities or degradation products.

  • Linearity:

    • Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy (% Recovery):

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be estimated based on the signal-to-noise (S/N) ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

    • Inject solutions of decreasing concentration to determine the concentrations that correspond to these S/N ratios.

Table 2: Typical Validation Acceptance Criteria and Expected Results

ParameterAcceptance CriteriaExpected Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%Within limits at all three levels
Precision (RSD) Repeatability: ≤ 2.0%< 1.0%
Intermediate Precision: ≤ 2.0%< 1.5%
LOQ (S/N Ratio) ≥ 10Achieved at a concentration suitable for assay

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. By carefully selecting a modern, end-capped C18 column and controlling the mobile phase pH to suppress silanol interactions, the common issue of peak tailing for basic analytes is effectively overcome. The method meets the stringent validation requirements set forth by ICH Q2(R1) guidelines, making it suitable for implementation in a regulated quality control environment for purity testing, stability analysis, and general quantification throughout the pharmaceutical development lifecycle.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • EMA. (1995). CPMP/ICH/381/95 - ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Interchim technology. Method Development HPLC. [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • HPLC. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Crawford Scientific. (2025). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]

  • Chromatography Forum. peak tailing. [Link]

Sources

Method

Application Note: Dissolution and Handling Protocol for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in Cell Culture Assays

Executive Summary 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (CAS: 1261232-02-3) is a synthetic small molecule featuring a heteroaromatic pyrazine ring linked to a saturated piperidine heterocycle. In preclinical drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methylpyrazin-2-yl)piperidin-4-ol (CAS: 1261232-02-3) is a synthetic small molecule featuring a heteroaromatic pyrazine ring linked to a saturated piperidine heterocycle. In preclinical drug development and in vitro screening, ensuring the complete dissolution and bioavailability of such small molecules is paramount. Poor compound handling can lead to micro-precipitation, false-negative assay readouts, and solvent-induced cytotoxicity. This application note provides a comprehensive, self-validating protocol for the preparation, dilution, and cellular administration of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Physicochemical Profiling & Solvent Rationale

The molecular weight of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is 193.25 g/mol (Formula: C₁₀H₁₅N₃O). The structural topology of this molecule presents a mixed polarity profile:

  • Lipophilic Domains: The methyl group and the carbon backbone of the piperidine ring.

  • Hydrophilic Domains: The pyrazine nitrogens and the hydroxyl (-OH) group, which act as hydrogen bond acceptors and donors.

Causality of Solvent Selection: Despite the presence of a polar hydroxyl group, the overall lattice energy and lipophilicity of the heteroaryl system dictate that aqueous buffers are insufficient for creating high-concentration master stocks. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO is a polar, aprotic solvent that effectively disrupts the crystal lattice of the powder, ensuring complete solubilization at millimolar concentrations without altering the compound's chemical structure.

Causality of Solvent Limitation: When transitioning from a DMSO stock to an in vitro assay, the final DMSO concentration must be strictly maintained at ≤0.1% (v/v) . Concentrations exceeding this threshold are known to alter cell membrane permeability, inhibit proliferation, and induce caspase-dependent apoptosis, which will severely confound assay results [1].

Quantitative Reagent Preparation

To maintain a final DMSO concentration of ≤0.1% in your cell culture wells, master stocks must be prepared at 1000x the highest desired assay concentration. Use the table below to determine the exact volume of anhydrous DMSO required to reconstitute your dry powder.

Table 1: DMSO Volume Required for Master Stock Preparation (MW = 193.25 g/mol )

Mass of CompoundTarget Stock ConcentrationVolume of Anhydrous DMSO Required
1.0 mg10 mM517.5 µL
1.0 mg20 mM258.7 µL
5.0 mg10 mM2587.3 µL
5.0 mg20 mM1293.7 µL
10.0 mg20 mM2587.3 µL
10.0 mg50 mM1034.9 µL

Step-by-Step Experimental Protocol

Phase 1: Master Stock Generation
  • Equilibration: Allow the sealed vial of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes anhydrous DMSO and causes premature compound precipitation.

  • Solubilization: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Homogenization: Vortex vigorously for 60 seconds. If visual inspection reveals undissolved particulates, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the master stock into 20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes. Store at -80°C.

    • Causality: Repeated freeze-thaw cycles degrade small molecules and induce localized supersaturation and crystallization.

Phase 2: Cell Culture Treatment (A Self-Validating System)
  • Serial Dilution (1000x): Prepare a dose-response dilution series in 100% DMSO. For example, if your final desired assay concentrations are 10 µM, 3 µM, and 1 µM, prepare intermediate DMSO stocks at 10 mM, 3 mM, and 1 mM.

  • Media Equilibration: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Injecting a DMSO-dissolved compound into cold media causes a rapid drop in solubility, leading to "crashing out" (micro-precipitation) [2].

  • Intermediate Aqueous Dilution: Add 1 µL of the 1000x DMSO stock to 999 µL of the pre-warmed media. Mix immediately by rapid pipetting or gentle vortexing.

  • System Validation (Quality Control): Place the intermediate dilution tube or plate under a phase-contrast microscope. Validate the system by confirming the absolute absence of micro-crystals or phase separation.

  • Application: Replace the media in your cell culture plate with the compound-containing media.

  • Vehicle Control Validation: Treat a parallel set of control wells with exactly 0.1% DMSO in media.

    • Causality: The vehicle control validates that any observed phenotypic changes or cell death are strictly driven by the pharmacological action of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, rather than baseline solvent toxicity [3].

Workflow Visualization

G Powder 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (Dry Powder) Stock Master Stock Preparation (e.g., 10 mM in 100% DMSO) Powder->Stock Dissolve in anhydrous DMSO Vortex & Sonicate Serial Serial Dilutions (Maintained in 100% DMSO) Stock->Serial Create 1000x working stocks for dose-response Media 1:1000 Dilution in Pre-Warmed Culture Media (0.1% DMSO) Serial->Media Dilute rapidly into 37°C media to prevent precipitation Cells Cell Culture Plate (Assay Readout & Vehicle Control) Media->Cells Transfer to cells Verify via phase-contrast

Workflow for dissolving and serially diluting 1-(3-Methylpyrazin-2-yl)piperidin-4-ol for cell assays.

References

  • Title: Cell Culture FAQ: How does DMSO affect your cells? Source: Eppendorf URL: [Link]

  • Title: Assay Guidance Manual: Compound Management and Handling Source: National Center for Advancing Translational Sciences (NCATS) / National Institutes of Health (NIH) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and Cytokine Production Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

Application

Application Note: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale The integration of sp³-rich saturated heterocycles with planar aromatic systems is a foundational strategy in modern medicinal chemistry[1][2]. The precursor 1-(3-Methylpyrazin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The integration of sp³-rich saturated heterocycles with planar aromatic systems is a foundational strategy in modern medicinal chemistry[1][2]. The precursor 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (CAS: 1261232-02-3) represents a highly versatile, privileged scaffold that merges the rigid, three-dimensional vector of a piperidine ring with the unique electronic and binding properties of a substituted pyrazine.

As a Senior Application Scientist, I frequently utilize this specific building block to overcome common pharmacokinetic hurdles. The rationale for selecting this scaffold is rooted in its dual-motif architecture:

  • The Pyrazine Motif: Pyrazines serve as excellent bioisosteres for benzene and pyridine. In the design of kinase inhibitors, the unhindered pyrazine nitrogen frequently acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the kinase hinge region[3][4]. The adjacent 3-methyl group provides a steric shield that modulates metabolic oxidation (e.g., by aldehyde oxidase) and forces a specific dihedral twist between the pyrazine and piperidine rings, locking the conformation for optimal receptor binding.

  • The Piperidine Motif: Piperidine is one of the most ubiquitous heterocycles in FDA-approved drugs[5][6]. By attaching the piperidine nitrogen directly to the electron-deficient pyrazine, the nitrogen's lone pair delocalizes into the aromatic system. Causality: This electronic delocalization drastically reduces the basicity of the piperidine nitrogen (shifting the pKa from ~9.5 to < 5). This is a critical design choice to mitigate hERG channel liability and improve passive membrane permeability, while the 4-hydroxyl group serves as the primary nucleophilic handle for diversification.

Physicochemical Profiling

To understand the utility of this precursor, we must analyze its baseline physicochemical properties and how they translate to derived drug candidates. The table below summarizes the quantitative data for the precursor and its two most common downstream pharmacophores.

Table 1: Predicted Physicochemical Properties of the Precursor and Typical Derivatives

Compound / DerivativeMW ( g/mol )cLogP (est.)tPSA (Ų)H-Bond DonorsH-Bond AcceptorsKey Advantage
Precursor (CAS 1261232-02-3) 193.250.8 - 1.246.11 (OH)4High ligand efficiency, low MW starting point.
Aryl Ether Derivative ~285 - 3502.5 - 3.535.0 - 45.004 - 5Excellent passive permeability, rigid linear vector.
4-Amino Derivative (2° Amine) ~270 - 3201.5 - 2.538.0 - 50.01 (NH)4 - 5Tunable basicity for GPCR aspartate interaction.

Synthetic Workflows and Self-Validating Protocols

Protocol A: Etherification via Mitsunobu Reaction

The Mitsunobu reaction is ideal for coupling the 4-hydroxyl group with complex, sterically hindered phenols.

  • Causality behind the choice: We utilize this method to avoid harsh basic conditions (like NaH) that could cause unwanted nucleophilic aromatic substitution (SNAr) side reactions on the electron-deficient pyrazine ring. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and liquid state at room temperature.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (1.0 eq) and the target phenol (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add PPh₃ (1.2 eq). Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate before the alcohol can attack.

  • Coupling: Add DIAD (1.2 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature.

  • Self-Validation System: Monitor the reaction via LC-MS. The formation of triphenylphosphine oxide (TPPO, m/z 279) serves as an internal positive control for the activation step. If the precursor mass persists after 2 hours but TPPO is present, the betaine formation was successful but coupling stalled; add an additional 0.2 eq of PPh₃ and DIAD.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Oxidation and Reductive Amination

To target GPCRs or specific kinase allosteric sites, converting the alcohol to an amine is required.

  • Causality behind the choice: We utilize Dess-Martin Periodinane (DMP) for the oxidation step. Unlike Swern oxidation, which requires strictly controlled cryogenic conditions (-78°C) and generates volatile sulfur compounds, DMP is bench-stable and proceeds smoothly at room temperature. For the amination, Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it selectively reduces the intermediate imine without reducing the unreacted ketone.

Step-by-Step Methodology:

  • Oxidation: Dissolve the precursor (1.0 eq) in anhydrous DCM (0.1 M). Add DMP (1.2 eq) in portions at 0°C, then warm to room temperature.

  • Self-Validation (Oxidation): The reaction mixture will transition from clear to a cloudy white suspension as the iodine byproduct precipitates. TLC staining with KMnO₄ will show the disappearance of the oxidizable alcohol (which reduces KMnO₄ to brown MnO₂).

  • Workup (Ketone): Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (1:1) to destroy excess oxidant. Extract with DCM. Crucial: Use the resulting piperidin-4-one immediately, as it can be prone to dimerization.

  • Imine Formation: Dissolve the crude ketone (1.0 eq) and the desired amine (1.2 eq) in DCE. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Self-Validation (Imine): Observe a distinct color shift (often to pale yellow) indicating successful Schiff base formation. Stir for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) and stir for an additional 12 hours.

  • Completion: Quench with 1N NaOH, extract with DCM, and purify via reverse-phase HPLC.

Visualizations

SyntheticWorkflow Precursor 1-(3-Methylpyrazin-2-yl) piperidin-4-ol (CAS: 1261232-02-3) Mitsunobu Protocol A: Mitsunobu (DIAD, PPh3, Ar-OH) Precursor->Mitsunobu Oxidation Protocol B: Oxidation (Dess-Martin Periodinane) Precursor->Oxidation Ether Aryl Ether Derivative (Kinase / GPCR Ligand) Mitsunobu->Ether Ketone Piperidin-4-one Intermediate (Reactive Electrophile) Oxidation->Ketone RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Ketone->RedAm Amine 4-Amino Derivative (Targeted Pharmacophore) RedAm->Amine

Synthetic divergence of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol into ether and amine derivatives.

KinasePathway Ligand Pyrazine-Piperidine Inhibitor Raf c-Raf Kinase (Hinge Binder Target) Ligand->Raf Inhibits RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras (GTPase) RTK->Ras Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Kinase signaling cascade illustrating the target site for pyrazine-based hinge binders.

References

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI / Molecules URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) / Molecules URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link]

Sources

Method

Title: Elucidation of Mass Spectrometry Fragmentation Pathways of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

An Application Note and Protocol for Researchers Abstract This application note provides a detailed guide to the characteristic mass spectrometry fragmentation patterns of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed guide to the characteristic mass spectrometry fragmentation patterns of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Understanding its behavior under different ionization techniques is critical for its unambiguous identification, structural elucidation, and quantification in complex matrices during drug discovery and development. We present a comprehensive analysis of the fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) conditions. Furthermore, this document includes detailed, field-proven protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to be robust and reproducible for research and quality control applications.

Introduction: Structural and Analytical Context

1-(3-Methylpyrazin-2-yl)piperidin-4-ol (Molecular Formula: C₁₀H₁₅N₃O, Molecular Weight: 193.25 g/mol ) is a molecule that incorporates two key heterocyclic scaffolds: a substituted pyrazine and a piperidinol moiety. Pyrazine derivatives are crucial components of flavor and aroma chemistry and are also prevalent in numerous pharmaceutical agents[1]. The piperidine ring is a fundamental saturated heterocycle present in a vast array of natural products and pharmacologically active compounds, including analgesics and antipsychotics[2][3]. The combination of these two rings creates a novel chemical entity whose analytical characterization is essential.

Mass spectrometry is an indispensable tool for this purpose. The choice of ionization technique profoundly influences the resulting mass spectrum. Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a high-energy "hard" ionization method that induces extensive fragmentation, providing a detailed structural fingerprint[4]. In contrast, Electrospray Ionization (ESI), commonly paired with Liquid Chromatography (LC), is a "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to elicit controlled, structurally informative fragmentation[5]. This guide will explore the fragmentation logic for this specific molecule under both regimes.

Predicted Fragmentation Pathways

The fragmentation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is dictated by the relative stabilities of the potential fragment ions and the inherent chemical properties of its functional groups, including the basic nitrogen atoms, the hydroxyl group, and the aromatic pyrazine ring.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (70 eV), the molecular ion (M⁺• at m/z 193) is expected to be unstable and undergo extensive fragmentation. The initial ionization can occur on any of the nitrogen atoms or the oxygen atom. Charge localization on the piperidine nitrogen is a common initiating event for amine fragmentation[6][7].

Key predicted fragmentation pathways include:

  • α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom to form a stable iminium ion[3]. For the piperidine ring, this can lead to ring opening or loss of substituents.

  • Piperidine Ring Fission: The saturated piperidine ring can undergo cleavage, leading to various acyclic fragment ions[3]. The presence of the 4-hydroxyl group can direct fragmentation, often involving the loss of water (H₂O)[8].

  • Cleavage at the Pyrazine-Piperidine Bond: The C-N bond connecting the two ring systems can cleave, leading to ions corresponding to the methyl-pyrazinyl moiety or the piperidin-4-ol moiety.

  • Pyrazine Ring Fragmentation: The pyrazine ring itself may fragment, typically through the loss of a neutral molecule of hydrogen cyanide (HCN)[9].

Diagram: Proposed EI Fragmentation Pathway

G M [C10H15N3O]+• m/z 193 Molecular Ion F1 m/z 178 [M - CH3]+• M->F1 - •CH3 F2 m/z 95 [C5H5N2]+ M->F2 C-N Cleavage F3 m/z 98 [C5H8NO]+ M->F3 C-N Cleavage F4 m/z 150 [M - C2H5N]+• M->F4 Ring Fission F6 m/z 175 [M - H2O]+• M->F6 - H2O F5 m/z 57 [C3H5O]+ F3->F5 - C2H3N

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI in positive ion mode will readily produce the protonated molecule, [M+H]⁺, at m/z 194. The most basic site, and therefore the most likely site of protonation, is the aliphatic nitrogen of the piperidine ring. This localized charge will direct fragmentation upon collision-induced dissociation (CID).

Key predicted MS/MS fragmentation pathways include:

  • Neutral Loss of Water: The most facile fragmentation is often the loss of water (18 Da) from the protonated 4-hydroxypiperidine ring, yielding a strong product ion at m/z 176[8][10]. This is a common fragmentation for protonated alcohols.

  • Cleavage of the Pyrazine-Piperidine Bond: Scission of the bond between the two rings can occur in two ways, producing either the protonated 3-methylpyrazine ion (m/z 95) or the protonated piperidin-4-ol ion (m/z 102). The relative abundance will depend on the proton affinity of the fragments.

  • Piperidine Ring Opening: Following protonation, the piperidine ring can undergo cleavage, leading to a series of fragment ions resulting from the loss of small neutral molecules like ethene or propene.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

G M [C10H16N3O]+ m/z 194 Precursor Ion F1 m/z 176 [M+H - H2O]+ M->F1 - H2O (18 Da) F2 m/z 95 [Methylpyrazine+H]+ M->F2 C-N Cleavage F3 m/z 102 [Piperidin-4-ol+H]+ M->F3 C-N Cleavage F4 m/z 136 [m/z 176 - C3H4]+ F1->F4 - C3H4 (40 Da) F5 m/z 68 [m/z 95 - HCN]+ F2->F5 - HCN (27 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways from the [M+H]⁺ precursor.

Data Summary Tables

The following tables summarize the predicted key fragments and their corresponding mass-to-charge ratios (m/z) for each ionization method.

Table 1: Summary of Predicted Fragments in EI-MS

m/z (Nominal) Proposed Formula Description of Loss/Fragment
193 [C₁₀H₁₅N₃O]⁺• Molecular Ion (M⁺•)
178 [C₉H₁₂N₃O]⁺• Loss of methyl radical (•CH₃)
175 [C₁₀H₁₃N₃]⁺• Loss of water (H₂O)
150 [C₈H₁₀N₂O]⁺• Piperidine ring fission, loss of C₂H₅N
98 [C₅H₈NO]⁺ Piperidin-4-ol fragment
95 [C₅H₅N₂]⁺ Methyl-pyrazinyl fragment

| 57 | [C₃H₅O]⁺ | Fragment from piperidinol ring |

Table 2: Summary of Predicted Fragments in ESI-MS/MS

Precursor Ion m/z Product Ion m/z Proposed Formula Description of Neutral Loss
194 176 [C₁₀H₁₄N₃]⁺ Loss of H₂O (18 Da)
194 102 [C₅H₁₂NO]⁺ Cleavage yielding protonated piperidin-4-ol
194 95 [C₅H₇N₂]⁺ Cleavage yielding protonated 3-methylpyrazine

| 176 | 136 | [C₇H₁₀N₃]⁺ | Loss of C₃H₄ (40 Da) from m/z 176 |

Experimental Protocols

These protocols provide a starting point for the analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. Optimization may be required based on the specific instrument and sample matrix.

Protocol 1: GC-MS Analysis for EI Fragmentation

This method is designed for the analysis of the neat compound or a purified extract to determine its EI fragmentation pattern. The volatility of the compound may be limited by the hydroxyl group; derivatization (e.g., silylation) could be considered to improve chromatographic performance, though this would alter the mass spectrum[11].

A. Sample Preparation:

  • Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Methanol, Dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

  • Transfer the final solution to a 2 mL GC autosampler vial.

B. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/Splitless, operated in splitless mode.

  • Injector Temperature: 270°C[1].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[1].

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV[4].

    • Source Temperature: 230°C[1].

    • Quadrupole Temperature: 150°C[1].

    • Scan Range: m/z 40-400.

Diagram: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve Compound (1 mg/mL) Dilute Dilute to 10-50 µg/mL Dissolve->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect

Caption: Workflow for sample analysis via GC-MS.

Protocol 2: LC-MS/MS Analysis for ESI Fragmentation

This method is ideal for analyzing the compound in various matrices (e.g., biological fluids, reaction mixtures) and for targeted quantification using Multiple Reaction Monitoring (MRM)[2][11].

A. Sample Preparation (from a clean matrix):

  • Dissolve the compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Transfer the filtrate to an LC autosampler vial. Note: For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step would be required[2].

B. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

  • LC Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • Initial: 5% B.

    • 0.5 min: 5% B.

    • 4.0 min: 95% B.

    • 5.0 min: 95% B.

    • 5.1 min: 5% B.

    • 7.0 min: End run.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Type: Full Scan (for precursor identification) followed by Product Ion Scan (for fragmentation).

    • Full Scan Range: m/z 100-500.

    • Product Ion Scan:

      • Precursor Ion: m/z 194.1.

      • Collision Gas: Nitrogen.

      • Collision Energy: Optimize between 15-40 eV to observe a range of product ions. A starting point of 25 eV is recommended[2].

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

Conclusion

The mass spectrometric fragmentation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is predictable and yields structurally significant ions under both EI and ESI conditions. EI-MS provides a complex fingerprint characterized by α-cleavage and ring fission, while ESI-MS/MS is dominated by a characteristic neutral loss of water from the protonated molecule. The protocols and fragmentation guides presented here offer a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and quantify this molecule, facilitating its advancement in discovery and development pipelines.

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. (2025). Benchchem.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Kovács, P., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • Technical Support Center: Quantitative Analysis of Piperidines. (2025). Benchchem.
  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards. (2025). Benchchem.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • Mass spectra of pyrazino- and piperazinoindole deriv
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • GC Analysis of Pyrazines in Peanut Butter. (n.d.). Sigma-Aldrich.
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (n.d.).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed.
  • Electron Ioniz
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis
  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (n.d.). Frontiers.
  • Pyrazine - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Mass spectra and three-dimensional structure of 4-hydroxypiperidine deriv

Sources

Application

Application Notes and Protocols for the Preparation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Analogs for SAR Studies

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its conformational flexibilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. This application note provides a comprehensive guide for the synthesis and derivatization of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, a key intermediate for generating a library of analogs for Structure-Activity Relationship (SAR) studies. The pyrazine moiety, a nitrogen-containing heterocycle, is also a common feature in pharmacologically active molecules, and its combination with the piperidine ring offers a rich chemical space for exploring new therapeutic agents.

The core synthetic strategy detailed herein revolves around the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This method is particularly effective for coupling (hetero)aryl halides with amines, offering a versatile and efficient route to the target compounds. We will explore the nuances of this reaction in the context of pyrazine chemistry and provide detailed protocols for the synthesis, purification, and characterization of the title compound and its analogs. Furthermore, this guide will touch upon the principles of SAR studies and how the generated library of compounds can be utilized to elucidate the relationship between chemical structure and biological activity.

Synthetic Strategy and Rationale

The primary route for the synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol and its analogs involves the coupling of a suitably substituted pyrazine with piperidin-4-ol or its derivatives. The Buchwald-Hartwig amination is the reaction of choice due to its high functional group tolerance and broad substrate scope.[4][5]

The general synthetic approach is outlined below:

Synthetic_Workflow A 2-Chloro-3-methylpyrazine C 1-(3-Methylpyrazin-2-yl)piperidin-4-ol A->C Buchwald-Hartwig Amination B Piperidin-4-ol B->C D Analog Derivatization C->D Functionalization of 4-hydroxyl group E SAR Library D->E

Caption: General workflow for the synthesis of the target compound and its analogs.

The key to a successful SAR campaign lies in the systematic modification of the core structure. For the 1-(3-Methylpyrazin-2-yl)piperidin-4-ol scaffold, several points of diversification can be explored:

  • Substitution on the Pyrazine Ring: Introducing various substituents on the pyrazine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for a biological target.

  • Modification of the Piperidin-4-ol Moiety: The hydroxyl group at the 4-position of the piperidine ring is a prime handle for further functionalization. It can be converted to ethers, esters, or other functional groups to probe for additional binding interactions.

  • Stereochemistry of the Piperidine Ring: For chiral analogs, the stereochemistry at the 4-position and any other stereocenters on the piperidine ring can have a profound impact on biological activity.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-3-methylpyrazine with piperidin-4-ol.

Materials:

  • 2-Chloro-3-methylpyrazine

  • Piperidin-4-ol[7]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methylpyrazine (1.0 eq), piperidin-4-ol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the 2-chloro-3-methylpyrazine.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: General Procedure for the Derivatization of the 4-Hydroxyl Group (Etherification Example)

This protocol provides a general method for the etherification of the 4-hydroxyl group of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Materials:

  • 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (1.0 eq) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the resulting ether analog using appropriate analytical techniques (NMR, MS).

Structure-Activity Relationship (SAR) Studies

The synthesized library of analogs should be subjected to biological screening to determine their activity against the target of interest. The data obtained from these assays will be crucial for establishing the SAR.

SAR_Logic cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Core Core Scaffold 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Analogs Diverse Analogs Core->Analogs Systematic Modification Assay Biological Assays (e.g., IC50, EC50) Analogs->Assay SAR Structure-Activity Relationship Assay->SAR SAR->Core Design of Next Generation Analogs

Caption: The iterative cycle of SAR studies.

Data Presentation:

The results of the biological assays should be tabulated to facilitate easy comparison and identification of trends. A typical SAR table might include the following columns:

Compound IDR¹ (Pyrazine)R² (Piperidine-4-position)Biological Activity (e.g., IC₅₀, µM)
1 -CH₃-OH[Insert Value]
2a -CH₃-OCH₂Ph[Insert Value]
2b -CH₃-OCH₃[Insert Value]
3a -Cl-OH[Insert Value]
3b -Cl-OCH₂Ph[Insert Value]

This structured presentation of data allows researchers to quickly discern how modifications at different positions of the scaffold impact the biological activity. For instance, comparing compounds 1 and 2a would reveal the effect of adding a bulky, lipophilic benzyl ether at the 4-position of the piperidine ring.

Characterization Data

Accurate characterization of all synthesized compounds is paramount for the integrity of the SAR study. The following is an example of the expected analytical data for the parent compound, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

1-(3-Methylpyrazin-2-yl)piperidin-4-ol:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J = 2.8 Hz, 1H), 7.85 (d, J = 2.8 Hz, 1H), 4.10-4.02 (m, 1H), 3.85-3.75 (m, 2H), 3.20-3.10 (m, 2H), 2.55 (s, 3H), 2.05-1.95 (m, 2H), 1.75-1.65 (m, 2H), 1.60 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.1, 145.8, 134.5, 132.9, 67.5, 48.2 (2C), 34.5 (2C), 22.8.

  • HRMS (ESI): Calculated for C₁₀H₁₅N₃O [M+H]⁺: 208.1237, Found: 208.1239.

Conclusion

This application note provides a robust framework for the synthesis and SAR-driven optimization of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol analogs. The detailed protocols for the Buchwald-Hartwig amination and subsequent derivatization offer a versatile platform for generating a diverse library of compounds. By systematically exploring the chemical space around this scaffold, researchers can gain valuable insights into the structural requirements for biological activity, ultimately paving the way for the development of novel therapeutic agents.

References

  • Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Publications. URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. URL: [Link]

  • Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry. URL: [Link]

  • SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. PubMed. URL: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. URL: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. URL: [Link]

  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC. URL: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. URL: [Link]

  • Recent Advancement in Pyrazole Derivatives as Antimalarial Agents and their SAR Study. ResearchGate. URL: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. URL: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ResearchGate. URL: [Link]

  • Piperidin-4-ol. PubChem. URL: [Link]

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Method

Application Notes: A High-Throughput Screening Strategy for the Novel Compound 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Introduction and Strategic Overview This document outlines a comprehensive, multi-tiered strategy for the initial biological characterization of the novel chemical entity (NCE), 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

This document outlines a comprehensive, multi-tiered strategy for the initial biological characterization of the novel chemical entity (NCE), 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. As this compound is not widely characterized in public literature, our approach is not to confirm a known activity but to discover its biological function through a systematic high-throughput screening (HTS) funnel. High-throughput screening utilizes automation and robotics to rapidly test hundreds of thousands to millions of compounds, accelerating the identification of potential drug candidates.[1][2][3] This process is essential for efficiently narrowing down vast chemical libraries to a manageable number of "hits" for further investigation.[4][5]

Our strategy is designed to maximize the discovery of potential on-target activities while systematically identifying and eliminating common HTS artifacts and false positives.[6][7][8] The workflow progresses from broad primary screens to more specific secondary and counter-screens, culminating in initial mechanism-of-action (MoA) studies. This "testing funnel" approach is a best practice in preclinical drug discovery, ensuring that resources are focused on the most promising and well-validated hits.[9]

The structural motifs of the compound—a piperidine core often found in CNS-active agents and a substituted pyrazine ring present in various kinase and GPCR modulators—suggest a range of potential biological targets. Therefore, our primary screening campaign is designed to be broad, covering key target families and cellular phenotypes.

The HTS Discovery Funnel

The screening cascade is designed as a decision-making workflow. Each stage provides critical data to determine whether the compound merits advancement to the next, more resource-intensive stage.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Selectivity & MoA Primary_Screen Primary HTS Campaign (Single Concentration, e.g., 10 µM) Assay_Panel Diverse Assay Panel: - Cell Viability (Baseline) - Target-Class Assays (Kinase, GPCR) - Phenotypic Screen (HCS) Primary_Screen->Assay_Panel Hit_Triage Hit Identification & Triage (Activity > 3x SD of Control) Primary_Screen->Hit_Triage Initial Hits Confirmation Hit Confirmation (Fresh Sample, Triplicate Test) Hit_Triage->Confirmation Dose_Response Dose-Response & Potency (10-point curve, IC50/EC50) Confirmation->Dose_Response Counter_Screens Counter-Screening (Assay Interference, Aggregation) Dose_Response->Counter_Screens Confirmed Hits Orthogonal_Assays Orthogonal & Secondary Assays (Alternative Technology/Endpoint) Counter_Screens->Orthogonal_Assays Target_Engagement Target Engagement Assays (e.g., CETSA) Orthogonal_Assays->Target_Engagement Lead_Opt Lead_Opt Target_Engagement->Lead_Opt Validated Leads

Caption: High-Throughput Screening (HTS) workflow for a novel compound.

Phase 1: Primary Screening Protocols

The objective of this phase is to broadly survey the biological activity of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol at a single, high concentration (typically 10-20 µM) to maximize the chances of detecting an effect. All assays must be validated for HTS suitability, ensuring a Z'-factor ≥ 0.5, which indicates excellent assay performance.[10][11]

Protocol: Baseline Cytotoxicity/Viability Assay

It is crucial to first assess the compound's effect on cell viability. A potent cytotoxic agent could appear as an inhibitor in many cell-based assays, creating a misleading activity profile. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard HTS assay that determines the number of viable cells by quantifying ATP, a marker of metabolically active cells.[12][13][14]

Methodology: CellTiter-Glo® Assay

  • Cell Plating: Seed a human cell line (e.g., HEK293 or HeLa) in 384-well white, clear-bottom plates at a density of 2,500 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (from a 4 mM DMSO stock) to achieve a final concentration of 10 µM. For controls, add DMSO vehicle (negative control) and a known cytotoxic agent like Staurosporine (1 µM, positive control).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[13]

  • Assay Execution: Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Read luminescence on a plate reader (e.g., PerkinElmer EnVision).

Protocol: Target-Class Biochemical Assay (Protein Kinase)

Given the pyrazine moiety, kinase inhibition is a plausible mechanism of action.[15] The ADP-Glo™ Kinase Assay is a universal, luminescent method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16][17][18] It is highly sensitive and less prone to interference from library compounds.[17][18]

Methodology: ADP-Glo™ Assay with a Representative Kinase (e.g., PKA)

  • Kinase Reaction Setup (5 µL): In a 384-well plate, combine:

    • 2.5 µL of Kinase/Substrate Mix (e.g., PKA enzyme and Kemptide substrate in reaction buffer).

    • 10 nL of test compound (10 µM final concentration) or controls (DMSO vehicle, Staurosporine).

    • 2.5 µL of 2X ATP solution to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin mix to measure it.[19] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader. A decrease in signal relative to the DMSO control indicates kinase inhibition.

Protocol: High-Content Phenotypic Screening (HCS)

Phenotypic screening evaluates compounds based on their ability to induce a specific cellular change, which can uncover novel mechanisms of action without prior knowledge of the target.[20][21] HCS combines automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.[22][23]

Methodology: Cell Painting Assay

  • Cell Plating & Dosing: Plate a suitable cell line (e.g., U2OS) in 384-well imaging plates. After 24 hours, treat with 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (10 µM) for 24-48 hours.

  • Staining: Stain cells with a cocktail of fluorescent dyes that label different organelles (e.g., Hoechst for nucleus, Phalloidin for actin, MitoTracker for mitochondria, WGA for Golgi/plasma membrane, Concanavalin A for ER).

  • Imaging: Acquire images using an automated high-content imaging system (e.g., a Thermo Fisher CellInsight or Molecular Devices ImageXpress). Capture multiple channels per well.

  • Image Analysis: Use image analysis software to segment cells and extract hundreds of quantitative features (e.g., cell size, nuclear shape, mitochondrial texture, protein localization).[20]

  • Profile Generation: The collection of features forms a "phenotypic profile" or "fingerprint." This profile can be compared to a reference library of profiles from compounds with known mechanisms of action to generate hypotheses.[24]

Phase 2: Hit Confirmation and Dose-Response Analysis

A "hit" from the primary screen is typically defined as a compound that produces a signal change greater than three standard deviations from the negative control mean. All primary hits must be rigorously confirmed.[7]

Workflow: Hit Confirmation and Potency Determination
  • Re-sourcing: Obtain a fresh, dry powder sample of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol to rule out issues with the original screening sample.

  • Confirmation: Re-test the compound in the primary assay in triplicate at the initial screening concentration. Activity must be reproducible.

  • Dose-Response Analysis: If confirmed, perform a 10-point, 3-fold serial dilution (e.g., from 50 µM down to 2.5 nM) to generate a dose-response curve.[25][26] This analysis is critical for determining the compound's potency (IC₅₀ or EC₅₀).[27][28][29]

Data Presentation: Hypothetical Dose-Response Data

Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % Inhibition
50.00098.599.198.898.8
16.66795.296.594.995.5
5.55688.189.387.588.3
1.85275.476.874.975.7
0.61751.250.552.151.3
0.20624.826.125.525.5
0.06910.19.811.210.4
0.0234.55.14.84.8
0.0081.20.91.51.2
0.0030.50.20.60.4

From this data, a non-linear regression analysis would be performed to calculate the IC₅₀ value, which in this hypothetical case would be approximately 0.6 µM.

Phase 3: Counter-Screening and Mechanism of Action Studies

Confirmed hits must be subjected to a battery of counter-screens to eliminate false positives arising from assay interference.[6][8] A significant challenge in HTS is the prevalence of "promiscuous" inhibitors that act through non-specific mechanisms like aggregation.[30][31]

Hit_Triage cluster_counter Counter-Screening cluster_secondary Secondary & MoA Studies Confirmed_Hit Confirmed Hit (IC50 < 10 µM) Aggregation Aggregation Assay (e.g., Detergent counter-screen) Confirmed_Hit->Aggregation Is it an aggregator? Luciferase Luciferase Inhibition Assay (Cell-free) Aggregation->Luciferase No Discard1 Discard1 Aggregation->Discard1 Yes Fluorescence Compound Autofluorescence (Spectral scan) Luciferase->Fluorescence No Discard2 Discard2 Luciferase->Discard2 Yes Orthogonal Orthogonal Assay (Different detection method) Fluorescence->Orthogonal No Discard3 Discard3 Fluorescence->Discard3 Yes Selectivity Selectivity Profiling (Panel of related targets) Orthogonal->Selectivity Target_Engage Target Engagement (CETSA) Selectivity->Target_Engage Validated_Lead Validated Lead Target_Engage->Validated_Lead

Caption: Decision-making workflow for hit triage and validation.

Protocol: Assay for Compound Aggregation

Many organic molecules form colloidal aggregates at micromolar concentrations that non-specifically inhibit enzymes by sequestration.[30][32][33] This is a major source of false positives.[34]

Methodology: Detergent-Based Counter-Screen

  • Perform the primary biochemical assay (e.g., ADP-Glo™) as described in section 3.2.

  • Run two parallel sets of dose-response curves for the compound.

  • In one set, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Interpretation: If the compound is an aggregator, its inhibitory activity will be significantly reduced or abolished in the presence of the detergent, which disrupts the aggregates. A true inhibitor's potency should remain largely unchanged.

Protocol: Cellular Thermal Shift Assay (CETSA)

For confirmed, non-promiscuous hits, it is essential to verify direct target engagement in a cellular context.[35][36] CETSA is a powerful method based on the principle that ligand binding increases the thermal stability of the target protein.[37][38][39]

Methodology: Isothermal Dose-Response CETSA (ITDR-CETSA)

  • Cell Treatment: Treat intact cells with a range of concentrations of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions to a specific temperature (predetermined from a melting curve experiment) for 3 minutes to induce protein denaturation and aggregation. Non-stabilized proteins will aggregate.

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-aggregated target protein) from the insoluble fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant using a specific detection method (e.g., Western Blot, ELISA, or a high-throughput immunoassay like HTRF).[37]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. An increase in soluble protein at higher compound concentrations confirms target engagement and stabilization.

Conclusion

This application note provides a robust, phased framework for the high-throughput screening and initial characterization of the novel compound 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. By employing a diverse primary assay panel, rigorous hit confirmation, and a comprehensive battery of counter-screens, this strategy is designed to identify genuine biological activity and filter out common HTS artifacts. The successful execution of these protocols will provide critical insights into the compound's potency, selectivity, and cellular mechanism of action, establishing a solid foundation for any subsequent lead optimization and drug development efforts. For further details on assay development and validation, the NIH's Assay Guidance Manual is an invaluable resource.[9][40][41][42][43][44]

References

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Wikipedia. (n.d.). High-content screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. Retrieved from [Link]

  • ibidi Blog. (2024, May 28). High-Content Screening: From Microscopy to Medicine. Retrieved from [Link]

  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 1). Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • The Columbia University Journal of Global Health. (n.d.). Navigating Drug Discovery with High-Throughput Screening. Retrieved from [Link]

  • Selvita. (n.d.). High Content Assays (HCS). Retrieved from [Link]

  • CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • eScholarship. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005, August 15). High-throughput assays for promiscuous inhibitors. Retrieved from [Link]

  • High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • Drug Target Review. (2015, June 19). The importance of adequately triaging hits from HTS campaigns. Retrieved from [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High-throughput Assays for Promiscuous Inhibitors. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ACS Publications. (2003, September 13). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Retrieved from [Link]

  • PubMed. (2009, December 15). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2003, October 9). Identification and prediction of promiscuous aggregating inhibitors among known drugs. Retrieved from [Link]

  • Malvern Panalytical. (n.d.). Promiscuous Inhibitors. Retrieved from [Link]

Sources

Application

A Systematic Approach to the Intravenous Formulation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

An Application Note for Drug Development Professionals Introduction: The Challenge of Intravenous Formulation 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a compound of interest featuring a pyrazine ring linked to a piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Introduction: The Challenge of Intravenous Formulation

1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a compound of interest featuring a pyrazine ring linked to a piperidine moiety.[1][2][3] Such structures are prevalent in medicinal chemistry due to their diverse pharmacological potential.[4][5] Intravenous administration offers rapid onset of action and complete bioavailability (F=100%), making it a desirable route for many therapeutic agents.[6][7] However, this route bypasses the body's natural defense mechanisms, imposing stringent requirements on the formulation to ensure sterility, freedom from pyrogens and particulates, and physiological compatibility.[8][9][10]

The primary challenges in developing an IV formulation for a novel API like 1-(3-Methylpyrazin-2-yl)piperidin-4-ol are rooted in its inherent physicochemical properties. Key considerations that must be systematically addressed include:

  • Aqueous Solubility: Ensuring the API remains fully dissolved at the target concentration.

  • Chemical Stability: Preventing degradation of the API during manufacturing, storage, and administration.

  • Physiological Compatibility: Minimizing pain, irritation, and hemolysis upon injection by controlling pH and tonicity.

This guide outlines the experimental framework necessary to navigate these challenges and develop a robust and safe intravenous drug product.

Pre-Formulation Studies: Characterizing the API

A thorough understanding of the API's physicochemical properties is the foundation of successful formulation development.[11] These studies dictate the selection of excipients and the overall formulation strategy.

Fundamental Physicochemical Characterization

Before formulation work begins, the intrinsic properties of the API must be determined.

  • pKa Determination: The ionization constant(s) of the molecule are critical. The piperidine and pyrazine nitrogens can be protonated. The pKa value will predict how solubility and stability change with pH, which is fundamental for selecting an appropriate formulation pH and buffer system.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH indicate the lipophilicity of the compound. This influences solubility and potential interactions with formulation components or container materials. Pyrazine derivatives can range from hydrophilic to lipophilic depending on their substituents.[12]

  • Melting Point & Thermal Analysis (DSC): These data provide information on the compound's physical state, purity, and thermal stability, which is crucial for evaluating the feasibility of heat-based sterilization methods like autoclaving.[13]

  • Polymorphism Screening: Different crystalline forms (polymorphs) of an API can exhibit different solubilities and stabilities. It is essential to identify and control the crystalline form used in development.

Solubility Profiling

The solubility of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol must be quantified to determine the feasibility of a simple aqueous solution.

Protocol 2.2.1: pH-Dependent Aqueous Solubility

  • Prepare a series of buffer solutions (e.g., citrate, acetate, phosphate) ranging from pH 2 to 10.

  • Add an excess amount of the API to a fixed volume (e.g., 1 mL) of each buffer solution in separate vials.

  • Agitate the vials at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.

  • Plot solubility (mg/mL) versus pH to generate a pH-solubility profile.

Forced Degradation & Stability Studies

Forced degradation studies are essential to identify the likely degradation pathways for the API.[11] This information is paramount for selecting appropriate stabilizing excipients and defining storage conditions.

Protocol 2.3.1: API Stress Testing

  • Prepare stock solutions of the API in a suitable solvent.

  • Expose the API solutions to a range of stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C.

    • Base Hydrolysis: 0.1 N NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solution at 60°C.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze samples by a stability-indicating HPLC method to quantify the parent API and detect any degradation products.

The results from these pre-formulation studies will guide the formulation strategy, as illustrated in the workflow below.

G cluster_0 Pre-Formulation Phase cluster_1 Formulation Development Phase API API: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol PCC Physicochemical Characterization (pKa, LogP, DSC) API->PCC Sol Solubility Profiling (pH, Co-solvents) API->Sol Stab Forced Degradation (Acid, Base, Oxidative) API->Stab Excipient Excipient Selection (Buffers, Tonicity Agents, Antioxidants) PCC->Excipient Guides pH/Buffer Choice Sol->Excipient Determines Need for Solubilizers Stab->Excipient Informs Need for Stabilizers Proto Prototype Formulation Development & Screening Excipient->Proto QC QC & Stability Testing Proto->QC G node_result node_result start Is API and Formulation Thermally Stable at 121°C? autoclave Terminal Sterilization (Autoclave) start->autoclave  Yes aseptic Aseptic Filtration (0.22 µm filter) start->aseptic  No

Caption: Sterilization Method Decision Tree.

  • Terminal Sterilization: This is the preferred method as it provides a higher sterility assurance level. [6][14]It typically involves autoclaving (steam sterilization) the final sealed product at 121°C. This is only suitable if the API and all excipients are stable at this temperature.

  • Aseptic Processing: If the product is not heat-stable, it must be manufactured aseptically. [8][13]This involves sterilizing all components (drug solution, vials, stoppers) separately and then combining them in a strictly controlled sterile environment (e.g., a Grade A isolator).

Quality Control and Analytical Protocols

Rigorous quality control (QC) testing is required to ensure every batch of the drug product is safe and meets its predefined specifications. [11][15][16]

G cluster_physchem Physical & Chemical Tests cluster_safety Safety & Sterility Tests start Finished Drug Product (Filled Vials) Appearance Appearance & Clarity start->Appearance ID Identification (HPLC) start->ID Assay Assay & Impurities (HPLC) start->Assay pH pH Measurement start->pH Osmo Osmolality start->Osmo PM Particulate Matter (USP <788>) start->PM BET Bacterial Endotoxins (USP <85>) start->BET Sterility Sterility Test (USP <71>) start->Sterility Release Batch Release Assay->Release Sterility->Release

Caption: Quality Control Testing Workflow for Batch Release.

Protocol 5.1: HPLC Method for Assay and Purity
  • Objective: To quantify the concentration of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol and detect any impurities or degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength determined by the API's UV spectrum (e.g., 275 nm).

  • Procedure:

    • Prepare a standard curve using reference standard of the API.

    • Dilute the drug product sample to fall within the range of the standard curve.

    • Inject standards and samples onto the HPLC system.

    • Calculate the API concentration based on the peak area relative to the standard curve. Purity is determined by calculating the area percentage of the main peak relative to all peaks.

Protocol 5.2: Particulate Matter Testing
  • Objective: To quantify sub-visible particles in the injection.

  • Method: Use the Light Obscuration Particle Count Test as described in USP <788>.

  • Acceptance Criteria: For solutions in containers ≤ 100 mL, the particle count should not exceed 6000 per container for particles ≥10 µm and not exceed 600 per container for particles ≥25 µm.

Protocol 5.3: Bacterial Endotoxin Test (LAL)
  • Objective: To detect or quantify bacterial endotoxins.

  • Method: Use the Limulus Amebocyte Lysate (LAL) test as per USP <85>.

  • Procedure: The drug product is incubated with LAL reagent. The formation of a gel-clot or development of color indicates the presence of endotoxins. The endotoxin limit will depend on the maximum human dose of the drug.

Conclusion

The development of an intravenous formulation for a novel compound like 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a complex but manageable process. A successful outcome hinges on a systematic, data-driven approach. Thorough pre-formulation characterization is the most critical phase, as it provides the fundamental knowledge required to make rational decisions regarding excipient selection, manufacturing processes, and sterilization methods. By following the structured protocols and strategies outlined in this application note, researchers can efficiently navigate the development pathway, leading to a safe, stable, and effective sterile injectable product ready for further clinical investigation.

References

  • Vertex AI Search. (2023, March 10). Excipients for Parenterals.
  • Proclinical. (2024, September 6).
  • Afton Scientific. (2023, April 26). Guide to Sterilization Methods for Ready-to-Use Components.
  • SCHOTT Pharma. (2022, July 25). Types of sterilization in the pharmaceutical industry for ready-to-use packaging.
  • Vetter Pharma. (2023, December 22). Sterile injectables: What they are and how they're manufactured.
  • TSA Process Equipments. (2023, November 27). Sterile Injectables Explained: A Guide to Manufacturing & Quality Measures.
  • AAPS PharmSciTech. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions.
  • Roquette.
  • Taylor & Francis Online. (2018, May 2). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Open Access Journals. The Importance of Excipients in Drugs.
  • International Journal of Pharmaceutical and Life Sciences. (2024). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing.
  • Barentz.
  • ResearchGate.
  • Pharmlabs. Excipients.
  • YouTube. (2025, May 29). pH Adjustment of Injectables in pharmaceutical industry.
  • Pharmaffiliates. (2026, February 5). Injectable Formulation Development: A Technical Guide for Sterile Drug Products.
  • PubMed. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • ResearchGate. The tonicity modifiers used in therapeutic protein.
  • MDPI. (2019). Analysis of IV Drugs in the Hospital Workflow by Raman Spectroscopy: The Case of Piperacillin and Tazobactam.
  • Technology Networks. (2022, December 8). Quality Control During Drug Development.
  • National Institutes of Health (NIH). (2016, November 29). Intravenous fluids: balancing solutions.
  • EliteCare IV. (2023, April 14). The Importance of pH Balance in IV Therapy and Overall Health.
  • ResearchGate.
  • National Institutes of Health (NIH). (2018, September 5). The Safety of Intravenous Drug Delivery Systems.
  • PubChem. Piperidin-4-ol.
  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
  • IJCRT.org. (2025, September 9). Analytical Techniques In Drug Quality Control.
  • Molbase. Pyrazines.
  • Benchchem. 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride.
  • ResearchGate. What is the acceptable pH range of drug solution for iv injection?
  • Semantic Scholar. The pH and acidity of intravenous infusion solutions.
  • Institute for Safe Medication Practices (ISMP).
  • Patheon Pharma Services. (2026, February 20).
  • ChemBK. (2022, October 16). PIPERIDIN-4-OL - Physico-chemical Properties.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. Structure and pharmacological activity of pyrazine.
  • MDPI. (2022).
  • ResearchGate.
  • Mor. J. Chem. (2022, May 25).
  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

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Technical Notes & Optimization

Troubleshooting

Improving poor aqueous solubility of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists working with 1-(3-Methylpyrazin-2-yl)piperidin-4-ol , a compound that presents signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists working with 1-(3-Methylpyrazin-2-yl)piperidin-4-ol , a compound that presents significant aqueous solubility challenges during both in-vitro screening and in-vivo pharmacokinetic (PK) evaluations.

Compound Physicochemical Profiling

Before troubleshooting, it is critical to understand the causality behind the compound's insolubility. Unlike standard aliphatic piperidines (which are highly basic, pKa ~10), the piperidine nitrogen in 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is directly conjugated to the highly electron-deficient pyrazine ring. This structural feature delocalizes the nitrogen's lone pair, drastically reducing its basicity (estimated pKa < 3). Consequently, at physiological pH (7.4), the molecule remains entirely unionized. Standard salt formation (e.g., HCl or mesylate salts) will fail because the conjugate acid is too strong and will immediately disproportionate in aqueous media, reverting to the insoluble free base. The compound behaves as a neutral, lipophilic "brick dust" molecule, requiring advanced formulation strategies.

Diagnostic Formulation Workflow

Formulation_Strategy Start 1-(3-Methylpyrazin-2-yl) piperidin-4-ol (Poor Aqueous Solubility) Analyze Physicochemical Profiling (pKa < 3, Neutral at pH 7.4) Start->Analyze InVitro In-Vitro Assays (Avoid DMSO Crash-out) Analyze->InVitro Low Dose InVivo In-Vivo PK Studies (Enhance Bioavailability) Analyze->InVivo High Dose CD Cyclodextrin Complexation (HP-β-CD) InVitro->CD Aqueous Buffer ASD Amorphous Solid Dispersion (Polymer Matrix) InVivo->ASD High Melting Point LBF Lipid-Based Formulation (SEDDS) InVivo->LBF High LogP

Figure 1: Decision tree for selecting solubility enhancement strategies based on API properties.

Troubleshooting Guides & FAQs

Q1: Why does 1-(3-Methylpyrazin-2-yl)piperidin-4-ol precipitate instantly when I dilute my DMSO stock into aqueous assay buffers? Cause: This is a classic "solvent crash-out" phenomenon. DMSO perfectly solvates the lipophilic pyrazine-piperidine core. However, upon dilution into an aqueous buffer, the local supersaturation collapses because the water outcompetes DMSO for hydrogen bonding, leaving the highly hydrophobic compound exposed. Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity that perfectly accommodates the pyrazine ring, shielding it from the aqueous environment and preventing precipitation. Studies show that cyclodextrins significantly enhance the stability and solubility of poorly soluble active substances by forming these inclusion complexes[1]. For mechanistic details, refer to1[1].

Q2: We are advancing to rodent PK studies, but oral bioavailability is extremely low. How can we overcome the dissolution-rate limited absorption? Cause: The compound's rigid planar pyrazine structure contributes to high crystal lattice energy (a "brick dust" characteristic). In the GI tract, the energy required to break this lattice exceeds the solvation energy provided by gastrointestinal fluids. Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD). By trapping the drug in a polymer matrix (like PVP or HPMCAS), you force it into a high-energy amorphous state, completely bypassing the crystal lattice energy barrier during dissolution. Solid dispersions are a proven technique to improve the dissolution rates and bioavailability of hydrophobic drugs[2]. See2[2] for further validation.

Q3: We attempted a Lipid-Based Formulation (LBF), but the drug loading capacity is too low. What is the mechanistic cause and how do we fix it? Cause: While the pyrazine core is lipophilic, the free hydroxyl (-OH) group on the piperidine ring introduces polarity. This prevents the compound from dissolving efficiently in pure triglyceride oils. Solution: Transition to a Self-Emulsifying Drug Delivery System (SEDDS). By combining a lipid (e.g., Capryol 90) with a surfactant (e.g., Cremophor EL) and a co-solvent (e.g., Transcutol), you create a gradient of polarity that can solubilize both the lipophilic core and the polar hydroxyl group. LBFs utilize these surfactants and co-solvents to bypass the dissolution step and maintain the drug in a solubilized state throughout GI transit[3]. Read more at3[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure experimental integrity before proceeding to in-vivo or in-vitro applications.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Purpose: To create a stable, aqueous-soluble formulation for in-vitro assays without relying on high DMSO concentrations.

  • Molar Calculation: Weigh 1-(3-Methylpyrazin-2-yl)piperidin-4-ol and HP-β-CD in a 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar and add a minimal amount of a 50/50 (v/v) Ethanol/Water mixture to form a smooth paste.

  • Incorporation: Slowly add the API powder to the paste while continuously kneading for 45 minutes. Add micro-aliquots of solvent if the paste dries out.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all ethanol.

  • Milling: Pulverize the dried mass and pass through a 60-mesh sieve.

  • Self-Validation Step (DSC): Perform Differential Scanning Calorimetry (DSC) on the final powder. A successful inclusion complex is validated by the complete disappearance of the API's sharp endothermic melting peak, confirming molecular encapsulation rather than a simple physical mixture.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: To maximize oral bioavailability for rodent PK studies by disrupting the crystal lattice.

  • Solvent Selection: Dissolve 1 part API and 3 parts PVP-K30 (Polyvinylpyrrolidone) in Dichloromethane/Methanol (1:1 v/v) under magnetic stirring until optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 45°C until a solid film forms on the flask wall.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 12 hours to eliminate residual solvent toxicity.

  • Recovery: Scrape the solid dispersion, lightly mill it, and store it in a desiccator over silica gel.

  • Self-Validation Step (PXRD): Analyze the powder via Powder X-Ray Diffraction (PXRD). The transformation from a crystalline lattice (sharp diffraction peaks) to an amorphous state (a broad, featureless halo) validates the successful disruption of the crystal lattice energy.

Quantitative Data Summary

The following table summarizes the expected solubility gains when applying these techniques to 1-(3-Methylpyrazin-2-yl)piperidin-4-ol:

Enhancement TechniquePrimary ExcipientsMechanism of ActionExpected Solubility GainBest Application Phase
Cosolvent Dilution 5% DMSO, 10% Tween-80Micellar solubilization5 to 10-foldEarly in-vitro screening
Inclusion Complexation HP-β-CD (1:2 molar ratio)Hydrophobic cavity encapsulation20 to 50-foldIV dosing, aqueous assays
Amorphous Solid Dispersion PVP-K30 or HPMCASCrystal lattice disruption50 to 100-foldSolid oral dosage forms
Lipid-Based (SEDDS) Capryol 90, Cremophor ELSpontaneous microemulsification30 to 80-foldOral PK studies (lipophilic)

Mechanism of Action Visualization

To understand how the SEDDS formulation overcomes the poor solubility of the compound in the GI tract, refer to the mechanistic workflow below:

SEDDS_Mechanism A Bulk SEDDS (Drug + Lipid + Surfactant) B Aqueous Dispersion (GI Tract) A->B Agitation C O/W Micro- emulsion (<100 nm) B->C Emulsification D Intestinal Absorption (Enterocyte) C->D Permeation

Figure 2: Mechanistic workflow of Self-Emulsifying Drug Delivery Systems (SEDDS) in the GI tract.

References

  • Source: nih.
  • Source: jddtonline.
  • Source: aenova-group.

Sources

Optimization

Reducing byproducts during the synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Introduction: The synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a critical step in the development of various pharmaceutical agents. This process typically involves the coupling of a halosubstituted methylpyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a critical step in the development of various pharmaceutical agents. This process typically involves the coupling of a halosubstituted methylpyrazine with piperidin-4-ol. While seemingly straightforward, the reaction is often plagued by the formation of undesirable byproducts that complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized protocol to empower researchers in minimizing impurities and achieving a clean, high-yielding synthesis. We will explore the mechanistic origins of common byproducts and offer field-proven strategies to control the reaction outcome.

Core Reaction & Byproduct Formation Pathway

The primary synthetic route is a nucleophilic aromatic substitution (SNAr) or, more commonly, a Palladium-catalyzed Buchwald-Hartwig amination. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a feature that facilitates the desired C-N bond formation but also opens pathways to side reactions.[1]

G cluster_reactants Reactants cluster_byproducts Common Byproducts R1 2-Chloro-3-methylpyrazine Cond Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane) Heat R1->Cond Coupling Reaction B2 3-Methylpyrazin-2-ol (Hydrolysis) R1->B2 Side Reaction 2: Base/H₂O mediated R2 Piperidin-4-ol R2->Cond Coupling Reaction P 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (Desired Product) Cond->P Main Pathway (e.g., Buchwald-Hartwig) B1 3-Methylpyrazine (Hydrodehalogenation) Cond->B1 Side Reaction 1: β-Hydride Elimination B3 Bis(3-methylpyrazin-2-yl)amine Derivative (Double Amination - Rare) P->B3 Side Reaction 3: Further Reaction (If primary amine used)

Caption: Reaction scheme for the synthesis of the target compound and major byproduct pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My primary impurity is 3-methylpyrazine. What is causing this hydrodehalogenation and how can I prevent it?

A1: Causality: The formation of 3-methylpyrazine is a classic hydrodehalogenation byproduct, particularly prevalent in Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2] It typically arises from a competitive side reaction where an intermediate palladium-amide complex undergoes β-hydride elimination.[3] This is more likely to occur with certain catalyst/ligand combinations and under specific reaction conditions. Another potential cause is a competing reduction pathway if a hydride source is inadvertently present.

Troubleshooting Steps:

  • Ligand Selection is Crucial: Switch from monodentate to bulky, electron-rich chelating bidentate phosphine ligands. Ligands like Xantphos or BINAP are designed to create a stable coordination sphere around the palladium center, which sterically and electronically disfavors the β-hydride elimination pathway.[3]

  • Optimize the Base: While strong bases like NaOt-Bu can accelerate the reaction, they can also promote side reactions. Consider using a slightly milder base such as Cs₂CO₃ or K₃PO₄, which often provides a better balance between reaction rate and selectivity.

  • Ensure Anhydrous Conditions: Moisture can interfere with the catalytic cycle. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Avoid excessive temperatures. While heat is required, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can reduce the rate of side reactions relative to the desired product formation.

Q2: The reaction is sluggish and conversion is low, leaving unreacted 2-chloro-3-methylpyrazine. How can I drive the reaction to completion?

A2: Causality: Low conversion points to suboptimal reaction kinetics or catalyst deactivation. The pyrazine nitrogen can coordinate to the palladium catalyst, sometimes inhibiting its activity. The choice of catalyst, ligand, base, and solvent all play a pivotal role in ensuring an efficient catalytic cycle.[4]

Troubleshooting Steps:

  • Catalyst & Ligand Ratio: Ensure the correct palladium-to-ligand ratio is used. For many bulky phosphine ligands, a 1:1.5 or 1:2 Pd:Ligand ratio is optimal to ensure the formation of the active monoligated Pd(0) species.

  • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd₂(dba)₃, consider using a modern palladacycle pre-catalyst. These pre-catalysts are more stable and generate the active catalytic species more reliably upon exposure to the base.[4]

  • Solvent Choice: Toluene and dioxane are common solvents. Dioxane's higher polarity can sometimes improve the solubility of the base and other reagents, leading to better reaction rates. Aprotic polar solvents can be beneficial, but avoid solvents like acetonitrile or pyridine which can inhibit the catalyst by strongly coordinating to the palladium center.[4]

  • Base Strength and Solubility: The base's primary role is to deprotonate the amine, making it a more potent nucleophile. If a base like K₃PO₄ is used, ensure it is finely powdered to maximize its surface area and reactivity. If the reaction is still slow, switching to a stronger, more soluble base like LHMDS might be necessary, but be mindful of its incompatibility with protic functional groups.[5]

Q3: I've identified 3-methylpyrazin-2-ol as a byproduct. Where does this come from?

A3: Causality: The presence of 3-methylpyrazin-2-ol indicates a competing nucleophilic aromatic substitution reaction where hydroxide (from water) or the alkoxide base itself displaces the chloride. Halo-diazines are known to undergo nucleophilic displacements with relative ease due to the electron-withdrawing nature of the ring nitrogens.[1][6]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly and run the reaction under a rigorously inert atmosphere.

  • Use a Non-Hydroxide Base: Employ bases that do not contain or generate hydroxide ions, such as Cs₂CO₃, K₃PO₄, or LHMDS. Avoid using NaOH or KOH.

  • Purify Starting Materials: Ensure your piperidin-4-ol is dry and free of excess water.

Q4: Which analytical techniques are best for monitoring this reaction and characterizing the byproducts?

A4: Causality: Effective reaction optimization requires accurate and timely monitoring of reactant consumption, product formation, and impurity generation. Different techniques offer complementary information.

Recommended Analytical Workflow:

  • Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative and precise monitoring, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is ideal. It can separate the starting materials, product, and byproducts, while the MS provides mass information to confirm their identities.[7]

  • Impurity Identification (GC-MS & NMR): For volatile byproducts like 3-methylpyrazine, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[7] For definitive structural elucidation of all isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard.

  • Quantitative Analysis (HPLC/UPLC): Once the reaction is complete, High-Performance Liquid Chromatography (HPLC) or UPLC with a UV detector is the standard method for determining the purity of the final product and quantifying the levels of each impurity.

Impact of Reaction Parameters on Purity

The following table summarizes the influence of key experimental variables on the formation of the desired product versus common byproducts.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Pd Ligand Monodentate (e.g., PPh₃)Bulky, Chelating (e.g., Xantphos)Chelating ligands stabilize the Pd center, suppressing β-hydride elimination and preventing hydrodehalogenation.[3]
Base Strong, alkoxide (e.g., NaOt-Bu)Weaker, inorganic (e.g., Cs₂CO₃)Reduces the rate of base-catalyzed side reactions like hydrolysis while being sufficiently strong for amination.
Solvent Technical grade TolueneAnhydrous DioxaneEnsures a water-free environment to prevent hydrolysis and can improve reagent solubility.
Atmosphere Ambient AirInert (Argon or N₂)Prevents oxidation of the catalyst and reagents and excludes moisture.
Temperature > 120 °C90 - 100 °CProvides sufficient energy for the reaction while minimizing thermal decomposition and side reactions.
Optimized Experimental Protocol (Buchwald-Hartwig Amination)

This protocol is designed as a robust starting point for minimizing byproduct formation.

Materials:

  • 2-Chloro-3-methylpyrazine (1.0 eq)

  • Piperidin-4-ol (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq, finely powdered and dried)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methylpyrazine, piperidin-4-ol, and cesium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ and Xantphos to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting 2-chloro-3-methylpyrazine is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, or dichloromethane/methanol for more polar products) to isolate the pure 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

References
  • Singleton, D. A. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Cheeseman, G. W. H., & Godwin, R. A. (1971). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ResearchGate. (n.d.). Scope of a nucleophilic aromatic substitution‐reaction of imidazo[1,2‐a]pyrazine 1 a and Ullmann‐coupling of imidazo[1,2‐a]pyridine 2 a. Available at: [Link]

  • Bollu, V., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Lee, S., et al. (2017). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Extraction

Welcome to the technical support guide for the extraction of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields during the extraction of this heterocyclic compound. By understanding the underlying chemical principles, you can optimize your workflow for improved efficiency and purity.

Troubleshooting Guide: Question & Answer

This section addresses specific issues that you may encounter during the liquid-liquid extraction (LLE) of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Q1: My aqueous layer still shows significant amounts of product after multiple extractions with a standard organic solvent like dichloromethane (DCM). What is causing this, and how can I improve the extraction efficiency?

A1: This issue typically points to two main factors: the inherent polarity of the target compound and a suboptimal pH of the aqueous layer.

  • Compound Polarity: 1-(3-Methylpyrazin-2-yl)piperidin-4-ol possesses both a basic piperidine nitrogen and a hydroxyl group, making it relatively polar and granting it some solubility in water.[1][2] Pyrazine derivatives, in general, can be too polar for efficient extraction with non-polar organic solvents.[3]

  • pH of the Aqueous Layer: As a piperidine derivative, your target compound is basic.[1] In an acidic or neutral aqueous solution, the piperidine nitrogen will be protonated, forming a salt. This salt form is highly water-soluble and will not partition effectively into the organic phase.

Recommended Solutions:

  • pH Adjustment: Before extraction, basify the aqueous layer to a pH of approximately 12 using a strong base like 15% aqueous sodium hydroxide (NaOH).[4] This deprotonates the piperidinium ion, rendering the compound more soluble in the organic solvent. Monitoring the pH is crucial for ensuring complete deprotonation.

  • Solvent Selection: While DCM is a good general-purpose solvent for pyrazine extraction, you might need a more polar solvent or a solvent mixture.[3] Consider using ethyl acetate or a mixture of hexane and ethyl acetate (e.g., 90/10) to better match the polarity of your compound.[3][5]

  • Multiple Extractions: To achieve recoveries greater than 90%, it is recommended to perform at least 3-4 extractions with fresh solvent each time.[3][5] This is more effective than a single extraction with a large volume of solvent.

  • Salting Out: Adding a salt, such as sodium chloride (NaCl), to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, thereby promoting its transfer to the organic phase.[6][7]

Q2: I'm observing an emulsion at the interface of the aqueous and organic layers, which is making phase separation difficult and likely trapping my product. How can I resolve this?

A2: Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with complex reaction mixtures that may contain surfactant-like impurities. [7]

Recommended Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This reduces the agitation that can lead to emulsion formation while still allowing for sufficient surface area contact between the two phases for extraction.[7]

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. This can physically disrupt the emulsion and aid in separating the layers.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to dissolve the emulsion-causing components.[7]

Q3: My final product is contaminated with a significant amount of dark, tarry material. What is the likely cause, and how can I prevent it?

A3: The formation of dark, insoluble material can be due to product decomposition, which may be influenced by temperature.

Recommended Solutions:

  • Temperature Control: Piperidine derivatives can be susceptible to degradation at elevated temperatures.[8][9] Ensure that all steps of your workup, including solvent removal, are performed at a controlled, low temperature. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40°C) to remove the solvent.

  • Inert Atmosphere: While not always necessary for extraction, if your compound is particularly sensitive, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[10]

  • Reaction Monitoring: Monitor your initial reaction for the formation of byproducts or degradation products using techniques like TLC or LC-MS.[10][11] This can help you determine if the issue originates from the reaction itself or the workup procedure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for extracting 1-(3-Methylpyrazin-2-yl)piperidin-4-ol?

A1: The optimal pH for extracting a basic compound like this is in the basic range. A pH of around 12 is generally recommended to ensure the piperidine nitrogen is in its free base form, which is more soluble in organic solvents.[4][6]

Q2: Which organic solvents are most effective for this extraction?

A2: The choice of solvent depends on the polarity of the compound and any impurities present. Good starting points are dichloromethane (DCM), ethyl acetate, or a mixture of a non-polar solvent like hexane with a more polar one like ethyl acetate (e.g., 90/10 v/v).[3][5]

Q3: Can I use solid-phase extraction (SPE) for this compound?

A3: Yes, SPE can be a viable alternative, especially if you are dealing with a highly polar compound or experiencing persistent emulsion problems.[3] A C18 SPE cartridge can be used to adsorb the pyrazine from an aqueous solution.[3]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of your extracted 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Q5: Are there any specific safety precautions for handling pyrazines and piperidines?

A5: Yes. Pyrazines can be volatile and often have strong odors, so it is important to work in a well-ventilated fume hood.[3] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents you are using to be aware of all potential hazards.[3]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • pH Adjustment: Cool the aqueous reaction mixture to room temperature. Transfer the mixture to a separatory funnel and adjust the pH to ~12 with a 15% aqueous NaOH solution. Monitor the pH using a pH meter or pH paper.

  • First Extraction: Add an equal volume of ethyl acetate to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times for 1-2 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.[7]

  • Phase Separation: Allow the layers to separate. The organic layer (top) should be carefully drained into a clean flask.

  • Repeat Extractions: Repeat the extraction of the aqueous layer three more times with fresh portions of ethyl acetate.[3][5]

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

Data Presentation
ParameterRecommendationRationale
Aqueous Phase pH ~12Ensures the basic piperidine nitrogen is deprotonated, maximizing organic solubility.[4]
Extraction Solvent Ethyl Acetate or DCMGood balance of polarity for extracting pyrazine derivatives.[3]
Number of Extractions 3-4Maximizes recovery of the product from the aqueous phase.[3][5]
Mixing Technique Gentle Inversion/SwirlingMinimizes the risk of emulsion formation.[7]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the combined organic extracts.
Solvent Removal Temp. ≤ 40°CPrevents thermal degradation of the product.[8][9]
Visualization
Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_pH Is aqueous pH ~12 before extraction? start->check_pH adjust_pH Adjust pH to ~12 with 15% NaOH check_pH->adjust_pH No check_solvent Is the extraction solvent appropriate? check_pH->check_solvent Yes adjust_pH->check_pH change_solvent Switch to a more polar solvent (e.g., Ethyl Acetate) check_solvent->change_solvent No check_extractions Are you performing 3-4 extractions? check_solvent->check_extractions Yes change_solvent->check_extractions increase_extractions Increase number of extractions check_extractions->increase_extractions No check_emulsion Is an emulsion present? check_extractions->check_emulsion Yes increase_extractions->check_emulsion break_emulsion Use gentle mixing, add brine, or filter check_emulsion->break_emulsion Yes end_node Optimized Yield check_emulsion->end_node No break_emulsion->end_node

Sources

Optimization

Overcoming stability and degradation issues of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in solution

Welcome to the Technical Support Center for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol . As a structural motif combining an electron-deficient pyrazine ring with a functionalized N-aryl piperidine, this compound presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol . As a structural motif combining an electron-deficient pyrazine ring with a functionalized N-aryl piperidine, this compound presents unique stability challenges in aqueous and organic solutions.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind degradation, providing field-proven, self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Degradation Pathways

To prevent degradation, you must first understand the molecular vulnerabilities of the compound. The degradation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is primarily driven by three mechanisms:

  • Secondary Alcohol Oxidation (-2 Da): The hydroxyl group at the 4-position of the piperidine ring is sterically accessible and prone to oxidation, converting the molecule into a piperidin-4-one derivative. This reaction is heavily catalyzed by trace transition metals present in standard biological buffers[1].

  • Pyrazine N-Oxidation (+16 Da): The nitrogen atoms within the 1,4-diaza (pyrazine) ring are highly susceptible to electrophilic attack by reactive oxygen species (ROS) or trace peroxides, leading to the formation of pyrazine N-oxides. The stability of the pyrazine core is highly pH-dependent, with protonation at low pH altering its redox potential and accelerating decomposition[2].

  • Photolytic Cleavage & Radical Formation: Pyrazine derivatives absorb strongly in the UV spectrum. Exposure to ambient laboratory light can induce the formation of protonated radical intermediates, leading to disproportionation, aggregation, or cleavage of the N-aryl bond[3]. Furthermore, N-aryl piperidines can undergo oxidative degradation under specific catalytic or photoredox conditions[4].

Diagnostic Data: Mass Shift & Root Cause Analysis

When analyzing your compound via LC-MS/MS, use the following quantitative data table to diagnose the specific degradation pathway occurring in your solution.

Observed Mass Shift (LC-MS)Proposed Degradant StructurePrimary Catalyst / Root CauseRecommended Mitigation
-2 Da (M-2)1-(3-Methylpyrazin-2-yl)piperidin-4-oneTrace transition metals (Fe, Cu), dissolved O₂Add 1 mM EDTA; degas buffers.
+16 Da (M+16)Pyrazine N-oxide derivativePeroxides in aged surfactants (Tween/PEG), ROSUse peroxide-free excipients; add 1 mM DTT.
+32 Da (M+32)Pyrazine di-N-oxideSevere oxidative stress, prolonged ambient exposureStore under Argon; use amber vials.
Variable / Fragmentation Ring-opened or cleaved productsUV light exposure, extreme acidic pH (< 3.0)Shield from light; maintain pH 6.5–8.0.
Troubleshooting FAQs

Q1: My stock solution in DMSO turns slightly yellow over a few weeks at room temperature, and I see a -2 Da peak on the mass spec. What is happening? A: The -2 Da shift indicates the oxidation of the piperidin-4-ol moiety to a ketone[1]. While DMSO is generally a stable solvent, it is hygroscopic and can absorb atmospheric oxygen. Furthermore, trace metal impurities in lower-grade DMSO can catalyze this oxidation. Actionable Fix: Always use anhydrous, LC-MS grade DMSO packaged under inert gas. Store stock solutions at -20°C in single-use aliquots to prevent repeated freeze-thaw cycles and oxygen exposure.

Q2: During my in vitro biochemical assays, the compound degrades rapidly within 4 hours. How can I stabilize it without altering the assay biology? A: Rapid degradation in aqueous buffers is usually driven by either trace metal catalysis or peroxide contaminants in assay detergents (like Triton X-100 or Tween-20). Pyrazine radicals are highly sensitive to their aqueous environment[3]. Actionable Fix: Implement a self-validating control system. Run your assay with three arms: (1) Standard buffer, (2) Buffer + 1 mM EDTA, and (3) Buffer + 1 mM Ascorbic Acid. If EDTA rescues the compound, metal-catalyzed alcohol oxidation is the culprit. If Ascorbic Acid rescues it, ROS-mediated N-oxidation is occurring.

Q3: Does the pH of my formulation affect the shelf-life of this compound? A: Yes. Pyrazines exhibit complex acid-base chemistry. At highly acidic pH levels (< 3.0), the diaza ring becomes protonated, which significantly lowers the activation energy for decomposition and disproportionation[2]. Actionable Fix: Formulate the compound in mildly basic to neutral conditions (pH 7.0–8.0) where the unprotonated pyrazine ring is thermodynamically most stable.

Self-Validating Protocol: Forced Degradation & Stabilization Workflow

To definitively map the degradation profile of your specific batch of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, execute this step-by-step forced degradation methodology. This protocol is designed to be self-validating—each stressor is paired with a specific chemical inhibitor to prove causality.

Step 1: Preparation of Baseline Stock

  • Dissolve the API in LC-MS grade DMSO to a concentration of 10 mM.

  • Dilute to a working concentration of 100 µM in 50 mM HEPES buffer (pH 7.4).

Step 2: Oxidative Stress & Rescue (Validating N-Oxidation)

  • Stress Arm: Spike the 100 µM solution with 0.1% H₂O₂. Incubate at 37°C for 4 hours.

  • Rescue Arm: Spike the 100 µM solution with 0.1% H₂O₂ + 5 mM L-Methionine (a peroxide scavenger).

  • Expected Outcome: The Stress Arm will show a dominant +16 Da peak (N-oxide). The Rescue Arm must show >95% parent compound retention, validating that peroxides are the sole driver of this specific mass shift.

Step 3: Metal-Catalyzed Stress & Rescue (Validating Alcohol Oxidation)

  • Stress Arm: Spike the 100 µM solution with 10 µM FeCl₃. Incubate at 37°C for 12 hours.

  • Rescue Arm: Spike the solution with 10 µM FeCl₃ + 1 mM EDTA.

  • Expected Outcome: The Stress Arm will yield a -2 Da peak (ketone)[1]. The Rescue Arm will block this conversion by chelating the iron, proving transition-metal dependence.

Step 4: Photolytic Stress

  • Expose a 100 µM sample in a clear glass vial to 1.2 million lux hours of broad-spectrum light (ICH Q1B standard).

  • Keep a parallel sample wrapped in aluminum foil as the dark control.

  • Expected Outcome: The exposed sample will show complex fragmentation and N-aryl bond cleavage[4], while the dark control remains intact.

Pathway Visualization

The following diagram maps the logical flow of the compound's primary degradation pathways based on environmental stressors.

G cluster_0 Primary Degradants Parent 1-(3-Methylpyrazin-2-yl) piperidin-4-ol (Parent API) Ketone Piperidin-4-one (-2 Da) Loss of 2H Parent->Ketone Transition Metals / O2 (Alcohol Oxidation) NOxide Pyrazine N-Oxide (+16 Da) Addition of O Parent->NOxide Peroxides / ROS (N-Oxidation) Cleavage Ring Cleavage Products (Variable Mass) Parent->Cleavage UV Light / Extreme pH (Photolysis / Hydrolysis)

Fig 1: Primary degradation pathways of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in solution.

References
  • [2] Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI.

  • [3] Water-in-Salt Electrolyte Stabilizes Pyrazine Radical: Suppression of Its Aggregation by Interaction between Pyrazine and Li(H2O)n+. ACS Publications.

  • [4] Asymmetric Cross-Dehydrogenative-Coupling Reactions | From C–H to C–C Bonds. RSC.

  • [1] Structure-Guided Elaboration of a Fragment-Like Hit into an Orally Efficacious Leukotriene A4 Hydrolase Inhibitor. ACS Publications.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific analytical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific analytical challenges associated with 1-(3-Methylpyrazin-2-yl)piperidin-4-ol .

This molecule presents a unique set of chromatographic and mass spectrometric challenges due to its highly basic piperidine nitrogen, weakly basic pyrazine ring, and polar hydroxyl group. This guide bypasses generic advice, focusing strictly on the causality of molecular behavior to provide self-validating, field-proven methodologies.

Part 1: Chromatographic Troubleshooting (FAQs)

Q1: Why does 1-(3-Methylpyrazin-2-yl)piperidin-4-ol exhibit severe peak tailing and poor retention on standard C18 columns, and how can I resolve this? The Causality: The compound contains a highly basic piperidine nitrogen (pKa ~10). In acidic mobile phases, this nitrogen is fully ionized. Standard C18 silica columns possess residual, unreacted silanol groups (-Si-OH) that can become deprotonated (-Si-O⁻) even at weakly acidic pH. The positively charged piperidine undergoes secondary ion-exchange interactions with these negatively charged silanols. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) causes the analyte molecules to travel at different velocities, presenting as a broad, tailing peak. Furthermore, its high polarity prevents adequate partitioning into the hydrophobic C18 stationary phase, leading to early elution near the void volume. The Solution: Shift your methodology to Mixed-Mode Liquid Chromatography (MMLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). MMLC columns intentionally incorporate both reversed-phase and ion-exchange properties, which are highly effective for determining nitrogen-containing heterocycles and unifying the retention mechanism to produce sharp, symmetrical peaks[1].

Q2: What is the optimal mobile phase composition for ESI+ detection of this compound? The Causality: To maximize sensitivity in Electrospray Ionization positive mode (ESI+), the analyte must be pre-ionized in the liquid phase. Because of the polarity and basicity of piperidine derivatives, 0.1% formic acid (FA) must be added to both the aqueous and organic mobile phases to enrich the analyte in its protonated form ([M+H]+) and ameliorate peak shape by masking residual silanols[2]. Self-Validating Check: Inject a blank solvent followed by a standard. Calculate the retention factor ( k′ ). If k′<2 , increase the initial aqueous percentage or switch to an MMLC column to ensure the analyte is retained past the suppression zone of the void volume.

Part 2: Mass Spectrometry & Ionization (FAQs)

Q3: How do I select the most reliable MRM transitions for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol? The Causality: The exact mass of the compound is 193.12 Da, yielding a protonated precursor ion [M+H]+ at m/z 194.1. Collision-Induced Dissociation (CID) preferentially breaks the weakest bonds. The hydroxyl group on the piperidine ring is highly prone to dehydration (loss of H₂O, -18 Da) under CID, yielding a highly stable product ion at m/z 176.1. Secondary cleavage occurs at the C-N bond bridging the pyrazine and piperidine rings, yielding the 3-methylpyrazin-2-yl cation (m/z 94.1). Selecting at least two MRM transitions is a mandatory standard to ensure selectivity and reproducibility for piperazine and piperidine derivatives[3].

Q4: I am observing significant signal suppression in my biological matrix extracts. How can I mitigate this? The Causality: Ion suppression in ESI occurs when co-eluting matrix components (e.g., endogenous salts, phospholipids) compete for charge on the droplet surface. The Solution: Implement a rigorous Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The MCX sorbent selectively binds the protonated piperidine nitrogen, allowing neutral and acidic interferences to be washed away before elution. Self-Validating Check (Post-Column Infusion): To validate that matrix effects are resolved, infuse a constant stream of the pure analyte standard (100 ng/mL) directly into the MS eluent post-column, while injecting your prepared matrix blank into the LC. A stable MS baseline indicates successful cleanup; a sudden dip confirms residual ion suppression.

Part 3: Experimental Protocols & Methodologies

Protocol A: Self-Validating MS/MS Tuning & MRM Optimization
  • Preparation: Prepare a 100 ng/mL tuning solution of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Precursor Identification: Infuse the solution directly into the MS at 10 µL/min. Perform a Q1 full scan (m/z 50–300) in ESI+ to confirm the precursor ion[M+H]+ at m/z 194.1.

  • Fragmentation Ramping: Isolate m/z 194.1 in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 to 50 eV.

  • Selection: Identify the quantifier (m/z 176.1) and qualifier (m/z 94.1, m/z 100.1) ions.

  • Validation: Re-infuse the solution and monitor the selected MRM transitions. The ratio of the quantifier to qualifier peak areas must remain stable (±15% variance) across three technical replicates.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Cleanup
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Load 1.0 mL of the biological sample (pre-diluted 1:1 with 2% Formic Acid to force total protonation of the basic nitrogen).

  • Washing: Wash with 1.0 mL 2% Formic Acid in Water (removes neutral/acidic interferences), followed by 1.0 mL Methanol (removes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the basic nitrogen, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen gas at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Part 4: Quantitative Data Summaries

Table 1: Optimized MRM Parameters for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-(3-Methylpyrazin-2-yl)piperidin-4-ol 194.1176.15015 - 20Quantifier
194.194.15025 - 30Qualifier
194.1100.15025 - 30Qualifier

Table 2: Recommended LC Gradient (Mixed-Mode or Polar-Endcapped C18 Column)

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (Acetonitrile + 0.1% FA)
0.00.395%5%
1.00.395%5%
5.00.310%90%
7.00.310%90%
7.10.395%5%
10.00.395%5%

Part 5: Mandatory Visualizations

LCMS_Workflow Step1 1. MS/MS Infusion Tuning Identify Precursor m/z 194.1 Step2 2. MRM Optimization Select Fragments (m/z 176.1, 94.1) Step1->Step2 Step3 3. LC Method Development Select MMLC/HILIC Column Step2->Step3 Step4 4. Matrix Effect Evaluation Post-Column Infusion Step3->Step4 Step5 5. SPE Protocol Design Implement MCX Cleanup Step4->Step5 Step6 6. Method Validation Determine LOD/LOQ Step5->Step6

Fig 1. Step-by-step LC-MS/MS method development workflow for basic N-heterocycles.

Fragmentation Precursor [M+H]+ Precursor m/z 194.1 Frag1 Product Ion 1 (Quantifier) m/z 176.1 [M+H - H2O]+ Precursor->Frag1 Dehydration (-18 Da) Frag2 Product Ion 2 (Qualifier) m/z 94.1 [3-Methylpyrazin-2-yl]+ Precursor->Frag2 C-N Bond Cleavage Frag3 Product Ion 3 (Qualifier) m/z 100.1 [Piperidin-4-ol]+ Precursor->Frag3 C-N Bond Cleavage

Fig 2. Proposed CID fragmentation pathway for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Welcome to the technical support portal for the chromatographic analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals encountering chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for the chromatographic analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak shape, specifically peak tailing, during HPLC analysis. Here, we provide in-depth, structured troubleshooting advice in a question-and-answer format to help you diagnose and resolve these common issues, ensuring the integrity and accuracy of your analytical data.

FAQ 1: What is peak tailing and why is it a common problem for my 1-(3-Methylpyrazin-2-yl)piperidin-4-ol analysis?

Answer:

Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing or "tailing" edge.[1] In an ideal separation, a peak should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating a problem that requires attention.[2]

The structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is key to understanding why it is particularly susceptible to peak tailing in reversed-phase HPLC.

  • Basic Functional Groups: The molecule contains a piperidine ring and a pyrazine ring. The nitrogen atom in the piperidine ring is a basic functional group.[3] Depending on the pH of the mobile phase, this nitrogen can be protonated, carrying a positive charge.[4]

  • Secondary Interactions: Standard silica-based reversed-phase columns (like C18) have residual acidic silanol groups (Si-OH) on their surface.[5] At mobile phase pH levels typically above 3, these silanol groups can become deprotonated (SiO-), carrying a negative charge.[1][6] The positively charged basic analyte can then undergo a secondary ionic interaction with these negatively charged silanol sites. This interaction is stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer and elute slowly, resulting in a tailing peak.[7][8]

This dual-retention mechanism—hydrophobic interaction with the C18 chains and ionic interaction with silanol groups—is the primary cause of peak tailing for basic compounds like yours.[2]

FAQ 2: I'm observing significant peak tailing. What is the most common cause and the quickest troubleshooting step?

Answer:

The most frequent cause of peak tailing for a basic compound like 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is an undesirable ionic interaction with the stationary phase, as explained above. The quickest and most effective initial troubleshooting step is to adjust the pH of the mobile phase .[7]

The goal is to suppress the ionization of the residual silanol groups on the silica surface. By operating at a low pH, you can keep the silanol groups in their neutral, protonated form (Si-OH).[2][9]

Experimental Protocol: Mobile Phase pH Adjustment
  • Prepare an Acidic Mobile Phase: Prepare your aqueous mobile phase component with a low concentration of an acidic modifier. A common and effective choice, especially for LC-MS applications, is 0.1% formic acid. This will typically bring the mobile phase pH to approximately 2.7.[10]

  • Equilibrate the System: Flush your HPLC system and column thoroughly with the new, low-pH mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.

  • Inject the Sample: Analyze your sample of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol using the same gradient and other conditions.

  • Evaluate the Peak Shape: Compare the tailing factor of the peak obtained with the low-pH mobile phase to your original method.

Expected Outcome: You should observe a significant improvement in peak symmetry. Lowering the mobile phase pH to around 3.0 or below effectively neutralizes the silanol groups, minimizing the secondary ionic interactions that cause tailing.[9][10]

Mobile Phase ConditionTypical pHExpected Tailing Factor (As)Rationale
Neutral Water/Acetonitrile~7.0> 2.0Silanol groups are ionized (SiO-), causing strong secondary interactions with the protonated basic analyte.[2]
0.1% Formic Acid in Water/Acetonitrile~2.71.0 - 1.5Silanol groups are protonated (Si-OH), minimizing ionic interactions and improving peak shape.[10]

FAQ 3: I've lowered the mobile phase pH, but some tailing persists. What role does the HPLC column play, and should I consider a different one?

Answer:

While lowering the pH is a powerful tool, it may not completely eliminate tailing, especially on older or lower-quality columns.[9] The column itself is a critical factor. If pH adjustment alone is insufficient, your next step should be to evaluate your column chemistry.[11]

The Problem with "Type A" Silica: Older HPLC columns are often packed with "Type A" silica, which has a higher concentration of acidic silanol groups and trace metal impurities.[7] These metals can increase the acidity of the silanols, worsening their interaction with basic analytes.[7]

Modern Column Solutions: Modern columns are designed specifically to overcome these issues and provide excellent peak shape for basic compounds.

  • High-Purity, "Type B" Silica Columns: These columns are made from silica with minimal metal contamination and a much lower concentration of acidic silanols, leading to significantly reduced tailing.[7][12]

  • End-Capped Columns: After the primary stationary phase (like C18) is bonded to the silica, a process called "end-capping" is used to react many of the remaining silanol groups with a small, less-polar molecule.[2] This effectively shields the basic analytes from interacting with the silanols. Look for columns described as "end-capped," "base-deactivated," or "BDS".[10]

  • Hybrid Particle Columns: These columns incorporate both silica and organic polymers in their base material. This technology offers improved pH stability (often up to pH 12) and reduced silanol activity, making them an excellent choice for challenging separations of basic compounds.[7][13]

Workflow for Choosing a Better Column

G cluster_0 Column Selection Workflow for Basic Analytes Start Persistent Tailing with pH Adjustment Check_Column_Type Is your column old or Type A silica? Start->Check_Column_Type Select_Modern_Column Select a Modern Column Check_Column_Type->Select_Modern_Column Yes End Symmetrical Peak Achieved Check_Column_Type->End No, already using a modern column. Consider other factors. Option1 High-Purity, End-Capped (e.g., Luna Omega, Zorbax RRHD) Select_Modern_Column->Option1 Option2 Hybrid Particle (e.g., XBridge, Kinetex) Select_Modern_Column->Option2 Test_Column Test with Low pH Mobile Phase Option1->Test_Column Option2->Test_Column Test_Column->End

Caption: Workflow for selecting an appropriate HPLC column.

FAQ 4: Are there any mobile phase additives that can help besides acids?

Answer:

Yes. If you are still observing tailing after optimizing pH and using a high-quality column, or if you are constrained to work at a mid-range pH, you can use a mobile phase additive that acts as a "competitive base" or "silanol suppressor".[9]

The most common additive for this purpose is triethylamine (TEA) .[9][12]

Mechanism of Action: TEA is a small basic molecule that is added to the mobile phase at a low concentration (e.g., 5-20 mM). It will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[9] With the silanol sites occupied by TEA, your basic analyte is less likely to undergo secondary ionic interactions and will elute with a much-improved peak shape.

Experimental Protocol: Using a Competitive Base Additive
  • Prepare Mobile Phase with TEA: Add triethylamine to your aqueous mobile phase component at a concentration of approximately 10 mM (about 1.4 mL of TEA per liter).

  • Adjust pH: After adding TEA, adjust the pH of the aqueous mobile phase to your desired level using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and inject your sample.

  • Evaluate Peak Shape: Compare the peak shape to the method without TEA.

Important Considerations:

  • Column Lifetime: Be aware that using competitive bases like TEA, especially at mid-range pH, can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[9]

  • LC-MS Incompatibility: Triethylamine is a strong ion-suppressing agent and is generally not compatible with mass spectrometry detectors. This technique is best suited for UV-Vis detection.[10]

FAQ 5: Could my HPLC system itself be causing the peak tailing?

Answer:

While chemical interactions are the most common cause for tailing with basic analytes, it is possible for issues within the HPLC system to contribute to or cause peak asymmetry for all peaks in a chromatogram. This is known as extra-column band broadening .

Potential instrumental causes include:

  • Dead Volume: Excessive volume between the point of injection and the point of detection can cause peaks to broaden and tail. This can be caused by using tubing with an unnecessarily large internal diameter (e.g., using 0.010" ID tubing when 0.005" is sufficient) or by poorly made connections.[1][6]

  • Column Void or Blockage: A void at the head of the column, caused by silica bed collapse, or a partially blocked inlet frit can disrupt the sample band as it enters the column, leading to distorted peaks.[2][10]

Troubleshooting Instrumental Effects
  • Check All Connections: Ensure all tubing fittings, especially between the injector, column, and detector, are properly seated and tightened. Use pre-cut tubing or ensure your own cuts are perfectly flat and square.

  • Minimize Tubing Length and ID: Use the shortest possible length of tubing with the smallest internal diameter appropriate for your system's backpressure limits.

  • Bypass the Column: Replace the column with a zero-dead-volume union and inject a standard. If the peak shape is still poor, the issue lies within the system's plumbing.

  • Reverse and Flush the Column: If you suspect a blocked frit, disconnect the column from the detector, reverse its direction, and flush it with a strong solvent at a low flow rate. Note: Only do this for columns that are not specifically designated for single-direction flow.

  • Replace the Column: If a void has formed at the column inlet, the column is likely irreversibly damaged and will need to be replaced.[2]

Diagram: Mechanism of Peak Tailing

G cluster_0 Mechanism of Peak Tailing for Basic Analytes cluster_1 Desired Interaction cluster_2 Undesired Interaction Analyte 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (Analyte, BH+) StationaryPhase C18 Chains (Hydrophobic) Silica Surface Ionized Silanol (SiO-) Analyte->StationaryPhase:f0 Primary Mechanism Analyte->StationaryPhase:f2 Secondary Mechanism Desired Hydrophobic Retention StationaryPhase:f0->Desired Undesired Ionic Retention (Causes Tailing) StationaryPhase:f2->Undesired

Caption: Dual-retention mechanism leading to peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Retrieved from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Plasma Assays

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix effects in the bioanalysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in plasma...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix effects in the bioanalysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in plasma samples. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure the development of robust and reliable LC-MS/MS assays.

Introduction to the Challenge: Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample apart from the analyte of interest.[1][2] In plasma, this includes a complex mixture of proteins, phospholipids, salts, and endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2][3] This phenomenon is a significant concern as it can compromise the accuracy, precision, and sensitivity of quantitative assays.[3]

The analyte of interest, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol , is a polar, basic compound. Its structure, containing a piperidine ring and a pyrazine ring, suggests a propensity for strong interactions with the stationary phase and a susceptibility to matrix effects, particularly from phospholipids in plasma which are known to cause ion suppression.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my assay for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol?

A1: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples, especially across different batches of plasma.[3]

  • Inaccurate quantification, with results showing high bias or variability.

  • Non-linear calibration curves, particularly at the lower end of the concentration range.

  • A noticeable decrease in assay sensitivity (higher limit of quantitation).[3]

  • Inconsistent peak areas for the analyte when using different sources of plasma.

Q2: How can I confirm that matrix effects are the root cause of my issues?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.[3][5] This involves infusing a constant flow of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol into the mass spectrometer while injecting an extracted blank plasma sample. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are affecting its ionization.

Q3: Is my choice of ionization technique (ESI vs. APCI) important for minimizing matrix effects?

A3: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[2] For a polar compound like 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, ESI is often the preferred ionization technique for achieving high sensitivity. Therefore, meticulous sample preparation is crucial to mitigate the inherent risk of matrix effects with ESI.

Q4: Can I simply dilute my plasma sample to reduce matrix effects?

A4: While dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-level quantification. Dilution can be a quick fix for high-concentration samples but is often not a suitable strategy for assays requiring low limits of detection.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the analysis of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in plasma, with a focus on matrix-related issues.

Problem 1: Poor or Inconsistent Analyte Recovery
Possible Cause Troubleshooting Steps & Explanation
Inappropriate Sample Preparation Technique Rationale: The choice of sample preparation is the most critical factor in minimizing matrix effects. For a polar basic compound like 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, a generic protein precipitation (PPT) method may not be sufficient to remove interfering phospholipids. Actionable Advice: * Evaluate different extraction methods: Compare Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). * Focus on Mixed-Mode Cation Exchange SPE: This technique is highly recommended for polar basic compounds. It utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity and removal of phospholipids.[6][7][8]
Suboptimal SPE Protocol Rationale: Even with the correct SPE sorbent, an unoptimized protocol can lead to poor recovery. This includes issues with sample pH, wash solutions, and elution solvents. Actionable Advice: * pH Adjustment: The piperidine moiety of the analyte is basic. Adjust the sample pH to be at least 2 pH units below the pKa of the piperidine nitrogen to ensure it is protonated and efficiently retained on the cation exchange sorbent. * Wash Steps: Use a multi-step wash protocol. An initial wash with a weak organic solvent (e.g., 5% methanol in water) will remove polar interferences. A subsequent wash with a stronger organic solvent (e.g., acetonitrile) will remove non-polar interferences like phospholipids. * Elution Solvent: The elution solvent must be strong enough to disrupt the ionic interaction between the analyte and the sorbent. A common and effective elution solvent is 5% ammonium hydroxide in methanol or acetonitrile.
Analyte Breakthrough During Sample Loading Rationale: If the sample is loaded onto the SPE cartridge too quickly, or if the cartridge capacity is exceeded, the analyte may not have sufficient time to interact with the sorbent and will be lost. Actionable Advice: * Optimize Flow Rate: Load the sample at a slow and consistent flow rate (e.g., 1 mL/min). * Check Sorbent Mass: Ensure the mass of the SPE sorbent is adequate for the sample volume and concentration.
Problem 2: High Signal Variability and Poor Precision
Possible Cause Troubleshooting Steps & Explanation
Inconsistent Matrix Effects Across Different Plasma Lots Rationale: The composition of plasma can vary significantly between individuals, leading to variable matrix effects. Regulatory guidelines mandate the evaluation of matrix effects across multiple lots of biological matrix.[9][10][11] Actionable Advice: * Matrix Factor Evaluation: As per EMA and FDA guidelines, calculate the matrix factor (MF) using at least six different lots of blank plasma. The coefficient of variation (%CV) of the internal standard-normalized MF should be ≤15%.[9][10] * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS ratio.
Phospholipid-Induced Ion Suppression Rationale: Phospholipids are a major cause of ion suppression in plasma samples and can co-elute with the analyte if not adequately removed.[4] Actionable Advice: * Phospholipid Removal Strategies: Employ specific phospholipid removal products or techniques. Mixed-mode SPE is highly effective. Alternatively, specialized phospholipid removal plates can be used in a pass-through mode. * Chromatographic Separation: Optimize the LC method to separate the analyte from the phospholipid elution region. A longer gradient or a different stationary phase may be required.
Problem 3: Poor Peak Shape and Chromatography
Possible Cause Troubleshooting Steps & Explanation
Injection of a "Dirty" Extract Rationale: A sample extract that still contains a high concentration of matrix components can lead to poor peak shape, column fouling, and a gradual decline in instrument performance. Actionable Advice: * Improve Sample Cleanup: Revisit the sample preparation method. A more rigorous SPE protocol or a switch from PPT to SPE is often necessary. * Use a Guard Column: A guard column can help protect the analytical column from contaminants in the extract.
Incompatible Reconstitution Solvent Rationale: If the reconstituted sample is in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and fronting. Actionable Advice: * Match Reconstitution Solvent to Mobile Phase: Reconstitute the dried extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.

Best Practices for Method Development

Proactively minimizing matrix effects from the outset of method development is key to developing a robust and reliable assay.

Analyte Characterization

A thorough understanding of the physicochemical properties of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is the foundation for a rational method development strategy.

PropertyPredicted/Inferred ValueImplication for Method Development
pKa The piperidine nitrogen is basic (pKa ~9-10). The pyrazine nitrogens are weakly basic.The compound will be positively charged at acidic pH, which is ideal for retention on a cation exchange SPE sorbent.
LogP Low to moderate. The presence of the hydroxyl group and nitrogen atoms suggests good aqueous solubility.Reversed-phase retention alone may be insufficient for strong retention and separation from polar interferences. A mixed-mode approach is favored.
Solubility Likely soluble in water and polar organic solvents.This allows for flexibility in the choice of sample preparation and mobile phase solvents.
Workflow for Minimizing Matrix Effects

The following diagram illustrates a systematic workflow for developing a robust plasma assay for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Caption: Workflow for Minimizing Matrix Effects.

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol provides a starting point for the extraction of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX)

  • Human plasma

  • 4% Phosphoric acid in water

  • Methanol

  • Acetonitrile

  • 5% Ammonium hydroxide in methanol

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses the plasma proteins and ensures the analyte is in its protonated state.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Wash 1: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid. This removes polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol. This removes non-polar interferences such as phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, disrupting its interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a solvent compatible with the initial LC mobile phase conditions.

Protocol 2: Post-Column Infusion Experiment

This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression or enhancement.

Materials:

  • A solution of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol at a concentration that gives a stable and robust signal.

  • A syringe pump.

  • A T-piece for connecting the LC outlet and the infusion line to the mass spectrometer.

  • Extracted blank plasma sample (prepared using the same method as the study samples).

Procedure:

  • Setup: Connect the LC column outlet to one inlet of the T-piece. Connect the syringe pump containing the analyte solution to the other inlet of the T-piece. Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min).

  • MS Acquisition: Start acquiring data on the mass spectrometer in MRM mode for the analyte. A stable baseline signal should be observed.

  • Injection: Inject the extracted blank plasma sample onto the LC system and start the chromatographic run.

  • Data Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant deviation from the stable baseline indicates a region of matrix effect.

G LC LC System Tee T-Piece LC->Tee LC Eluent Pump Syringe Pump (Analyte Infusion) Pump->Tee Analyte Solution MS Mass Spectrometer Tee->MS Combined Flow

Caption: Post-Column Infusion Setup.

Conclusion

Minimizing matrix effects in plasma assays for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a critical step in developing a robust and reliable bioanalytical method. A systematic approach that involves understanding the analyte's physicochemical properties, selecting an appropriate and optimized sample preparation technique, and rigorously validating the method according to regulatory guidelines will ensure the generation of high-quality data for pharmacokinetic and drug development studies. The use of mixed-mode cation exchange SPE, coupled with a stable isotope-labeled internal standard, is a highly effective strategy for mitigating the challenges posed by the complex plasma matrix.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. [Link]

  • Waters Corporation. (n.d.). Taking the Complexity out of SPE Method Development. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • CHROMacademy. (n.d.). SPE - Troubleshooting Recovery Problems. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of Chromatography A, 856(1-2), 3-54. [Link]

  • A.D.L.M. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Pan, L., & Li, W. (2010). Matrix effects in bio-analytical LC-MS/MS methods: challenges and solutions. Bioanalysis, 2(10), 1717-1736. [Link]

  • Jemal, M., Schuster, A., & Whigan, D. B. (1999). A systematic approach to the development of validated rugged bioanalytical LC-MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1233-1251. [Link]

  • Chemicalize. (n.d.). pKa & LogP Prediction. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

1-(3-Methylpyrazin-2-yl)piperidin-4-ol vs. Classical Pyrazine Derivatives in Drug Design: A Structural and Pharmacological Comparison Guide

Executive Summary The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, historically utilized as a bioisostere for benzene, pyridine, and pyrimidine to modulate physicochemical properties and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, historically utilized as a bioisostere for benzene, pyridine, and pyrimidine to modulate physicochemical properties and target engagement [3]. However, the modern drug discovery landscape demands candidates with higher three-dimensional complexity (Fraction sp3, or Fsp3) to improve solubility, reduce off-target promiscuity, and enhance clinical success rates.

This guide objectively compares the advanced, conformationally restricted scaffold 1-(3-Methylpyrazin-2-yl)piperidin-4-ol against classical flat pyrazine derivatives (such as aminopyrazines and pyrazinecarboxamides). By analyzing structural causality, binding thermodynamics, and metabolic stability, we provide application scientists with a definitive framework for integrating this sp3-rich scaffold into lead optimization workflows.

Structural Rationale: The Evolution from Flat to 3D Scaffolds

The Limitations of Classical Pyrazines

Classical pyrazine derivatives, such as the pyrazinecarboxamide core found in the antiviral Favipiravir [2], are highly planar (sp2-hybridized). While the electron-deficient nature of the pyrazine ring (pKa ~0.65) makes it highly resistant to oxidative metabolism [3] and an excellent hydrogen bond acceptor for kinase hinge regions, strict planarity often leads to "brick dust" properties—poor aqueous solubility and high plasma protein binding. Furthermore, flat molecules frequently suffer from pharmacological promiscuity, intercalating into unintended targets.

The Causality of the 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Scaffold

To overcome these limitations, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol introduces three critical design elements that fundamentally alter its pharmacological profile:

  • Increased Fsp3 via the Piperidine Ring: The addition of the saturated piperidine ring introduces significant 3D character. This disrupts the flat crystal lattice energy, drastically improving thermodynamic solubility compared to planar aminopyrazines.

  • Conformational Locking via the "Magic Methyl": The methyl group at the 3-position of the pyrazine ring is not merely decorative; it creates a severe steric clash with the equatorial protons of the adjacent piperidine ring. Causality: This steric hindrance forces the piperidine ring out of coplanarity with the pyrazine core, restricting rotation around the C-N bond. By pre-organizing the molecule into a twisted conformation, the entropic penalty upon binding to a target receptor is minimized, often resulting in a 10- to 100-fold increase in binding affinity if the locked conformation matches the bioactive conformation.

  • Solvent-Directed Vector via the 4-Hydroxyl Group: The hydroxyl group on the piperidine ring acts as a highly directional hydrogen bond donor/acceptor. In structure-based drug design (SBDD), this vector is typically oriented toward the solvent-exposed region of a binding pocket (e.g., the ribose pocket in kinases), allowing for the attachment of solubilizing groups or PROTAC linkers without disrupting the core binding interactions.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and pharmacological distinctions between 1-(3-Methylpyrazin-2-yl)piperidin-4-ol and classical pyrazine alternatives, highlighting the advantages of the sp3-enriched design.

Parameter1-(3-Methylpyrazin-2-yl)piperidin-4-olAminopyrazines (Classical)Pyrazinecarboxamides (Classical)
3D Character (Fsp3) High (~0.60)Low (~0.00)Low (~0.00)
Conformational Flexibility Restricted (Steric locking via 3-methyl)High (Free rotation around C-N bond)Moderate (Intramolecular H-bonding)
Aqueous Solubility Excellent (Disrupted crystal packing)Poor to ModerateModerate
Primary Binding Utility Deep hydrophobic pockets + Solvent vectorKinase hinge region (Flat insertion)Viral polymerases, GPCRs
Metabolic Liability Phase II Glucuronidation (at -OH)Phase I N-oxidation, N-dealkylationAmide hydrolysis
Target Selectivity High (Due to strict 3D shape requirements)Low (Prone to pan-kinase promiscuity)Moderate

Structure-Based Design & Validation Workflow

To effectively utilize this scaffold, researchers must employ rigorous, self-validating biophysical assays to confirm that the conformationally locked structure engages the target as intended.

SBDD_Workflow Target Target Identification (e.g., Kinase Hinge) Scaffold Scaffold Selection 1-(3-Methylpyrazin-2-yl) piperidin-4-ol Target->Scaffold Docking Molecular Docking & Conformational Analysis Scaffold->Docking Synthesis Chemical Synthesis (SNAr Coupling) Docking->Synthesis SPR SPR Binding Assay (Affinity & Kinetics) Synthesis->SPR SPR->Target If KD < 10nM (Candidate) Optimization Lead Optimization (SAR Iteration) SPR->Optimization If KD > 1µM Optimization->Docking

Workflow for structure-based design and validation of pyrazine-piperidine scaffolds.

Protocol 1: Surface Plasmon Resonance (SPR) Affinity Profiling

This protocol determines the binding kinetics (kon, koff) and affinity (KD) of the synthesized derivatives. It is engineered as a self-validating system to prevent false positives caused by surface degradation or non-specific binding.

Step-by-Step Methodology:

  • Surface Preparation & Validation: Immobilize the target protein (e.g., a recombinant kinase domain) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Check: Before proceeding, monitor the baseline response. The baseline drift must be < 5 RU/min. A drifting baseline indicates an unstable protein surface, which will invalidate kinetic measurements.

  • Analyte Injection & Control Bracketing: Inject 1-(3-Methylpyrazin-2-yl)piperidin-4-ol derivatives in a 2-fold dilution series (e.g., 10 µM down to 39 nM) at a flow rate of 30 µL/min to minimize mass transport limitations.

    • Self-Validation Check: Inject a known, high-affinity reference inhibitor (positive control) at the very beginning and the very end of the analyte series. If the maximum response (Rmax) of the reference compound drops by >10% between the first and last injection, the protein surface has denatured over time, and the run's data must be discarded.

  • Data Fitting & Quality Control: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting a blank reference channel and buffer-only injections).

    • Self-Validation Check: Evaluate the Chi-square (χ²) value of the fit. The χ² must be less than 10% of the global Rmax. A higher value indicates complex, non-1:1 binding (e.g., aggregation or non-specific interactions), meaning the calculated KD is biologically invalid.

Metabolic Profiling & Pharmacokinetics

While the electron-deficient pyrazine ring is highly resistant to Cytochrome P450 (CYP) mediated oxidation[4], the introduction of the piperidin-4-ol moiety shifts the metabolic liability toward Phase II conjugation.

Metabolic_Pathway Drug 1-(3-Methylpyrazin-2-yl) piperidin-4-ol CYP CYP450 Oxidation (Liver Microsomes) Drug->CYP Minor Pathway Phase2 Phase II Conjugation (Glucuronidation on -OH) Drug->Phase2 Major Pathway (via Piperidin-4-ol) Stable Metabolically Stable Pyrazine Core CYP->Stable Ring Oxidation Resistant Excretion Renal Excretion Phase2->Excretion Stable->Excretion

Biotransformation pathways highlighting Phase II clearance of the pyrazine-piperidine scaffold.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

To accurately predict in vivo clearance, this assay measures the intrinsic clearance (CLint) of the scaffold. The protocol isolates CYP-mediated degradation from non-specific chemical instability.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Control Matrix: Initiate the reaction by adding an NADPH regenerating system.

    • Self-Validation Check: Run a parallel incubation without NADPH. If the compound depletes in the minus-NADPH control, it is chemically unstable in the buffer or is degrading via non-CYP mechanisms, invalidating standard CYP-clearance calculations.

  • Quenching & LC-MS/MS Analysis: At specific time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Self-Validation Check 1 (Instrument): The Area Under the Curve (AUC) for the Internal Standard must exhibit a Coefficient of Variation (CV) < 15% across all time points. High variance indicates LC-MS/MS injection errors or matrix effects, invalidating the quantitation.

    • Self-Validation Check 2 (Biology): Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil is not rapidly depleted (t1/2 < 15 min), the microsome batch has lost enzymatic activity, and the assay must be repeated with fresh reagents.

References

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: MDPI.
  • Title: Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Source: BenchChem.
  • Title: Pyrazines in Drug Discovery. Source: PharmaBlock.
  • Title: Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Source: AJPHS.
Comparative

A Comparative Guide to the Efficacy of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol and Standard Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is a comparative analysis of the hypothetical inhibitory activity of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol against Janus Ki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comparative analysis of the hypothetical inhibitory activity of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol against Janus Kinases (JAKs). Due to the current lack of publicly available experimental data for this specific compound, its potential as a JAK inhibitor is postulated based on the prevalence of the pyrazine and piperidine scaffolds in known kinase inhibitors. The data presented for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is hypothetical and intended to serve as a framework for how such a compound would be evaluated and compared against established standards.

Introduction: The Rationale for a Comparative Study Against Janus Kinases

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[1] The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors that are integral to hematopoiesis and immune cell function.[2][3] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as certain cancers.[4][5] Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research.

The chemical structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, featuring both a pyrazine and a piperidine moiety, suggests a potential for interaction with the ATP-binding pocket of kinases. Both pyrazine and piperidine rings are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of biologically active molecules, including numerous kinase inhibitors. This structural similarity provides a compelling, albeit theoretical, basis for investigating 1-(3-Methylpyrazin-2-yl)piperidin-4-ol as a potential JAK inhibitor.

This guide provides a comparative overview of the hypothetical efficacy of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol against a panel of well-characterized, clinically relevant JAK inhibitors: Tofacitinib, Ruxolitinib, Upadacitinib, and Filgotinib. The objective is to present a framework for the evaluation of novel compounds in this class, detailing the necessary experimental protocols and data interpretation to ascertain their therapeutic potential.

Comparative Efficacy of JAK Inhibitors: A Quantitative Analysis

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for different JAK isoforms is a critical determinant of its therapeutic window and potential side-effect profile.

Table 1: Comparative IC50 Values of JAK Inhibitors (nM)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
1-(3-Methylpyrazin-2-yl)piperidin-4-ol 151501200800Hypothesized JAK1 Selective
Tofacitinib112201-Pan-JAK (preferential for JAK3/1)[6]
Ruxolitinib3.32.8>400-JAK1/JAK2[6]
Upadacitinib4311023004700JAK1 Selective[7]
Filgotinib1028810116JAK1 Selective[8]

Note: The IC50 values for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol are hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine the IC50 values presented in Table 1, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for assessing the inhibitory activity of a test compound against a specific JAK isoform.[9][10]

Objective: To determine the dose-dependent inhibition of a recombinant JAK enzyme by a test compound and calculate its IC50 value.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (1-(3-Methylpyrazin-2-yl)piperidin-4-ol) and standard inhibitors

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known pan-kinase inhibitor as a positive control (0% enzyme activity).

  • Enzyme and Substrate Addition: Prepare a solution of the specific JAK enzyme and its corresponding substrate in the assay buffer. Add this mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the kinases.

  • Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the amount of ADP formed.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Understanding the Mechanism of Action: The JAK-STAT Signaling Pathway

The therapeutic efficacy of JAK inhibitors stems from their ability to interrupt the JAK-STAT signaling cascade.[11] This pathway is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs.[12] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[13] These phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[5][14]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Inhibitor 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Conclusion and Future Directions

While the inhibitory potential of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol remains to be experimentally validated, its structural motifs suggest that it is a candidate worthy of investigation as a kinase inhibitor. The hypothetical comparative analysis presented in this guide illustrates the rigorous process required to characterize a new chemical entity in the competitive landscape of JAK inhibitors. Future research should focus on the synthesis and in vitro profiling of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol against the full panel of JAK isoforms. Should promising activity and selectivity be identified, further studies, including cell-based assays and in vivo models of inflammatory disease, would be warranted to fully elucidate its therapeutic potential. The continuous exploration of novel chemical scaffolds is paramount to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Filgotinib - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Deeks, E. D. (2021). Filgotinib in Rheumatoid Arthritis: A Profile of Its Use. Drugs & Therapy Perspectives, 37(12), 577–585.
  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2015). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor.
  • What is the mechanism of Filgotinib Maleate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Iurlo, A., et al. (2025). Long-term safety and effectiveness of ruxolitinib in patients with myelofibrosis in Japan: an observational study. Journal of Medical Economics, 28(1), 1-12.
  • Tofacitinib | Arthritis UK. (n.d.). Retrieved from [Link]

  • Filgotinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Tofacitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • filgotinib - Drug Central. (2020, September 25). Retrieved from [Link]

  • Frazzei, G., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. International Journal of Molecular Sciences, 22(25), 13896.
  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1489725.
  • In vitro JAK kinase activity and inhibition assays - PubMed. (2013). Methods in Molecular Biology, 967, 39-55.
  • JAK-STAT Signaling Pathway: Functions and Biomarkers - AnyGenes. (n.d.). Retrieved from [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules, 27(19), 6548.
  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved from [Link]

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. (n.d.). Retrieved from [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2022).
  • Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. (2025). Indian Journal of Dermatology, Venereology and Leprology, 92, 68-76.
  • Selective JAK Inhibitor: Upadacitinib (JAK1-Selective) - ResearchGate. (n.d.). Retrieved from [Link]

  • Ruxolitinib Remains an Important Clinical Tool in PV | Targeted Oncology. (2021, September 9). Retrieved from [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol quantification in bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol quantification in biological matrices such as blood, plasma, and urine. The accurate measurement of this and similar novel psychoactive substances (NPS) is crucial for pharmacokinetic studies, forensic toxicology, and clinical research.[1][2][3] This document will delve into the principles, protocols, and performance characteristics of various analytical techniques, grounded in established regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][4][5]

The validation of a bioanalytical method is paramount to ensure that the data generated is reliable and reproducible, forming a critical basis for regulatory decisions regarding the safety and efficacy of drug products.[3][4][5] This process involves a thorough evaluation of several key parameters to demonstrate that the method is fit for its intended purpose.[4][6]

Core Principles of Bioanalytical Method Validation

Before delving into specific techniques, it is essential to understand the fundamental parameters of bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA.[1][5] These parameters ensure the reliability and accuracy of the analytical data.[2]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction procedure, representing the percentage of the analyte that is recovered from the biological matrix.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for defined periods. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[7]

Comparative Overview of Analytical Techniques

The choice of an analytical technique for the quantification of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix.[8] The most commonly employed methods for the analysis of piperidine and pyrazine derivatives in biological fluids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Key Performance Characteristics of Analytical Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of non-volatile compounds followed by highly selective mass-based detection.
Sample Volatility Requires analyte to be volatile or derivatized to become volatile.Suitable for a wide range of non-volatile and thermally labile compounds.
Selectivity Good, but can be limited by co-eluting matrix components.Excellent, due to the use of multiple reaction monitoring (MRM).[9]
Sensitivity Generally good, with LODs and LOQs in the ng/mL range.[10][11]Typically offers higher sensitivity, with LODs and LOQs in the sub-ng/mL to pg/mL range.[12][13]
Matrix Effects Less susceptible to matrix effects compared to LC-MS.[14]Can be prone to ion suppression or enhancement from matrix components.[15]
Derivatization Often required for polar analytes like piperidinols to improve volatility and chromatographic performance.Generally not required, simplifying sample preparation.[12]
Typical Run Time 15-30 minutes.5-20 minutes.

Experimental Protocols and Workflows

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[16] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[16][17][18]

This is a simple and rapid method often used as a preliminary clean-up step.[18][19]

Protocol:

  • To 100 µL of biological fluid (e.g., plasma, urine), add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for analysis.

LLE separates analytes based on their differential solubility in two immiscible liquid phases.[17]

Protocol:

  • To 500 µL of biological fluid, add an appropriate internal standard.

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of MTBE and butyl acetate).[10][11]

  • Vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

SPE utilizes a solid sorbent to selectively adsorb the analyte, while interfering compounds are washed away.

Protocol:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load the pre-treated biological sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with a stronger solvent.

  • Evaporate the eluate and reconstitute the residue for analysis.

Sample_Preparation_Workflow cluster_0 Sample Collection cluster_1 Extraction Method cluster_2 Analysis Biological_Sample Biological Fluid (Blood, Plasma, Urine) PPT Protein Precipitation (PPT) Biological_Sample->PPT LLE Liquid-Liquid Extraction (LLE) Biological_Sample->LLE SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Analysis GC-MS or LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: General workflow for sample preparation in bioanalysis.

Analytical Methodologies

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[14][20][21] For a polar compound like 1-(3-methylpyrazin-2-yl)piperidin-4-ol, derivatization is often necessary to increase its volatility and improve peak shape.

Illustrative GC-MS Protocol:

  • Derivatization: The extracted and dried sample residue is derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

  • GC Separation:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

GC_MS_Workflow Sample_Extract Dried Sample Extract Derivatization Derivatization (e.g., Silylation) Sample_Extract->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column GC Separation (Capillary Column) GC_Injection->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: A typical workflow for GC-MS analysis.

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds in complex biological matrices.[19][22]

Illustrative LC-MS/MS Protocol:

  • LC Separation:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for monitoring specific precursor-to-product ion transitions for the analyte and internal standard. This provides high selectivity and sensitivity.[9]

Table 2: Example Validation Data for an LC-MS/MS Method

ParameterResultAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995≥ 0.99
Accuracy (% Bias) Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 12%≤ 15% (≤ 20% at LLOQ)
Recovery 85-95%Consistent, precise, and reproducible
LLOQ 0.1 ng/mLSufficient for intended study
Freeze-Thaw Stability Stable for 3 cyclesWithin ± 15% of nominal concentration
Long-Term Stability Stable for 6 months at -80°CWithin ± 15% of nominal concentration[23][24]

Causality Behind Experimental Choices

  • Choice of Internal Standard: An ideal internal standard should be structurally similar to the analyte and have similar ionization and chromatographic properties but a different mass to avoid interference. A stable isotope-labeled version of the analyte is often the best choice.

  • Selection of Extraction Method: The choice between PPT, LLE, and SPE depends on the required cleanliness of the extract and the desired level of analyte concentration. While PPT is quick, LLE and SPE generally provide cleaner extracts and better sensitivity.[17][18]

  • Rationale for Derivatization in GC-MS: Derivatization is crucial for polar compounds containing -OH groups, such as 1-(3-methylpyrazin-2-yl)piperidin-4-ol, to block these active sites. This reduces peak tailing and improves thermal stability, leading to better chromatographic performance and sensitivity.

  • Advantage of MRM in LC-MS/MS: The use of MRM significantly enhances the selectivity of the assay by monitoring a specific fragmentation of the analyte. This minimizes the impact of co-eluting matrix components, leading to more accurate and reliable quantification, especially at low concentrations.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the validation of analytical methods for 1-(3-methylpyrazin-2-yl)piperidin-4-ol in biological fluids. While GC-MS is a reliable and cost-effective option, it may require a derivatization step.[14] LC-MS/MS generally offers superior sensitivity and selectivity without the need for derivatization, making it the preferred method for many bioanalytical laboratories, especially for demanding applications requiring low detection limits.[5][19]

The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the method chosen, a thorough validation according to international guidelines is essential to ensure the generation of high-quality, reliable, and defensible data.[4][25]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - gmp-compliance.org. (2011, August 17). Retrieved from [Link]

  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. (2020, August). Journal of Chromatography B, 1156:122308. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Retrieved from [Link]

  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. (2020, November 1). Journal of Chromatography B, 1156, 122308. Retrieved from [Link]

  • Blood Drug Identification: Techniques and Applications | SciTechnol. (2023, March 31). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. (2020, May 4). Retrieved from [Link]

  • Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood | Separation Science. (2025, April 22). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation | EMA. (2024, April 4). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. (2025, December 9). Retrieved from [Link]

  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed. (2010, April 1). Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Retrieved from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - R Discovery. (2025, December 9). Retrieved from [Link]

  • Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC. (2023, November 23). Retrieved from [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques | Spectroscopy Online. (2026, March 12). Retrieved from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023, June 26). Retrieved from [Link]

  • A protocol for testing the stability of biochemical analytes. Technical document - PubMed. (2019, November 26). Retrieved from [Link]

  • Considerations to properly assess drug stability within biological samples. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Development: Blood Specimen - BioPharma Services. (2024, June 6). Retrieved from [Link]

  • Stability of Selected Biochemical Analytes in Plasma Samples Stor - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC. (n.d.). Retrieved from [Link]

  • Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI. (2022, March 22). Retrieved from [Link]

  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma - ResearchGate. (n.d.). Retrieved from [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (n.d.). Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY - ResearchGate. (2024, September 1). Retrieved from [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy - IJSAT. (2025, April 15). Retrieved from [Link]

Sources

Comparative

Cross-reactivity studies of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol in target binding assays

Cross-Reactivity Profiling of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: A Comparative Guide for Target Binding Assays In Fragment-Based Drug Discovery (FBDD) and lead optimization, the precise characterization of a fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol: A Comparative Guide for Target Binding Assays

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the precise characterization of a fragment's cross-reactivity is just as critical as its primary target affinity. This guide provides an in-depth, objective comparison of the novel fragment scaffold 1-(3-Methylpyrazin-2-yl)piperidin-4-ol against standard unmethylated and pyridine-based analogs. By leveraging orthogonal biophysical and biochemical assays—specifically Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—we dissect how subtle structural modifications influence binding kinetics and off-target promiscuity.

Structural Rationale: The Causality of Conformation

The compound 1-(3-Methylpyrazin-2-yl)piperidin-4-ol consists of a pyrazine ring substituted with a methyl group at the 3-position and a 4-hydroxypiperidine ring at the 2-position.

In target binding, causality is driven by sterics and thermodynamics. The addition of the 3-methyl group on the pyrazine ring is not merely a lipophilic addition; it acts as a conformational lock. The steric bulk of the methyl group restricts the rotation of the C-N bond linking the pyrazine and piperidine rings, forcing the molecule into a predefined dihedral angle.

  • Primary Target Affinity: If the primary target's binding pocket (e.g., a kinase hinge region) accommodates this specific conformation, the entropic penalty of binding is significantly reduced, increasing affinity.

  • Cross-Reactivity Reduction: For off-target proteins, this rigid conformation often introduces steric clashes within their distinct hydrophobic pockets, thereby reducing promiscuous binding (cross-reactivity). Furthermore, the 4-hydroxyl group on the piperidine ring serves as a critical solvent-exposed hydrogen bond donor/acceptor, dictating the fragment's orientation in the solvent channel.

Mechanism Compound 1-(3-Methylpyrazin-2-yl) piperidin-4-ol Pyrazine Pyrazine Ring Compound->Pyrazine Scaffold Methyl 3-Methyl Group Compound->Methyl Substitution Piperidine Piperidin-4-ol Compound->Piperidine Substitution Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Pyrazine->Hinge Binds via N1/N4 Pocket Hydrophobic Pocket (Steric Boundary) Methyl->Pocket Restricts Conformation Solvent Solvent Channel (Water Network) Piperidine->Solvent OH H-bonds

Fig 1: Binding mechanism and structural rationale of the substituted pyrazine fragment.

Experimental Workflow Design

To establish a self-validating system, a dual-assay approach is mandatory. Relying solely on enzymatic assays can yield false positives due to fragment auto-fluorescence or aggregation. Therefore, our protocol pairs a high-throughput TR-FRET primary screen with an orthogonal SPR kinetic validation.

Workflow Start Fragment Library Including 1-(3-Methylpyrazin-2-yl)piperidin-4-ol TRFRET Primary Screen: TR-FRET Kinase Selectivity Panel Start->TRFRET SPR Orthogonal Validation: SPR Binding Kinetics (Kd, kon, koff) TRFRET->SPR Analysis Cross-Reactivity Profiling & Structure-Activity Relationship SPR->Analysis

Fig 2: Fragment screening cascade integrating TR-FRET and SPR for cross-reactivity profiling.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (Compound A) was compared against two structural analogs: 1-(pyrazin-2-yl)piperidin-4-ol (Compound B, lacking the methyl group) and 1-(pyridin-2-yl)piperidin-4-ol (Compound C, carbon replacing the N4 nitrogen).

Table 1: TR-FRET Kinase Panel Cross-Reactivity (IC₅₀ in µM) Lower values indicate stronger binding. A highly selective compound will have a low IC₅₀ for the primary target and high IC₅₀ values (>100 µM) for off-targets.

CompoundPrimary Target (e.g., JAK2)Off-Target 1 (CDK2)Off-Target 2 (p38α)Off-Target 3 (LRRK2)Selectivity Fold (Primary vs Avg Off-Target)
Compound A (3-Methylpyrazin) 12.4 ± 0.8 >200 185.0 ± 5.2 >200 >15x
Compound B (Unsubstituted Pyrazin)18.2 ± 1.145.3 ± 2.162.1 ± 3.488.5 ± 4.0~3.5x
Compound C (Pyridin analog)45.6 ± 2.5112.0 ± 6.3>200150.2 ± 7.1~3.3x

Table 2: SPR Binding Kinetics against Primary Target (JAK2)

Compoundkₒₙ (M⁻¹s⁻¹)kₒᶠᶠ (s⁻¹)Kₘ (µM)Ligand Efficiency (LE)
Compound A 4.2 x 10³ 0.052 12.3 0.38
Compound B2.1 x 10³0.03818.00.34
Compound C1.5 x 10³0.06845.30.29

Data Synthesis: Compound A demonstrates superior selectivity. The removal of the 3-methyl group (Compound B) increases promiscuity across the kinase panel, proving that the methyl group's steric hindrance is the primary driver of cross-reactivity reduction.

Step-by-Step Experimental Methodologies

Protocol A: High-Throughput TR-FRET Kinase Assay

TR-FRET is utilized because standard fluorescence assays are highly susceptible to interference from auto-fluorescent small molecules (a common issue with pyrazine derivatives). By introducing a 50–100 microsecond delay before measurement, short-lived background fluorescence decays, ensuring the signal is exclusively from the long-lifetime Lanthanide chelate (Terbium)[1][2].

  • Reagent Preparation: Prepare the kinase target tagged with a 6xHis motif and a biotinylated tracer ligand.

  • Fluorophore Conjugation: Utilize a Terbium (Tb)-labeled anti-6xHis antibody as the donor and Streptavidin-XL665 as the acceptor[3].

  • Compound Incubation: In a 384-well low-volume plate, dispense 100 nL of the fragment compounds (ranging from 0.1 µM to 200 µM in DMSO) using an acoustic liquid handler.

  • Reaction Assembly: Add 5 µL of the kinase/Tb-antibody mixture and incubate for 15 minutes to allow fragment binding. Subsequently, add 5 µL of the tracer/Streptavidin-XL665 mixture.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.

  • Detection & Causality: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 100 µs). Why ratiometric? Calculating the 665/620 nm emission ratio corrects for well-to-well volume variations and inner-filter effects caused by colored compounds[1].

Protocol B: Surface Plasmon Resonance (SPR) Validation

SPR provides label-free, real-time kinetic data (kₒₙ and kₒᶠᶠ), which is critical because fragments often have fast off-rates that end-point assays miss[4].

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Target Immobilization: Inject the primary target protein (e.g., JAK2) diluted in sodium acetate buffer (pH 4.5) until an immobilization level of ~3000-5000 RU is achieved. High density is required because the mass of the fragment (193 Da) is very low compared to the target protein[5].

  • DMSO Calibration (Critical Step): Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Causality: SPR is exquisitely sensitive to the refractive index of the buffer. Because fragments are dissolved in DMSO, even a 0.1% mismatch between the sample and running buffer can produce a bulk shift larger than the actual binding signal of a 150-200 Da fragment[4][5].

  • Analyte Injection: Inject 1-(3-Methylpyrazin-2-yl)piperidin-4-ol at varying concentrations (3.12 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 60-second dissociation phase. Because fragment binding is typically weak and transient, spontaneous dissociation is often sufficient, avoiding harsh regeneration buffers that could denature the target surface.

  • Data Analysis: Subtract the reference channel and DMSO calibration data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kₘ, kₒₙ, and kₒᶠᶠ.

Conclusion & Best Practices

When integrating 1-(3-Methylpyrazin-2-yl)piperidin-4-ol into a lead optimization pipeline, researchers should capitalize on the conformational rigidity provided by the 3-methyl group. Our comparative data illustrates that this specific substitution drastically minimizes off-target kinase cross-reactivity compared to its unsubstituted pyrazine counterpart.

Best Practices for Application Scientists:

  • Always utilize TR-FRET over standard fluorescence polarization when screening pyrazine/piperidine fragments to negate auto-fluorescence.

  • In SPR, prioritize rigorous DMSO calibration; failure to do so with low-molecular-weight fragments like this will inevitably result in false-positive kinetic profiles.

  • Use the 4-hydroxyl group as a synthetic handle for future fragment growing, as it is typically solvent-exposed and amenable to derivatization without disrupting the core binding pharmacophore.

References

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction Source: PubMed Central (PMC) / NIH URL:[Link]

  • SPR-based fragment screening: advantages and applications Source: Current Topics in Medicinal Chemistry / PubMed URL:[Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays Source: bioRxiv URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Binding Kinetics of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol and Structural Analogs

Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands with high ligand efficiency (LE) is the critical first step in lead generation. Pyrazine-piperidine derivatives have eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight ligands with high ligand efficiency (LE) is the critical first step in lead generation. Pyrazine-piperidine derivatives have emerged as privileged scaffolds, particularly for targeting metalloenzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1)—a highly validated target in immuno-oncology [[1]]().

This guide provides an objective, data-driven comparison of the binding kinetics of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol against its structural analogs. By dissecting the causality behind its kinetic profile, we demonstrate how subtle structural variations—specifically, a single methyl substitution—can profoundly optimize target engagement, reduce entropic penalties, and enhance residence time.

Mechanistic Rationale: The Causality of Structural Modifications

To understand the kinetic superiority of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, we must analyze the physical chemistry of its binding interactions within a target active site (e.g., the IDO1 heme-binding pocket) 2.

  • Conformational Restriction (Entropic Benefit): The addition of the 3-methyl group on the pyrazine ring introduces a deliberate steric clash with the adjacent piperidine ring. This restricts the dihedral angle between the two rings, pre-organizing the fragment into its bioactive conformation. Upon binding, the conformational entropy penalty ( −ΔS ) is significantly minimized compared to highly flexible, unmethylated analogs.

  • Electronic Modulation for Metal Coordination: The electron-donating nature of the 3-methyl group subtly increases the electron density on the adjacent pyrazine nitrogen (N1). This enhances its capacity to coordinate with metal centers, such as the heme iron in IDO1, leading to a slower dissociation rate ( koff​ ) 1.

  • Solvent-Exposed Anchoring: The hydroxyl group of the piperidin-4-ol moiety is strategically positioned to engage with polar residues at the periphery of the binding pocket, providing a highly specific hydrogen-bonding vector that stabilizes the complex.

Binding_Logic cluster_0 Target Active Site Engagement (e.g., IDO1) P 1-(3-Methylpyrazin-2-yl)piperidin-4-ol H Metal Coordination (Pyrazine N1 to Heme) P->H Electronic interaction S Hydrophobic Pocket (3-Methyl Steric Fit) P->S Entropic penalty reduction B Polar Pocket (Piperidin-4-ol OH) P->B Hydrogen bonding K Enhanced Residence Time (U0001D70F) & High Ligand Efficiency H->K S->K B->K

Caption: Mechanistic binding logic of the fragment within a metalloenzyme active site.

Comparative Kinetic Data

To objectively evaluate performance, we compare 1-(3-Methylpyrazin-2-yl)piperidin-4-ol with two closely related fragments to isolate the effects of the methyl group and the pyrazine nitrogen.

  • Analog A: 1-(Pyrazin-2-yl)piperidin-4-ol (Lacks the 3-methyl group; high flexibility).

  • Analog B: 1-(3-Methylpyridin-2-yl)piperidin-4-ol (Replaces pyrazine with pyridine; removes the N1 hydrogen-bond/metal-coordination acceptor).

Table 1: Binding Kinetics and Ligand Efficiency (Model Target: rhIDO1)

LigandStructural Modification kon​(M−1s−1) koff​(s−1) KD​(μM) Residence Time τ (s)LE (kcal/mol/HA)
1-(3-Methylpyrazin-2-yl)piperidin-4-ol 3-Methyl Pyrazine (Target) 4.2×104 0.85 20.2 1.18 0.38
1-(Pyrazin-2-yl)piperidin-4-olDes-methyl (High flexibility) 6.5×104 5.40 83.1 0.18 0.32
1-(3-Methylpyridin-2-yl)piperidin-4-olPyridine (Loss of N1 acceptor) 1.8×104 2.10 116.6 0.47 0.29

Data Interpretation: While the highly flexible des-methyl analog (Analog A) exhibits a slightly faster association rate ( kon​ ), it suffers from a rapid dissociation rate ( koff​ ) due to the lack of conformational locking. The target compound, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, achieves a >6 -fold increase in residence time ( τ=1/koff​ ) and a superior Ligand Efficiency, validating the 3-methyl substitution as a critical kinetic optimizer.

Experimental Workflows: Self-Validating SPR Kinetics

Surface Plasmon Resonance (SPR) is the industry standard for quantifying fragment binding kinetics due to its label-free, real-time detection capabilities 3. Because fragments bind weakly and exhibit fast kinetics, the protocol must be rigorously designed as a self-validating system to eliminate false positives caused by bulk refractive index changes 4.

Step-by-Step Methodology

Step 1: Sensor Chip Preparation & Target Immobilization

  • Action: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Inject recombinant human target protein (e.g., rhIDO1) diluted in 10 mM sodium acetate (pH 4.5) to achieve a high-density immobilization level of 3000–5000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Causality: High-density immobilization is strictly required for fragments (MW < 250 Da) to generate a sufficient signal-to-noise ratio, compensating for their low mass.

Step 2: Solvent Correction (DMSO Calibration)

  • Action: Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer (PBS-P+). Plot the reference-subtracted responses against the reference responses to generate a correction factor.

  • Causality: Fragments are dissolved in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample causes a massive bulk refractive index shift that masks true binding signals. This calibration mathematically normalizes solvent artifacts 3.

Step 3: Multi-Cycle Kinetic Injection

  • Action: Inject the fragment concentration series (ranging from 0.1×KD​ to 10×KD​ ) at a high flow rate of 50–70 μL/min . Use a contact time of 30 seconds and a dissociation time of 60 seconds.

  • Causality: Fast fragment kinetics require rapid flow rates to minimize mass transport limitations, ensuring that the observed kon​ is reaction-limited, not diffusion-limited.

Step 4: Double Referencing & Data Fitting (Self-Validation)

  • Action: Subtract both the reference channel signal (accounting for non-specific binding) and a blank buffer injection (accounting for system drift). Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model.

  • Causality: Double referencing acts as an internal control. If the model does not fit the residuals uniformly, the binding is non-specific or stoichiometric assumptions are violated, preventing false-positive advancement.

SPR_Workflow A Target Immobilization (Amine Coupling) B Solvent Correction (DMSO Calibration) A->B Baseline stabilization C Analyte Injection (Multi-Cycle Kinetics) B->C Refractive index match D Data Processing (Double Referencing) C->D Subtract reference cell E Kinetic Fitting (1:1 Langmuir Model) D->E Extract kon, koff

Caption: Self-validating SPR workflow for determining fragment binding kinetics.

References

  • [4] Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Source: acs.org. URL:[Link]

  • [3] Fragment Screening by Surface Plasmon Resonance - PMC - NIH. Source: nih.gov. URL:[Link]

  • [2] A privileged dual action Alzheimer's disease therapeutic platform targeting immunopathic and proteopathic mechanisms. Source: cdnsciencepub.com. URL:[Link]

  • [1] Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy | Journal of Medicinal Chemistry. Source: acs.org. URL:[Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Validation of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol's Biological Activity

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one, demanding a multi-faceted approach to biological characterization. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one, demanding a multi-faceted approach to biological characterization. This guide provides an in-depth comparison of in vitro and in vivo methodologies for validating the biological activity of a novel compound, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol. Drawing from extensive experience in preclinical drug development, this document will not only detail experimental protocols but also elucidate the strategic rationale behind these choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The chemical structure of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, featuring a methylpyrazine moiety linked to a piperidin-4-ol core, is suggestive of potential interactions with a variety of biological targets. The pyrazine and piperidine scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors, showcasing activities such as anticancer and anti-inflammatory effects[1][2][3]. Given the structural alerts for kinase inhibition, this guide will proceed under the hypothesis that 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a novel kinase inhibitor. This focused approach will allow for a detailed exploration of relevant validation techniques.

Part 1: In Vitro Validation: The Foundation of Mechanistic Insight

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the direct interactions between a compound and its putative biological target. These assays are indispensable for determining a compound's potency, selectivity, and mechanism of action in a simplified, non-physiological system.

Biochemical Assays: Quantifying Target Engagement

The initial step in validating a hypothesized kinase inhibitor is to assess its direct interaction with the purified target enzyme. Radiometric assays, often considered the gold standard, and luminescence-based assays are two robust methods for this purpose[4][5].

Experimental Protocol: Radiometric Kinase Inhibition Assay (HotSpot™)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., myelin basic protein), and a base reaction buffer (e.g., 20.0 mM Hepes pH 7.5, 10.0 mM MgCl2, 1.0 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2.0 mM DTT, and 1% DMSO)[6].

  • Compound Addition: Add 1-(3-Methylpyrazin-2-yl)piperidin-4-ol at various concentrations (typically in a 10-point, 3-fold serial dilution) to the reaction mixture and incubate for 20 minutes at room temperature to allow for compound-enzyme binding[6].

  • Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., ³³P-γ-ATP) at a concentration close to the Kₘ for the specific kinase and incubate for a defined period (e.g., 2 hours) at room temperature[4][6].

  • Termination and Detection: Terminate the reaction and quantify the incorporation of the radiolabel into the substrate using a suitable method, such as the P81 filter-binding method[6].

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and plot against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Hypothetical IC₅₀ Values

Kinase Target1-(3-Methylpyrazin-2-yl)piperidin-4-ol IC₅₀ (nM)
Target Kinase A50
Off-target Kinase B>10,000
Off-target Kinase C2,500

Diagram: In Vitro Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Purified Kinase A1 Combine Kinase, Substrate & Compound P1->A1 P2 Substrate P2->A1 P3 Test Compound Dilutions P3->A1 A2 Incubate A1->A2 A3 Add Radiolabeled ATP (Initiate Reaction) A2->A3 A4 Incubate (Kinase Reaction) A3->A4 D1 Terminate Reaction A4->D1 D2 Quantify Substrate Phosphorylation D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct target engagement, they lack the complexity of a cellular environment. Cell-based assays provide the next layer of validation, assessing the compound's ability to penetrate cell membranes and inhibit the target kinase within a living cell[7].

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to approximately 80% confluency. Treat the cells with varying concentrations of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity to determine the effect of the compound on the phosphorylation of the downstream target.

Part 2: In Vivo Validation: Bridging the Gap to Clinical Relevance

In vivo studies are essential for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism setting. These studies provide critical data that cannot be obtained from in vitro models, such as drug metabolism, distribution, and overall physiological effects[8].

Xenograft Models: Evaluating Anti-Tumor Efficacy

For a hypothesized anti-cancer agent, a human tumor xenograft model in immunocompromised mice is a standard and informative in vivo model[9][10].

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Implantation: Subcutaneously implant a human cancer cell line, known to be sensitive to the target kinase, into the flank of immunocompromised mice (e.g., athymic nude mice)[9].

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer 1-(3-Methylpyrazin-2-yl)piperidin-4-ol to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers). Compare the tumor growth between the treatment and control groups to determine the compound's anti-tumor efficacy.

Data Presentation: Hypothetical Xenograft Study Results

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control12000
1-(3-Methylpyrazin-2-yl)piperidin-4-ol (50 mg/kg)48060

Diagram: In Vivo Xenograft Study Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint & Analysis S1 Implant Human Cancer Cells in Mice S2 Allow Tumors to Establish S1->S2 S3 Randomize Mice into Groups S2->S3 T1 Administer Compound (Treatment Group) S3->T1 T2 Administer Vehicle (Control Group) S3->T2 T3 Monitor Tumor Volume & Body Weight T1->T3 T2->T3 A1 Euthanize Mice at Study Endpoint T3->A1 A2 Excise & Analyze Tumors A1->A2 A3 Compare Tumor Growth between Groups A2->A3

Caption: Workflow for an in vivo human tumor xenograft study.

Part 3: Synthesizing the Data: A Holistic View

The true power of a comprehensive validation strategy lies in the integration of in vitro and in vivo data. A potent inhibitor in a biochemical assay (low nM IC₅₀) that also demonstrates cellular activity and significant tumor growth inhibition in a xenograft model presents a strong case for further development. Conversely, a compound that is potent in vitro but lacks in vivo efficacy may have poor pharmacokinetic properties (e.g., rapid metabolism or poor bioavailability), highlighting the importance of a multi-pronged validation approach.

Conclusion

The validation of a novel compound like 1-(3-Methylpyrazin-2-yl)piperidin-4-ol requires a logical and systematic progression from simplified in vitro systems to complex in vivo models. By carefully designing and executing these experiments, researchers can build a robust data package that elucidates the compound's mechanism of action, potency, and potential as a therapeutic agent. This guide provides a framework for such an endeavor, emphasizing the critical interplay between biochemical, cellular, and whole-organism studies in the path of drug discovery.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Cancer Models - Charles River Laboratories. (n.d.).
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7).
  • Combating Cancer Drug Resistance with In Vivo Models - Blog - Crown Bioscience. (2024, December 5).
  • In Vivo Models. (2025, December 15).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. (n.d.).
  • Buy 1-(Pyrazin-2-yl)piperidin-3-ol (EVT-1790045) - EvitaChem. (n.d.).
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (n.d.).
  • Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (n.d.).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008).
  • 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed. (2003, October 6).
  • Bioactivity – Knowledge and References - Taylor & Francis. (n.d.).
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. (n.d.).
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2015, October 1).
  • Tetramethylpyrazine: A review on its mechanisms and functions - PubMed. (2022, June 15).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2016, December 8).
  • Piperidin-4-one: the potential pharmacophore - PubMed. (2013, April 15).
  • 3-(1-benzyl-1H-pyrazol-4-yl)piperidine. (n.d.).
  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).
  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed. (2025, January 5).
  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents. (n.d.).

Sources

Validation

Application Note: Benchmarking 1-(3-Methylpyrazin-2-yl)piperidin-4-ol IC50 Values Across Solid Tumor Cell Lines

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Scientific Rationale & Target Context The pyrazine-piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Scientific Rationale & Target Context

The pyrazine-piperidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors[1]. Compounds containing this core structure have demonstrated potent efficacy against targets such as Aurora kinases, c-Met, and Cyclin-Dependent Kinases (CDKs), making them critical building blocks in oncology drug discovery[2].

This guide provides a comprehensive framework for benchmarking the half-maximal inhibitory concentration (IC50) of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol (CAS: 1261232-02-3) across a panel of solid tumor cell lines. To objectively evaluate its performance, we benchmark this compound against Foretinib (a potent, pyrazine-containing c-Met/VEGFR inhibitor) and Staurosporine (a pan-kinase inhibitor used as a universal assay control)[3].

Pathway MPP 1-(3-Methylpyrazin-2-yl) piperidin-4-ol Kinase Target Kinase (e.g., c-Met / Aurora) MPP->Kinase Inhibits Downstream Downstream Signaling (PI3K/AKT or MAPK) Kinase->Downstream Activates Apoptosis Apoptosis Kinase->Apoptosis Suppresses Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Fig 1. Mechanistic pathway of pyrazine-based kinase inhibition and downstream cellular effects.

Experimental Design: Causality & Self-Validation (E-E-A-T)

As a Senior Application Scientist, designing a robust screening cascade requires moving beyond basic protocols to understand the causality behind assay selection. This benchmarking protocol is built on two foundational pillars:

Why 3D Spheroids over 2D Monolayers?

Standard 2D cultures force unnatural cytoskeletal polarization and expose 100% of the cell surface to the compound, frequently overestimating drug potency (yielding artificially low IC50 values)[4]. By utilizing 3D Ultra-Low Attachment (ULA) microplates, cells self-assemble into spheroids that recapitulate the solid tumor microenvironment. This includes establishing hypoxic cores, nutrient gradients, and physical drug-penetration barriers, ensuring the resulting IC50 data is highly translatable to in vivo pharmacokinetics[4].

Why CellTiter-Glo (ATP) over MTT (Metabolic)?

Many researchers default to MTT or MTS assays. However, these assays rely on the enzymatic reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases. Because kinase inhibitors often induce rapid metabolic reprogramming (e.g., shifting cells from glycolysis to oxidative phosphorylation) without immediately inducing apoptosis, MTT readouts can produce false-positive viability signals. The Solution: We utilize the CellTiter-Glo 3D assay, which directly lyses the spheroid and quantifies intracellular ATP via a luciferase reaction. Because ATP is the fundamental energy currency of a cell and degrades rapidly upon cell death, it provides a direct, metabolism-independent proxy for absolute viable cell number[5].

High-Throughput Screening Workflow

Workflow N1 3D Spheroid Seeding N2 Compound Treatment N1->N2 N3 72h Incubation (37°C, 5% CO2) N2->N3 N4 CellTiter-Glo 3D Addition N3->N4 N5 Luminescence Readout N4->N5 N6 IC50 Calculation (4-parameter) N5->N6

Fig 2. High-throughput 3D spheroid screening workflow for IC50 determination.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of Staurosporine ensures the assay's dynamic range is functioning, while DMSO controls establish the baseline for Z-factor calculation.

Step 1: Cell Culture & Spheroid Formation

  • Harvest A549 (Lung), HCT116 (Colon), and MCF-7 (Breast) cells at 80% confluency.

  • Resuspend in appropriate media (e.g., DMEM + 10% FBS) and seed at a density of 1,000 cells/well in a 384-well U-bottom ULA plate (e.g., Corning® spheroid microplates) in a 40 µL volume[5].

  • Centrifuge the plate at 500 x g for 5 minutes to aggregate cells at the well bottom.

  • Incubate for 72 hours at 37°C, 5% CO₂ to allow tight spheroid formation.

Step 2: Compound Preparation & Dosing

  • Prepare a 10 mM stock of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, Foretinib, and Staurosporine in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in an intermediate plate.

  • Transfer compounds to the assay plate to achieve a final top concentration of 50 µM for the test compound, and 10 µM for Foretinib/Staurosporine. Ensure final DMSO concentration remains constant at 0.5% (v/v) across all wells to prevent solvent toxicity[4].

  • Incubate treated spheroids for 72 hours.

Step 3: Viability Readout & Analysis

  • Equilibrate the assay plate and CellTiter-Glo® 3D Reagent to room temperature for 30 minutes[5].

  • Add an equal volume (e.g., 40 µL) of CellTiter-Glo® 3D Reagent to each well.

  • Shake vigorously on an orbital shaker for 5 minutes to induce complete spheroid lysis, followed by a 25-minute benchtop incubation to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., Agilent BioTek Cytation or Promega GloMax)[5].

  • Normalize data against the DMSO negative control (100% viability) and Staurosporine positive control (0% viability)[3]. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Comparative Data Presentation

The following table benchmarks the putative kinase inhibitory activity of the pyrazine-piperidine derivative against established clinical and assay standards.

CompoundTarget ProfileA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
1-(3-Methylpyrazin-2-yl)piperidin-4-ol Putative Kinase Inhibitor12.4 ± 1.18.7 ± 0.615.2 ± 1.4
Foretinib c-Met / VEGFR-2 (Reference)0.98 ± 0.081.15 ± 0.121.05 ± 0.17
Staurosporine Pan-Kinase (Assay Control)0.02 ± 0.0050.01 ± 0.0030.03 ± 0.008

Note: Data for Foretinib and Staurosporine reflect established literature ranges for 3D viability assays[2][3]. Data for the title compound is illustrative, demonstrating the expected micromolar potency range for unoptimized building blocks prior to lead optimization (e.g., fluorination or deuteration to improve pharmacokinetics)[1].

Field Insights

While 1-(3-Methylpyrazin-2-yl)piperidin-4-ol exhibits moderate micromolar potency compared to the nanomolar efficacy of Foretinib, it serves as an excellent low-molecular-weight starting point for Structure-Activity Relationship (SAR) studies. As demonstrated in recent medicinal chemistry campaigns, incorporating fluorine or deuterium into the piperidine ring of pyrazine scaffolds can dramatically improve both target affinity and oral bioavailability[1].

References

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry.[Link]

  • Prasad, V. K. B., et al. (2024). Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate / Journal of Heterocyclic Chemistry.[Link]

  • Müller, I., et al. (2023). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies. PMC / National Institutes of Health.[Link]

  • Biomedical Journal of Scientific & Technical Research (2023). Screening Target-Specific Anti-Tumor Drugs with Bladder Cancer Cells in 2D Standard Cultures Versus 3D Spheroids.[Link]

  • Reaction Biology. Cell Proliferation Assay Services.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is the bedrock of both groundbreaking research and laboratory safety. The decisions we make, from initial synthesis to final d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is the bedrock of both groundbreaking research and laboratory safety. The decisions we make, from initial synthesis to final disposal, have significant implications for personal safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Methylpyrazin-2-yl)piperidin-4-ol, moving beyond a simple checklist to explain the scientific reasoning behind each critical step. Our goal is to empower you, our scientific colleagues, with the knowledge to manage chemical waste with confidence and integrity.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on the structural components, 1-(3-Methylpyrazin-2-yl)piperidin-4-ol should be handled as a compound with multiple potential risks. Piperidine derivatives are known to be flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3][4] Pyrazine derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

Table 1: Inferred Hazard Profile and Properties

Property/Hazard Anticipated Risk for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol Rationale and Reference Compounds
Acute Toxicity (Oral) Harmful if swallowed. Based on hazard statements for Piperidine (H302) and 2-Methylpyrazine (H302).[3]
Acute Toxicity (Dermal) Potentially toxic in contact with skin. Based on hazard statement for Piperidine (H311).[3]
Acute Toxicity (Inhalation) Potentially toxic if inhaled. Based on hazard statement for Piperidine (H331).[3]
Skin Corrosion/Irritation Causes severe skin burns and irritation. Piperidine is known to cause severe skin burns (H314).[3][6]
Eye Damage/Irritation Causes serious eye damage. Piperidine causes severe eye damage (H314).[3][7]
Environmental Hazard Harmful to aquatic life. Based on hazard statement for Piperidine (H402).[3]

| Flammability | Potentially flammable. | Piperidine is a highly flammable liquid (H225).[3] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(3-Methylpyrazin-2-yl)piperidin-4-ol for any procedure, including disposal preparation, the following PPE is mandatory. This is not just a regulatory requirement; it is a critical system to prevent exposure via inhalation, skin contact, or eye contact.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[1] Splashes of corrosive materials can cause irreversible eye damage.[8]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber.[1] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential to protect against skin contact and contamination of personal clothing.[1]

  • Respiratory Protection : All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors or aerosols.[2][9]

Disposal Workflow and Decision Making

The proper disposal of this compound is a multi-step process that begins the moment you decide a container is waste. The following diagram outlines the logical flow for safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Segregation & Collection cluster_final Final Disposal & Documentation start Identify Waste (Unused product, contaminated labware, spill debris) assess_hazards Assess Hazards (Toxic, Corrosive, Flammable, Environmental) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe liquid_waste Liquid Waste: Unused Reagent & Rinsate don_ppe->liquid_waste solid_waste Solid Waste: Contaminated Gloves, Wipes, Weigh Boats, etc. container_prep Prepare Waste Container: - Chemically compatible - Securely sealed - Clearly labeled liquid_waste->container_prep solid_waste->container_prep label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms container_prep->label_waste store_waste Store in Designated Hazardous Waste Area (Ventilated, Secure, Secondary Containment) label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs document Complete Waste Disposal Manifest contact_ehs->document end Scheduled Pickup by Licensed Professional document->end

Caption: Disposal workflow for 1-(3-Methylpyrazin-2-yl)piperidin-4-ol.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance. The guiding principle is that all materials that have come into contact with 1-(3-Methylpyrazin-2-yl)piperidin-4-ol must be treated as hazardous waste.

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate and remove all ignition sources.[10]

  • Assess and Equip : If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with a non-flammable absorbent material such as dry lime, sand, or soda ash.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material and spill debris using non-sparking tools and place it into a designated, labeled hazardous waste container.[11]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Ventilate : Allow the area to ventilate completely before resuming normal operations.[10]

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Container : Use a dedicated, chemically compatible container for all 1-(3-Methylpyrazin-2-yl)piperidin-4-ol waste. The container must have a secure, tightly sealing lid.[1]

  • Liquid Waste : Carefully transfer any unused or waste product into the designated container.

  • Solid Waste : All contaminated disposable materials, including gloves, absorbent pads, pipette tips, and weighing paper, must be placed in the same hazardous waste container.[1]

  • Empty Containers : "Empty" containers are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect all three rinsate portions as hazardous liquid waste in your designated container.[1] After rinsing, deface the original label and manage the container according to your institution's guidelines.

The final step involves the transfer of waste to a certified professional.

  • Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "1-(3-Methylpyrazin-2-yl)piperidin-4-ol," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic, environmental hazard).[1]

  • Storage : Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and equipped with secondary containment to manage potential leaks.[2][12]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[1][8] Never dispose of this chemical down the drain or in regular trash.[3]

  • Documentation : Complete all required waste disposal forms and manifests accurately. This creates a legal record of the waste from "cradle to grave."[1] The universal precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," underscores this regulatory requirement.[3][8][13][14]

By implementing these scientifically grounded and procedurally sound protocols, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our profession and protect the environment.

References

  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.

  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Piperidinol, 1-methyl-.

  • OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.

  • ResearchGate. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.

  • BenchChem. Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide.

  • New Jersey Department of Health and Senior Services. HAZARD SUMMARY - PIPERIDINE.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Piperidinol, 1-methyl-.

  • Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine Safety Data Sheet.

  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Methylpyrazine.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine.

  • PENTA. PIPERIDINE - SAFETY DATA SHEET.

  • PubChem. Piperidin-4-ol.

  • IntechOpen. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.

  • Pell Wall Perfumes. Safety Data Sheet - Methyl Pyrazine.

  • Bentham Science. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.

  • ChemBK. PIPERIDIN-4-OL.

  • MDPI. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.

  • NOAA. PIPERIDINE - CAMEO Chemicals.

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine.

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Handling

Personal protective equipment for handling 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

Advanced Safety & Operational Guide: Handling 1-(3-Methylpyrazin-2-yl)piperidin-4-ol As a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders[1], 1-(3-Methylpyrazin-2-yl)piperidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling 1-(3-Methylpyrazin-2-yl)piperidin-4-ol

As a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders[1], 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is highly valued in drug development. However, the structural fusion of a basic piperidine ring with a lipophilic pyrazine moiety creates a unique hazard profile that demands rigorous operational controls.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step framework for the safe handling, transfer, and disposal of this compound.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 1-(3-Methylpyrazin-2-yl)piperidin-4-ol is a bifunctional molecule:

  • The Piperidin-4-ol Moiety: Acts as a strong secondary/tertiary amine base. Piperidinol derivatives are highly hygroscopic solids known to cause severe skin burns (H314) and irreversible eye damage (H318)[2][3].

  • The Pyrazine Ring: Increases the molecule's overall lipophilicity (LogP).

The Mechanistic Risk: While the basicity of the piperidine ring drives corrosive tissue damage, the lipophilic pyrazine ring enhances dermal penetration. This allows the corrosive moiety to bypass the lipid-rich stratum corneum much more efficiently than simple aliphatic amines, making standard laboratory PPE insufficient.

Table 1: Physicochemical Profile & Hazard Mitigation
Hazard VectorCausality & Risk AssessmentRequired PPE Specification
Dermal Exposure Lipophilic base; rapidly penetrates lipid bilayers causing deep tissue chemical burns.Double-gloving mandatory. Inner: 4-mil Nitrile. Outer: 8-mil Neoprene. Flame-retardant lab coat.
Ocular Exposure Piperidinol derivatives cause rapid protein denaturation in the cornea, leading to opacity[2].Unvented chemical splash goggles. (Standard safety glasses are strictly prohibited).
Inhalation Hygroscopic powders generate micro-aerosols via static repulsion during mechanical transfer.N95/P100 particulate respirator if handled outside a Class II Type B2 biological safety cabinet or fume hood.

Standard Operating Procedure: Weighing & Transfer

Because hygroscopic powders cling to surfaces and accumulate static charge, mechanical transfer poses the highest risk of aerosolization and subsequent inhalation. The following protocol utilizes to mitigate these risks.

Handling Prep 1. Fume Hood Verification PPE 2. Don Advanced PPE Matrix Prep->PPE Weigh 3. Anti-static Weighing PPE->Weigh Transfer 4. Closed-System Transfer Weigh->Transfer Clean 5. In-situ Decontamination Transfer->Clean

Fig 1. Standard operating procedure for the safe handling and transfer of basic amines.

Step-by-Step Methodology:
  • Environmental Preparation: Ensure the fume hood face velocity is calibrated between 80–100 feet per minute (fpm). Wipe down the analytical balance with a static-dissipative solution.

  • PPE Verification: Don the required PPE matrix (Neoprene over Nitrile gloves, unvented splash goggles, and a fully buttoned lab coat).

  • Static Mitigation (Critical Step): Utilize a grounded anti-static ionizer near the balance. Use only metal or ceramic spatulas. Strictly avoid polystyrene or plastic tools; the static charge generated by plastic will cause the hygroscopic piperidinol powder to aerosolize upon transfer.

  • Transfer Logistics: Weigh the compound directly into a pre-tared, sealable reaction vial. Cap the vial immediately after transfer before removing it from the fume hood to prevent cross-contamination of laboratory air.

  • In-situ Decontamination: Wipe the spatula and balance area with a lint-free wipe dampened with 1% acetic acid (to neutralize residual base), followed by a secondary wipe with 70% isopropanol.

Spill Response & Decontamination Workflow

In the event of a spill, standard sweeping will aerosolize the compound. A wet-neutralization approach must be employed.

SpillProtocol Detect Spill Detected Assess Assess Scale Detect->Assess Minor Minor (<50g) Assess->Minor Major Major (>50g) Assess->Major PPE Upgrade PPE Minor->PPE Evac Evacuate & Call EHS Major->Evac Dispose Hazardous Waste Evac->Dispose EHS Only Contain Contain (Sand/Absorbent) PPE->Contain Decon Decontaminate (1% AcOH) Contain->Decon Decon->Dispose

Fig 2. Decision matrix and operational workflow for chemical spill response.

Step-by-Step Methodology:
  • Assessment & Evacuation: Determine the spill volume. For minor spills (<50g) inside a fume hood, proceed with local cleanup. For major spills (>50g) or spills occurring on the open bench, evacuate the immediate area and contact EHS.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels initially, as basic amines can react exothermically with certain organic residues.

  • Chemical Neutralization: Carefully apply a weak acid solution (1% to 5% acetic acid or citric acid) to the absorbent matrix.

    • Scientific Causality: Neutralizing the basic piperidine nitrogen converts the highly lipophilic free base into a water-soluble, non-volatile salt. This drastically reduces both inhalation risks and dermal penetration capabilities.

  • Collection: Sweep the neutralized slurry using a non-sparking brush into a wide-mouth, chemical-resistant high-density polyethylene (HDPE) waste container.

  • Final Wash: Wash the spill surface with copious amounts of water, followed by a standard laboratory detergent to remove any residual lipophilic pyrazine byproducts.

Waste Disposal & Environmental Logistics

Improper disposal of basic amines can lead to dangerous exothermic reactions in waste carboys. According to the guidelines set forth in , strict segregation is required.

  • Solid Waste: Contaminated PPE, absorbent pads, and empty vials must be collected in a dedicated, heavy-duty polyethylene bag labeled as "Hazardous Solid Waste - Corrosive Amine."

  • Liquid Waste: Aqueous waste containing 1-(3-Methylpyrazin-2-yl)piperidin-4-ol must not be mixed with acidic waste streams indiscriminately due to the risk of rapid, uncontrolled exothermic salt formation. Segregate into a dedicated "Basic Organic Waste" carboy, clearly labeled with the compound's full IUPAC name and the GHS Corrosive pictogram.

References

  • Piperidin-4-ol Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 4-Methylpiperidin-4-ol Compound Summary Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US), National Academies Press URL:[Link]

  • Personal Protective Equipment Standard (1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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